molecular formula C5H12O11P2 B228489 D-Ribose 1,5-diphosphate CAS No. 14689-84-0

D-Ribose 1,5-diphosphate

Cat. No.: B228489
CAS No.: 14689-84-0
M. Wt: 310.09 g/mol
InChI Key: AAAFZMYJJHWUPN-SOOFDHNKSA-N
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Description

D-ribose 1,5-bisphosphate is a ribose bisphosphate that consists of D-ribose having two monophosphate groups at the 1- and 5-positions. It is functionally related to a D-ribose. It is a conjugate acid of a D-ribose 1,5-bisphosphate(4-).
RN given for (D)-isome

Properties

IUPAC Name

[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4-,5?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAFZMYJJHWUPN-SOOFDHNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252223
Record name D-Ribofuranose, 1,5-bis(dihydrogen phosphate)
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Molecular Weight

310.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14689-84-0
Record name D-Ribofuranose, 1,5-bis(dihydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14689-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribose-1,5-bisphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014689840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Ribofuranose, 1,5-bis(dihydrogen phosphate)
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Foundational & Exploratory

An In-depth Technical Guide to D-Ribose 1,5-diphosphate: Chemical Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose 1,5-diphosphate (sometimes referred to as phosphoribosyl pyrophosphate or PRPP in certain contexts, though structurally distinct) is a pivotal molecule in cellular metabolism. As a phosphorylated derivative of the pentose sugar D-ribose, it serves as a key precursor in the biosynthesis of purine and pyrimidine nucleotides, the essential building blocks of DNA and RNA. Its precise chemical structure and stereochemistry are fundamental to its recognition and utilization by a host of enzymes, making it a molecule of significant interest in biochemistry, molecular biology, and drug development. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed insights into its enzymatic synthesis and purification.

Chemical Structure and Stereochemistry

This compound is characterized by a D-ribofuranose ring, which is a five-membered ring composed of four carbon atoms and one oxygen atom. Phosphate groups are attached to the C1 and C5 positions of this ribose sugar.

The systematic IUPAC name for this compound is [(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate[1]. This name precisely defines the stereochemical configuration of the chiral centers in the molecule. The "D" designation refers to the configuration at the C4 carbon, which is analogous to that of D-glyceraldehyde. The molecule exists predominantly in the β-anomeric form, where the phosphate group at the anomeric C1 carbon is oriented on the same side of the furanose ring as the C4 substituent.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computed from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₅H₁₂O₁₁P₂PubChem[1]
Molecular Weight 310.09 g/mol PubChem[1]
IUPAC Name [(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphatePubChem[1]
CAS Number 14689-84-0PubChem[1]
Topological Polar Surface Area 183 ŲPubChem[1]
Hydrogen Bond Donor Count 6FooDB
Hydrogen Bond Acceptor Count 9FooDB
Rotatable Bond Count 5FooDB
XLogP3 -4.7PubChem[1]
Formal Charge 0PubChem[1]

Experimental Data: Bond Lengths, Angles, and NMR Spectroscopy

As of the latest literature review, a dedicated X-ray crystallography study of isolated this compound has not been published. Consequently, precise, experimentally determined bond lengths and angles for the free molecule are not available in crystallographic databases. The available structural data pertains to the molecule when bound to enzymes, such as ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO)[2]. In such complexes, the conformation of this compound is influenced by its interactions with the protein's active site.

Similarly, while NMR data for the related compounds D-ribose and D-ribose-5-phosphate are available, a detailed and fully assigned 1H and 13C NMR spectral dataset for this compound is not readily found in the peer-reviewed literature. The complexity of the spectra, due to the presence of two phosphate groups and the potential for anomeric mixtures, necessitates dedicated spectroscopic studies for complete assignment.

Enzymatic Synthesis and Purification

The primary route for the preparation of this compound is through enzymatic synthesis. One established method involves the phosphorylation of D-ribose-5-phosphate, a readily available starting material.

Key Enzymes in the Synthesis Pathway
  • Ribose-phosphate pyrophosphokinase (RPK) : This enzyme catalyzes the transfer of a pyrophosphate group from ATP to the C1 position of ribose-5-phosphate, yielding this compound and AMP.

Experimental Protocol: Enzymatic Synthesis of this compound

The following protocol is a generalized procedure based on established methodologies for the enzymatic synthesis of phosphorylated sugars. Researchers should optimize conditions based on their specific enzyme preparations and desired scale.

Materials:

  • D-Ribose-5-phosphate sodium salt

  • Adenosine triphosphate (ATP) disodium salt

  • Tris-HCl buffer

  • Magnesium chloride (MgCl₂)

  • Ribose-phosphate pyrophosphokinase (RPK)

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution containing D-ribose-5-phosphate and a molar excess of ATP in Tris-HCl buffer (e.g., 50 mM, pH 7.5).

  • Cofactor Addition: Add MgCl₂ to the reaction mixture to a final concentration that optimally supports the activity of RPK (typically in the range of 5-10 mM).

  • pH Adjustment: Adjust the pH of the reaction mixture to the optimal pH for RPK activity (usually around 7.5-8.0) using dilute HCl or NaOH.

  • Enzyme Addition: Initiate the reaction by adding a catalytic amount of purified RPK to the reaction mixture. The exact amount of enzyme will depend on its specific activity and the desired reaction time.

  • Incubation: Incubate the reaction mixture at the optimal temperature for RPK (often 37 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing for the consumption of ATP and the formation of this compound using techniques such as high-performance liquid chromatography (HPLC) or enzymatic assays.

  • Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95 °C for 5 minutes) or by the addition of a protein precipitating agent like perchloric acid followed by neutralization.

Purification Protocol: Ion-Exchange Chromatography

The product, this compound, can be purified from the reaction mixture using anion-exchange chromatography.

Materials:

  • DEAE-Sephadex or a similar anion-exchange resin

  • Triethylammonium bicarbonate (TEAB) buffer or another suitable volatile buffer system

  • Deionized water

Procedure:

  • Column Preparation: Pack a chromatography column with the chosen anion-exchange resin and equilibrate it with a low concentration of the starting buffer (e.g., 25 mM TEAB, pH 7.5).

  • Sample Loading: After terminating the synthesis reaction and removing any precipitated protein by centrifugation, load the supernatant onto the equilibrated anion-exchange column.

  • Washing: Wash the column with several column volumes of the starting buffer to remove unbound and weakly bound components, such as unreacted ribose-5-phosphate and AMP.

  • Elution: Elute the bound this compound from the column using a linear gradient of increasing salt concentration (e.g., a gradient of 25 mM to 1 M TEAB). The more highly charged this compound will elute at a higher salt concentration than the starting materials and byproducts.

  • Fraction Collection and Analysis: Collect fractions throughout the elution process and analyze them for the presence of this compound using a suitable assay (e.g., phosphate assay or HPLC).

  • Desalting: Pool the fractions containing the purified product and remove the volatile buffer salts by repeated lyophilization.

Enzymatic_Synthesis_and_Purification cluster_synthesis Enzymatic Synthesis cluster_purification Purification Start D-Ribose-5-Phosphate + ATP Reaction Reaction Mixture (Tris-HCl, MgCl₂) Start->Reaction Enzyme Add Ribose-phosphate pyrophosphokinase (RPK) Reaction->Enzyme Incubation Incubate at 37°C Enzyme->Incubation Termination Terminate Reaction (Heat or Acid) Incubation->Termination Centrifugation Centrifuge to remove protein Termination->Centrifugation Reaction Product Loading Load Supernatant onto Anion-Exchange Column Centrifugation->Loading Washing Wash with Low Salt Buffer Loading->Washing Elution Elute with Salt Gradient Washing->Elution Pooling Pool Fractions Elution->Pooling Lyophilization Lyophilize to remove salt Pooling->Lyophilization FinalProduct Purified D-Ribose 1,5-diphosphate Lyophilization->FinalProduct

Caption: Workflow for the enzymatic synthesis and purification of this compound.

Conclusion

This compound is a molecule of central importance in nucleotide metabolism. Its specific chemical structure and stereochemistry are critical for its biological function. While detailed experimental data on its isolated structure are currently lacking in the public domain, its physicochemical properties can be reliably computed, and its synthesis can be achieved through well-established enzymatic methods. The protocols outlined in this guide provide a solid foundation for researchers and scientists working with this essential biomolecule. Further research, particularly crystallographic and NMR studies on the isolated compound, would provide valuable insights into its intrinsic structural properties and conformational dynamics.

References

Enzymatic Synthesis of D-Ribose 1,5-diphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of D-Ribose 1,5-diphosphate (R-1,5-DP), a key precursor molecule in cellular metabolism. The focus is on two primary enzymatic pathways, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the biochemical processes and experimental workflows.

Introduction

This compound and its immediate metabolic precursor, 5-phospho-α-D-ribose 1-diphosphate (PRPP), are crucial intermediates in the biosynthesis of purine and pyrimidine nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP. The enzymatic production of these molecules is of significant interest for various applications in biotechnology and drug development, offering a highly specific and efficient alternative to chemical synthesis. This guide details two prominent enzymatic routes for the synthesis of these vital compounds.

Enzymatic Synthesis Pathways

Two primary enzymatic pathways for the synthesis of PRPP, the immediate precursor to this compound, have been well-characterized:

  • Pathway 1: Single-Enzyme Synthesis using Ribose-phosphate Diphosphokinase (PRPP Synthetase). This is the most direct route, utilizing a single enzyme to convert D-Ribose 5-phosphate and ATP into PRPP and AMP.[1]

  • Pathway 2: Multi-Enzyme Cascade. This alternative pathway employs a three-enzyme system to convert D-Ribose 5-phosphate into PRPP via intermediate steps. The enzymes involved are phosphopentomutase, ribose 1-phosphokinase, and ribose 1,5-bisphosphokinase.

The following sections provide a detailed technical examination of each pathway.

Data Presentation: Comparison of Enzymatic Synthesis Pathways

The following tables summarize the key quantitative data associated with the enzymes involved in the synthesis of this compound precursors.

Table 1: Ribose-phosphate Diphosphokinase (PRPP Synthetase) from E. coli

ParameterValueReference
Enzyme Source Recombinant E. coli (BL21(DE3) or Rosetta(DE3) strains)[2][3]
Tag N-terminal His6-tag[2][3]
Purification Method Immobilized Metal Affinity Chromatography (IMAC)[2][3]
Typical Yield High[2]
Purity >90% after one-step Ni-NTA affinity chromatography[4]
Specific Activity 22 U/mg[4]
Substrates D-Ribose 5-phosphate, ATP[5]
Products 5-Phospho-α-D-ribose 1-diphosphate (PRPP), AMP[5]

Table 2: Enzymes of the Multi-Enzyme Cascade Pathway from E. coli

EnzymeGenePurification MethodPuritySpecific ActivityReference
Phosphopentomutase deoBHis-Tag Affinity Chromatography>90%Not explicitly stated[6]
Ribokinase rbsKNi-NTA Affinity Chromatography>90%70 U/mg[4][7]
Ribose 1,5-bisphosphokinase phnNNot explicitly detailedNot explicitly statedNot explicitly stated[8]

Experimental Protocols

This section provides detailed methodologies for the purification of the key enzymes and the enzymatic synthesis reactions.

Pathway 1: Ribose-phosphate Diphosphokinase (PRPP Synthetase)
  • Expression:

    • Transform E. coli BL21(DE3) or Rosetta(DE3) cells with a pET vector containing the N-terminally His6-tagged prsA gene.

    • Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6.

    • Induce protein expression with 0.05% L-(+)-arabinose for 2 hours followed by 1 mM IPTG for 3 hours at 37°C.

    • Harvest the cells by centrifugation at 4500 rpm for 25 minutes at 4°C.

  • Lysis:

    • Resuspend the cell pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation at 46,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 6 bed volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 50 mM imidazole, pH 8.0).

    • Elute the His-tagged PRPP synthetase with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 400 mM imidazole, pH 8.0).

  • Buffer Exchange and Storage:

    • Exchange the buffer of the purified enzyme to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

    • Store the purified enzyme at -80°C.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • D-Ribose 5-phosphate

      • ATP

      • Purified PRPP Synthetase

      • Reaction Buffer (e.g., containing MgCl2 and a suitable buffer system)

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

  • Monitoring and Termination:

    • Monitor the reaction progress by measuring the formation of PRPP or the consumption of ATP.

    • Terminate the reaction by heat inactivation or the addition of a quenching agent.

  • Product Isolation:

    • The synthesized PRPP can be purified using chromatographic techniques if necessary.

Pathway 2: Multi-Enzyme Cascade
  • Phosphopentomutase (deoB) : Can be purified from E. coli using His-Tag affinity chromatography.[6]

  • Ribokinase (rbsK) : An improved purification protocol for E. coli ribokinase has been described, and the recombinant enzyme can be purified using Ni-NTA affinity chromatography.[4][7]

  • Ribose 1,5-bisphosphokinase (phnN) : While the enzyme has been characterized, a detailed purification protocol is not explicitly provided in the searched literature. A standard approach for His-tagged protein purification would likely be effective.

A complete, optimized protocol for the coupled three-enzyme synthesis of PRPP from D-Ribose 5-phosphate is not explicitly detailed in the currently available literature. A researcher would need to optimize the relative concentrations of the three enzymes and the reaction conditions (pH, temperature, substrate concentrations) to achieve efficient conversion.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the enzymatic pathways and a general experimental workflow.

Enzymatic_Synthesis_Pathways cluster_pathway1 Pathway 1: Single-Enzyme Synthesis cluster_pathway2 Pathway 2: Multi-Enzyme Cascade R5P1 D-Ribose 5-Phosphate PRPS Ribose-phosphate Diphosphokinase (PRPP Synthetase) R5P1->PRPS ATP1 ATP ATP1->PRPS PRPP1 5-Phospho-α-D-ribose 1-diphosphate (PRPP) AMP1 AMP PRPS->PRPP1 PRPS->AMP1 R5P2 D-Ribose 5-Phosphate PPM Phosphopentomutase R5P2->PPM R1P D-Ribose 1-Phosphate R1PK Ribose 1-phosphokinase R1P->R1PK R15DP This compound R15BPK Ribose 1,5-bisphosphokinase R15DP->R15BPK PRPP2 5-Phospho-α-D-ribose 1-diphosphate (PRPP) ATP2_1 ATP ATP2_1->R1PK ADP2_1 ADP ATP2_2 ATP ATP2_2->R15BPK ADP2_2 ADP PPM->R1P R1PK->R15DP R1PK->ADP2_1 R15BPK->PRPP2 R15BPK->ADP2_2

Caption: Enzymatic pathways for PRPP synthesis.

Experimental_Workflow cluster_cloning_expression Gene Cloning and Protein Expression cluster_purification Protein Purification cluster_synthesis_analysis Enzymatic Synthesis and Analysis A Gene of Interest (e.g., prsA, deoB, rbsK, phnN) B Cloning into Expression Vector (e.g., pET with His-tag) A->B C Transformation into E. coli Expression Strain (e.g., BL21(DE3)) B->C D Cell Culture and Induction of Protein Expression C->D E Cell Lysis D->E F Clarification of Lysate (Centrifugation) E->F G Immobilized Metal Affinity Chromatography (IMAC) F->G H Elution of His-tagged Protein G->H I Buffer Exchange and Concentration H->I J Enzymatic Reaction Setup (Substrates, Purified Enzyme(s), Buffer) I->J K Incubation J->K L Reaction Monitoring (e.g., HPLC, Spectrophotometry) K->L M Product Purification (Optional) L->M N Characterization of This compound M->N

Caption: General experimental workflow.

Conclusion

This guide has outlined two primary enzymatic pathways for the synthesis of this compound precursors. The single-enzyme approach using PRPP synthetase is well-documented, with detailed protocols available for enzyme purification and synthesis. The multi-enzyme cascade offers an alternative route, although comprehensive, integrated protocols and quantitative data are less readily available in the current literature. The choice of pathway will depend on the specific research or development goals, available resources, and the desired scale of production. Further optimization of the multi-enzyme system presents an opportunity for future research.

References

The Role of D-Ribose 1,5-Bisphosphate: A Correction to the Pentose Phosphate Pathway and Exploration of its True Metabolic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the metabolic role of D-Ribose 1,5-bisphosphate. It is crucial to begin with a clarification: contrary to the premise of the inquiry, D-Ribose 1,5-bisphosphate is not a key intermediate in the canonical Pentose Phosphate Pathway (PPP) . The established PPP proceeds through a series of well-characterized intermediates, which will be detailed herein. This document will first provide a comprehensive overview of the canonical Pentose Phosphate Pathway, including its intermediates, regulatory enzymes, and quantitative data. Subsequently, it will delve into the scientifically accurate metabolic roles of D-Ribose 1,5-bisphosphate, which is a key player in alternative metabolic routes, particularly in certain archaea and bacteria.

The Canonical Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway is a fundamental metabolic pathway parallel to glycolysis. It is a crucial source of nicotinamide adenine dinucleotide phosphate (NADPH), a key reductant in anabolic processes and in the defense against oxidative stress. The PPP also produces the precursor for nucleotide biosynthesis, ribose-5-phosphate. The pathway is divided into two phases: the oxidative and the non-oxidative phase.

Signaling Pathways of the Pentose Phosphate Pathway

The PPP is intricately regulated and interconnected with other metabolic pathways, most notably glycolysis. The entry point of the PPP is the dehydrogenation of glucose-6-phosphate, catalyzed by glucose-6-phosphate dehydrogenase (G6PD). The activity of G6PD is a major regulatory point of the pathway.

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate _6PGDL 6-Phosphoglucono-δ-lactone G6P->_6PGDL G6PD (NADP+ -> NADPH) _6PG 6-Phosphogluconate _6PGDL->_6PG 6-Phosphogluconolactonase Ru5P Ribulose-5-Phosphate _6PG->Ru5P 6PGD (NADP+ -> NADPH, CO2) R5P Ribose-5-Phosphate Ru5P->R5P Ribose-5-phosphate isomerase X5P Xylulose-5-Phosphate Ru5P->X5P Ribulose-5-phosphate 3-epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis G3P Glyceraldehyde-3-Phosphate X5P->G3P Transketolase F6P Fructose-6-Phosphate X5P->F6P Transketolase G3P->F6P Transaldolase Glycolysis Glycolysis G3P->Glycolysis E4P Erythrose-4-Phosphate S7P->E4P Transaldolase F6P->Glycolysis E4P->G3P Transketolase

Figure 1: The canonical Pentose Phosphate Pathway. This diagram illustrates the oxidative and non-oxidative phases of the PPP, highlighting the key intermediates and enzymes. The pathway generates NADPH and precursors for nucleotide synthesis, and it is interconnected with glycolysis.
Quantitative Data on PPP Intermediates

The intracellular concentrations of PPP intermediates can vary significantly depending on the cell type, metabolic state, and environmental conditions. The following table summarizes representative concentrations of key PPP metabolites in human erythrocytes and E. coli.

MetaboliteHuman Erythrocytes (μM)E. coli (μM)
Glucose-6-phosphate (G6P)40 - 601500 - 4000
6-Phosphogluconate (6PG)5 - 15200 - 600
Ribulose-5-phosphate (Ru5P)10 - 3050 - 150
Ribose-5-phosphate (R5P)10 - 40100 - 300
Xylulose-5-phosphate (X5P)10 - 3080 - 200
Sedoheptulose-7-phosphate (S7P)20 - 50100 - 250
Erythrose-4-phosphate (E4P)< 51 - 3
Fructose-6-phosphate (F6P)10 - 20500 - 1500
Glyceraldehyde-3-phosphate (G3P)5 - 1550 - 150

Note: These values are approximate and can vary based on the specific experimental conditions and analytical methods used.

Experimental Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of PPP intermediates.

1. Sample Preparation:

  • Metabolism Quenching: Rapidly quench metabolic activity by adding the cell culture to a cold solvent mixture (e.g., 60% methanol at -40°C).

  • Cell Lysis and Extraction: Lyse the cells using a suitable method (e.g., sonication, bead beating) in a cold extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20 v/v/v).

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a suitable column for polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile Phase: Employ a gradient of solvents, typically acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium carbonate).

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) for targeted quantification of each PPP intermediate.

LCMS_Workflow Sample Cell Culture Quenching Metabolism Quenching (-40°C Methanol) Sample->Quenching Extraction Metabolite Extraction (Cold Solvent) Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (HILIC Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 2: A generalized workflow for the quantification of Pentose Phosphate Pathway intermediates using LC-MS/MS.

Transketolase is a key enzyme in the non-oxidative PPP. Its activity can be measured spectrophotometrically by coupling the reaction to a dehydrogenase.

Principle: Transketolase catalyzes the conversion of ribose-5-phosphate and xylulose-5-phosphate to glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate. The glyceraldehyde-3-phosphate produced can be measured by a coupled enzymatic reaction with glycerol-3-phosphate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the transketolase activity.

Reagents:

  • Triethanolamine buffer (pH 7.6)

  • Ribose-5-phosphate

  • Xylulose-5-phosphate

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • NADH

  • Glycerol-3-phosphate dehydrogenase

  • Sample (cell lysate)

Procedure:

  • Prepare a reaction mixture containing buffer, MgCl₂, TPP, and NADH.

  • Add the substrates (ribose-5-phosphate and xylulose-5-phosphate) and the coupling enzyme (glycerol-3-phosphate dehydrogenase).

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the sample containing transketolase.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

The True Metabolic Role of D-Ribose 1,5-Bisphosphate

While not a part of the canonical PPP, D-Ribose 1,5-bisphosphate (also known as 5-phospho-α-D-ribosyl 1-phosphate or PRibP) is a significant intermediate in alternative metabolic pathways, particularly in certain archaea.

Alternative Pathway for Ribulose 1,5-Bisphosphate (RuBP) Synthesis

In some archaea, which lack the conventional enzyme phosphoribulokinase (PRK) of the Calvin cycle, D-Ribose 1,5-bisphosphate is a key intermediate in an alternative pathway for the synthesis of Ribulose 1,5-bisphosphate (RuBP), the substrate for the carbon-fixing enzyme RuBisCO.

This pathway involves the following key steps:

  • Formation of D-Ribose 1,5-bisphosphate: This can occur through various reactions, including the phosphorylation of ribose-1-phosphate or the phosphorolysis of ribonucleoside monophosphates (NMPs).

  • Isomerization to Ribulose 1,5-bisphosphate: The enzyme ribose-1,5-bisphosphate isomerase catalyzes the conversion of D-Ribose 1,5-bisphosphate to RuBP.

RuBP_Synthesis_Pathway R1P Ribose-1-Phosphate R15BP D-Ribose 1,5-Bisphosphate R1P->R15BP Ribose-1-phosphate kinase NMP Nucleoside Monophosphates (e.g., AMP) NMP->R15BP NMP phosphorylase RuBP Ribulose 1,5-Bisphosphate R15BP->RuBP Ribose-1,5-bisphosphate isomerase RubisCO RuBisCO (Carbon Fixation) RuBP->RubisCO

Figure 3: An alternative pathway for Ribulose 1,5-Bisphosphate (RuBP) synthesis in some archaea, where D-Ribose 1,5-bisphosphate is a key intermediate.
The Pentose Bisphosphate Pathway

In some archaea, D-Ribose 1,5-bisphosphate is also an intermediate in a pathway referred to as the "pentose bisphosphate pathway." This pathway is involved in the catabolism of nucleosides and nucleotides, ultimately feeding into central carbon metabolism.

Conclusion

A Technical Guide to the Discovery and History of D-Ribose Phosphates: PRPP and Rib-1,5-P2

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper | For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "D-Ribose 1,5-diphosphate" presents a nomenclatural ambiguity in biochemical literature. It is most frequently understood to refer to 5-Phospho-α-D-ribose 1-diphosphate (PRPP) , a cornerstone metabolite essential for the biosynthesis of nucleotides and other vital compounds. The discovery and characterization of PRPP were pivotal moments in understanding cellular metabolism. However, the literature also describes a distinct molecule, Ribose 1,5-bisphosphate (Rib-1,5-P2) , a potent allosteric regulator of glycolysis. This technical guide provides an in-depth exploration of the discovery, history, and biochemical significance of both molecules, with a primary focus on the ubiquitously crucial PRPP. This document aims to clarify their distinct roles and provide researchers with foundational data, experimental methodologies, and pathway visualizations.

Part 1: 5-Phospho-α-D-ribose 1-diphosphate (PRPP)

5-Phospho-α-D-ribose 1-diphosphate, commonly known as phosphoribosyl pyrophosphate (PRPP), is a critical precursor molecule in multiple anabolic pathways. It is synthesized from Ribose 5-phosphate, a product of the pentose phosphate pathway, and serves as the activated form of ribose for biosynthetic reactions.

Discovery and Foundational History

The elucidation of PRPP's role began in the mid-1950s, a period of intense discovery in metabolic biochemistry. The enzymatic activity responsible for its synthesis was first described by Arthur Kornberg and his colleagues in 1955.[1] Their work was instrumental in identifying PRPP as a key intermediate in the synthesis of purine and pyrimidine nucleotides.[1] Concurrently, research by Remy, Remy, and Buchanan further detailed its enzymatic synthesis and confirmed its essential role as a substrate in the de novo purine biosynthesis pathway.[2] These foundational studies established PRPP as a central link between carbohydrate metabolism (via the pentose phosphate pathway) and the synthesis of genetic material and essential cofactors.

Discovery_of_PRPP R5P Ribose 5-Phosphate (Known Intermediate) Unknown_Intermediate Unknown Activated Ribose Intermediate R5P->Unknown_Intermediate ATP ATP (Energy Currency) ATP->Unknown_Intermediate Purine_Synthesis De Novo Purine Biosynthesis Unknown_Intermediate->Purine_Synthesis Required for Kornberg_1955 Kornberg et al. (1955) Identified PRPP and PRPP Synthetase PRPP PRPP (5-Phospho-α-D-ribose 1-diphosphate) Kornberg_1955->PRPP Discovered Remy_1955 Remy et al. (1955) Confirmed PRPP utilization in purine pathway Remy_1955->PRPP Characterized Role PRPP->Purine_Synthesis Substrate for

Caption: Logical flow of the discovery of PRPP in the mid-1950s.
Biochemical Synthesis and Regulation

PRPP is synthesized by the enzyme Ribose-phosphate diphosphokinase (also known as PRPP synthetase; EC 2.7.6.1), which catalyzes the transfer of a pyrophosphoryl group from ATP to the C-1 hydroxyl of α-D-ribose 5-phosphate.[3][4] This reaction is unique as it involves the transfer of an intact pyrophosphate group, rather than a single phosphate, forming AMP as the co-product.[4] The reaction requires magnesium (Mg²⁺) as a cofactor and is allosterically activated by inorganic phosphate (Pi).[5]

PRPP_Synthesis R5P α-D-Ribose 5-Phosphate Enzyme Ribose-Phosphate Diphosphokinase (PRPP Synthetase) R5P->Enzyme ATP ATP ATP->Enzyme PRPP 5-Phospho-α-D-ribose 1-diphosphate (PRPP) AMP AMP Enzyme->PRPP Enzyme->AMP Pi Pi (Phosphate) Pi->Enzyme Activates ADP ADP / GDP ADP->Enzyme Inhibits

Caption: The enzymatic synthesis of PRPP and its key regulators.

The activity of PRPP synthetase is a critical regulatory point in metabolism. It is subject to feedback inhibition by several downstream products, most notably ADP and GDP, which ensures that the production of PRPP is tightly matched to the cell's biosynthetic needs.[5][6]

Central Role in Metabolic Pathways

PRPP is the activated ribose donor for a number of essential biosynthetic pathways. Its pyrophosphate group at the anomeric C-1 position is an excellent leaving group, facilitating nucleophilic substitution reactions.

  • De Novo and Salvage Nucleotide Synthesis: PRPP is the foundational scaffold upon which both purine and pyrimidine rings are built in de novo pathways.[7][8] In salvage pathways, it provides the phosphoribosyl moiety that is attached to free purine or pyrimidine bases to recycle them into nucleotides.[8]

  • Amino Acid Biosynthesis: PRPP is a key substrate in the biosynthesis of the amino acids histidine and tryptophan.[7]

  • Cofactor Synthesis: The synthesis of pyridine nucleotide cofactors, such as NAD⁺ and NADP⁺, also utilizes PRPP.[3]

PRPP_Metabolic_Hub PRPP PRPP Purine_DeNovo Purine Synthesis (De Novo) PRPP->Purine_DeNovo Pyrimidine_DeNovo Pyrimidine Synthesis (De Novo) PRPP->Pyrimidine_DeNovo Salvage Nucleotide Salvage Pathways PRPP->Salvage Histidine Histidine Biosynthesis PRPP->Histidine Tryptophan Tryptophan Biosynthesis PRPP->Tryptophan NAD NAD+ / NADP+ Biosynthesis PRPP->NAD PPP Pentose Phosphate Pathway R5P Ribose 5-Phosphate PPP->R5P R5P->PRPP PRPP Synthetase

Caption: PRPP as a central hub connecting multiple anabolic pathways.
Quantitative Data

The activity of PRPP synthetase and the intracellular concentration of PRPP are tightly controlled. Below are key kinetic parameters and physiological concentrations reported in the literature.

Table 1: Kinetic Parameters of Human PRPP Synthetase

Parameter Value Substrate/Cofactor Reference
Km 33 µM Ribose 5-Phosphate Fox & Kelley (1971)[6]
Km 14 µM MgATP Fox & Kelley (1971)[6]

| Km | 0.2 mM | Magnesium | Fox & Kelley (1971)[6] |

Table 2: Intracellular Concentrations of PRPP

Organism/Cell Type Condition Concentration Reference
S. cerevisiae (Yeast) Wild-Type ~100 µM Mülleder et al.[9]
Human Erythrocytes Normal Males 7.7 ± 2.4 µM Fox & Kelley (1972)[1]
Human Erythrocytes Normal Females 11.2 ± 3.4 µM Fox & Kelley (1972)[1]

| Human Erythrocytes | Gouty Patients | 5.2 ± 2.6 µM | Fox & Kelley (1972)[1] |

Experimental Protocols: Enzymatic Synthesis and Assay of PRPP

The synthesis and quantification of PRPP are fundamental procedures in metabolic research. Methodologies have been developed for both large-scale synthesis and precise activity assays.

Conceptual Protocol for Enzymatic Synthesis of PRPP

This protocol is based on the methodology for large-scale synthesis using immobilized enzymes.[10]

  • Enzyme Preparation: Isolate PRPP synthetase from a high-expression source (e.g., Salmonella typhimurium). Immobilize the purified enzyme on a solid support (e.g., polyacrylamide-nitrile, PAN) to enhance stability and allow for reuse.

  • Reaction Mixture: Prepare a buffered solution containing:

    • Ribose 5-phosphate (substrate)

    • ATP (co-substrate)

    • Magnesium Chloride (cofactor)

    • Inorganic Phosphate (activator)

    • An ATP regeneration system (e.g., acetyl phosphate and acetate kinase) to drive the reaction to completion by recycling the AMP/ADP produced.

  • Reaction Execution: Pass the reaction mixture through a column containing the immobilized PRPP synthetase at a controlled temperature (e.g., 25°C).

  • Purification: Purify PRPP from the reaction mixture using anion-exchange chromatography, separating it from unreacted substrates, AMP, and other components.

  • Quantification and Verification: Analyze the final product using HPLC and quantify using enzymatic assays coupled to nucleotide-consuming enzymes.

PRPP_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Enzyme_Prep 1. Isolate & Immobilize PRPP Synthetase Reaction 3. Flow Mixture Through Immobilized Enzyme Column Enzyme_Prep->Reaction Mixture_Prep 2. Prepare Substrate & Cofactor Mixture Mixture_Prep->Reaction Purify 4. Anion-Exchange Chromatography Reaction->Purify Analyze 5. HPLC & Enzymatic Quantification Purify->Analyze Final_Product Pure PRPP Analyze->Final_Product

Caption: Experimental workflow for the enzymatic synthesis of PRPP.

Part 2: Ribose 1,5-bisphosphate (Rib-1,5-P2)

Distinct from PRPP, Ribose 1,5-bisphosphate (Rib-1,5-P2) was identified as a potent metabolic regulator. Its discovery came much later and revealed a more specialized role in controlling glycolytic flux.

Discovery and Function

In 1986, Guha and Rose reported the enzymatic synthesis of Rib-1,5-P2 and identified its function as a powerful activator of phosphofructokinase (PFK) in the brain.[4] PFK is a key rate-limiting enzyme in glycolysis. Rib-1,5-P2 was found to form rapidly upon the initiation of glycolysis and acts as a feed-forward activator, helping to regulate the flow of metabolites through the fructose 6-phosphate/fructose 1,6-bisphosphate cycle.[4]

Biochemical Synthesis

Rib-1,5-P2 is not synthesized by PRPP synthetase. Instead, Guha and Rose demonstrated that its synthesis is catalyzed by glucose-1,6-bisphosphate synthase . This enzyme transfers a phosphoryl group from an acyl-phosphate donor, 3-phosphoglyceryl phosphate, to a phosphoryl acceptor, which can be either ribose-1-phosphate or ribose-5-phosphate.[4]

R15P2_Synthesis Acceptor Ribose 1-P (or Ribose 5-P) Enzyme Glucose-1,6-bisphosphate Synthase Acceptor->Enzyme Donor 3-Phosphoglyceryl Phosphate Donor->Enzyme Product Ribose 1,5-bisphosphate (Rib-1,5-P2) Enzyme->Product

Caption: The enzymatic synthesis of Ribose 1,5-bisphosphate (Rib-1,5-P2).
Quantitative Data

The substrate specificity of the synthase enzyme highlights its preference for certain phosphoryl acceptors. The synthesis is also inhibited by several key metabolic intermediates.

Table 3: Substrate Specificity of Glucose-1,6-bisphosphate Synthase

Phosphoryl Acceptor Relative V/Km
Ribose-1-P 1.00
Glucose-1-P 0.30
Mannose-1-P 0.11
Ribose-5-P 0.11
Glucose-6-P 0.10
2-Deoxyglucose-6-P 0.03
2-Deoxyribose-5-P 0.02

(Data sourced from Guha & Rose, 1986)[4]

The synthesis of Rib-1,5-P2 is inhibited by physiologically relevant concentrations of fructose-1,6-bisphosphate, glycerate-2,3-bisphosphate, glycerate-3-phosphate, citrate, and inorganic phosphate.[4]

Conclusion

The history of D-ribose phosphates is dominated by the discovery and characterization of 5-Phospho-α-D-ribose 1-diphosphate (PRPP) . Its identification in the 1950s was a landmark achievement, revealing the central molecule that links carbohydrate metabolism with the synthesis of the building blocks of life: nucleotides, select amino acids, and cofactors. Its synthesis, regulation, and multifaceted roles have been extensively studied, making it a key target for understanding cell growth and for drug development.

More recently, the discovery of Ribose 1,5-bisphosphate (Rib-1,5-P2) has added a layer of complexity to our understanding of metabolic regulation. While not a universal biosynthetic precursor like PRPP, its role as a potent feed-forward activator of phosphofructokinase demonstrates the nuanced control mechanisms governing central carbon metabolism. For researchers in the field, distinguishing between these two molecules is critical for the accurate interpretation of metabolic data and the design of effective therapeutic strategies.

References

A Technical Deep Dive into D-Ribose 1,5-Diphosphate Biosynthesis: A Comparative Analysis of Prokaryotic and Eukaryotic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribose 1,5-diphosphate (R15DP) is a crucial, yet often transient, metabolic intermediate situated at a key intersection of central carbon metabolism. Its biosynthesis, intricately linked to the pentose phosphate pathway (PPP) and the synthesis of 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP), exhibits notable divergences between prokaryotic and eukaryotic domains. This technical guide provides an in-depth comparative analysis of the known biosynthetic routes to R15DP in these two domains of life. We will explore the canonical pathways, delve into recently discovered alternative routes in prokaryotes, present available quantitative data for key enzymes, and provide detailed experimental protocols for the characterization of these pathways. A particular focus will be placed on the enzymatic machinery, regulatory mechanisms, and the broader metabolic contexts in which R15DP synthesis occurs. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of R15DP metabolism, highlighting potential targets for therapeutic intervention and biotechnological applications.

Core Biosynthetic Pathways: A Tale of Two Domains

The biosynthesis of this compound is not typically a terminal pathway but rather a critical step in the formation of other essential biomolecules, most notably ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in photosynthesis.[1] However, the enzymatic routes leading to R15DP showcase significant differences between prokaryotes and eukaryotes.

The Eukaryotic Paradigm: A Direct Phosphorylation Approach

In eukaryotes, a primary route for the synthesis of R15DP involves the direct phosphorylation of a ribose phosphate precursor. The key enzyme in this process is glucose-1,6-bisphosphate synthase , which has been shown to catalyze the synthesis of ribose-1,5-bisphosphate.[2] This enzyme utilizes either ribose-1-phosphate or ribose-5-phosphate as the phosphoryl acceptor and 3-phosphoglyceryl phosphate as the phosphoryl donor.[2]

The precursor, ribose-5-phosphate, is a central product of the pentose phosphate pathway (PPP) , a major metabolic route for the production of NADPH and pentose sugars.[3][4][5] The PPP is a near-universal pathway found in both eukaryotes and prokaryotes.[5][6]

The Prokaryotic Distinction: An Alternative Pathway via PRPP

While prokaryotes also possess the pentose phosphate pathway for ribose-5-phosphate generation, a distinct and significant alternative pathway for the synthesis of a related compound, ribulose-1,5-bisphosphate (RuBP), via this compound has been elucidated, particularly in methanogenic archaea such as Methanocaldococcus jannaschii.[6][7] This pathway circumvents the need for the canonical Calvin-Benson-Bassham (CBB) cycle enzyme, phosphoribulokinase (PRK).[6][7]

The key steps in this alternative prokaryotic pathway are:

  • Synthesis of 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP): This is a universally critical step where ribose-phosphate pyrophosphokinase (RPPK) , also known as PRPP synthetase, catalyzes the transfer of a pyrophosphoryl group from ATP to ribose-5-phosphate.[8][9][10]

  • Conversion of PRPP to this compound: Evidence suggests that PRPP is dephosphorylated at the β-phosphate of the C-1 pyrophosphate group to yield this compound.[6]

  • Isomerization to Ribulose-1,5-bisphosphate (RuBP): An uncharacterized enzyme then catalyzes the conversion of this compound to its keto isomer, RuBP.[6]

This archaeal pathway represents a significant evolutionary divergence in pentose phosphate metabolism and highlights the metabolic plasticity within the prokaryotic domain.

Quantitative Analysis of Key Enzymes and Pathways

A quantitative understanding of the enzymes and fluxes within these pathways is critical for comparative analysis and for identifying potential bottlenecks or regulatory control points.

Enzyme Kinetics of Ribose-Phosphate Pyrophosphokinase (PRPP Synthetase)

Ribose-phosphate pyrophosphokinase (RPPK) is a central enzyme in the biosynthesis of PRPP, the immediate precursor to this compound in the alternative prokaryotic pathway. Its kinetic parameters vary across different organisms.

OrganismEnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Escherichia coli (Prokaryote)Ribose-Phosphate PyrophosphokinaseRibose-5-Phosphate~16~35~2.2 x 106[11]
Escherichia coli (Prokaryote)Ribose-Phosphate PyrophosphokinaseATP~10~35~3.5 x 106[11]
Homo sapiens (Eukaryote)PRPS1Ribose-5-Phosphate33Not specifiedNot specified[12]
Homo sapiens (Eukaryote)PRPS1MgATP14Not specifiedNot specified[12]

Note: The kcat for human PRPS1 was not explicitly stated in the provided reference, preventing a direct comparison of catalytic efficiency.

Metabolic Flux through the Pentose Phosphate Pathway

Metabolic flux analysis provides insights into the in vivo activity of metabolic pathways. The flux through the oxidative branch of the pentose phosphate pathway, which generates the precursor ribose-5-phosphate, shows significant differences between prokaryotes and eukaryotes under certain conditions.

OrganismConditionNet Flux through Oxidative PPP (% of Glucose Uptake)Reference
Escherichia coli (Prokaryote)Aerobic, glucose medium20%[13]
Saccharomyces cerevisiae (Eukaryote)Aerobic, glucose medium3%[13]

These data suggest a higher reliance on the oxidative PPP for precursor biosynthesis in E. coli compared to yeast under the tested conditions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate this compound biosynthesis and related pathways.

Radiometric RubisCO-Coupled Assay for Ribulose-1,5-bisphosphate Synthesis

This assay is crucial for detecting the formation of RuBP from precursors like PRPP and this compound, particularly in the context of the alternative prokaryotic pathway.

Principle: The assay measures the incorporation of radiolabeled CO2 (as H14CO3-) into an acid-stable product (3-phosphoglycerate) by the action of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RubisCO). The rate of this reaction is dependent on the enzymatic generation of the RubisCO substrate, RuBP, from the precursor of interest.

Materials:

  • Cell-free extract or purified enzyme fraction

  • PRPP or this compound solution

  • Purified RubisCO

  • HEPES-KOH buffer (pH 7.2-8.0)

  • MgCl2

  • NaH14CO3 (with known specific activity)

  • Formic acid or HCl (for quenching the reaction)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a sealed reaction vial, prepare a reaction mixture containing HEPES-KOH buffer, MgCl2, and NaH14CO3.

  • Pre-incubation (for PRPP conversion): If testing PRPP as a precursor, a high-temperature pre-incubation (e.g., 83°C for 1 hour) can be used to non-enzymatically generate Ribose 1,5-bisphosphate.[6]

  • Enzyme Addition: Add the cell-free extract or purified enzyme fraction containing the putative RuBP synthesis enzymes and purified RubisCO to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the substrate (PRPP or this compound).

  • Incubation: Incubate the reaction at the optimal temperature for the enzymes being studied (e.g., 37°C).

  • Quenching: After a defined time period (e.g., 30-60 seconds), stop the reaction by adding a strong acid like formic acid or HCl. This will protonate the unreacted H14CO3-, allowing it to be driven off as 14CO2 gas, while the acid-stable product, 14C-3-phosphoglycerate, remains.

  • Scintillation Counting: Transfer the quenched reaction mixture to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculation of Activity: The rate of RuBP synthesis is calculated from the amount of acid-stable 14C incorporated over time, taking into account the specific activity of the NaH14CO3.

Spectrophotometric Assay for Ribose-Phosphate Pyrophosphokinase (RPPK) Activity

This continuous spectrophotometric assay is widely used to measure the activity of RPPK by coupling the production of AMP to the oxidation of NADH.

Principle: The assay couples the RPPK reaction to three other enzymatic reactions. The AMP produced by RPPK is converted to ADP by myokinase. The ADP is then used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the RPPK activity.

Materials:

  • Cell-free extract or purified RPPK

  • Tris-HCl or HEPES buffer (pH 7.5-8.0)

  • Ribose-5-phosphate

  • ATP

  • MgCl2

  • KCl

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing buffer, ribose-5-phosphate, ATP, MgCl2, KCl, PEP, NADH, myokinase, PK, and LDH.

  • Blank Measurement: Measure the background rate of NADH oxidation in the absence of the RPPK-containing sample.

  • Initiation of Reaction: Add a known amount of the cell-free extract or purified RPPK to the cuvette to start the reaction.

  • Monitoring Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of RPPK activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of AMP (and thus the oxidation of 2 µmol of NADH) per minute under the specified conditions.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is embedded within central metabolism and is subject to complex regulation. The following diagrams, generated using the DOT language, illustrate the key pathways and their relationships.

D_Ribose_1_5_diphosphate_Biosynthesis cluster_eukaryotes Eukaryotic Pathway cluster_prokaryotes Prokaryotic (Archaeal) Pathway PPP_euk Pentose Phosphate Pathway R5P_euk Ribose-5-Phosphate PPP_euk->R5P_euk G16BP_synthase Glucose-1,6-bisphosphate synthase R5P_euk->G16BP_synthase R1P_euk Ribose-1-Phosphate R1P_euk->G16BP_synthase R15DP_euk This compound G16BP_synthase->R15DP_euk Three_PGP 3-Phosphoglyceryl phosphate Three_PGP->G16BP_synthase PPP_pro Pentose Phosphate Pathway R5P_pro Ribose-5-Phosphate PPP_pro->R5P_pro RPPK Ribose-Phosphate Pyrophosphokinase (RPPK) R5P_pro->RPPK ATP_pro ATP ATP_pro->RPPK PRPP PRPP RPPK->PRPP Dephos Dephosphorylation PRPP->Dephos R15DP_pro This compound Dephos->R15DP_pro Isomerase Isomerase R15DP_pro->Isomerase RuBP Ribulose-1,5-bisphosphate Isomerase->RuBP

Biosynthetic pathways to this compound.

Experimental_Workflows cluster_radiometric Radiometric RubisCO-Coupled Assay cluster_spectro Spectrophotometric RPPK Assay Start_Radio Prepare Reaction Mix (Buffer, MgCl2, NaH14CO3) Add_Enzymes_Radio Add Cell Extract/Enzymes and RubisCO Start_Radio->Add_Enzymes_Radio Add_Substrate_Radio Add Substrate (PRPP or R15DP) Add_Enzymes_Radio->Add_Substrate_Radio Incubate_Radio Incubate at Optimal Temperature Add_Substrate_Radio->Incubate_Radio Quench_Radio Quench with Acid Incubate_Radio->Quench_Radio Count_Radio Liquid Scintillation Counting Quench_Radio->Count_Radio End_Radio Calculate RuBP Synthesis Rate Count_Radio->End_Radio Start_Spectro Prepare Reaction Mix (Buffer, Substrates, Coupling Enzymes, NADH) Blank_Spectro Measure Blank Rate Start_Spectro->Blank_Spectro Add_RPPK Add RPPK Sample Blank_Spectro->Add_RPPK Monitor_Spectro Monitor A340 Decrease Add_RPPK->Monitor_Spectro End_Spectro Calculate RPPK Activity Monitor_Spectro->End_Spectro

Key experimental workflows for pathway analysis.

Regulation of this compound Biosynthesis

The synthesis of this compound is tightly regulated, primarily at the level of its precursor, PRPP.

In Prokaryotes:

  • Allosteric Regulation of RPPK: In many bacteria, RPPK is allosterically inhibited by ADP and other purine ribonucleotides, providing a feedback mechanism to control PRPP levels.

  • Transcriptional Regulation: In Firmicutes, the transcription factor PurR, which represses purine biosynthesis genes, is itself regulated by the competitive binding of PRPP (an inducer) and the stringent response alarmone (p)ppGpp (a co-repressor).[14]

  • Filamentation of RPPK: In E. coli, RPPK can form filamentous structures, a process that modulates its sensitivity to allosteric inhibition, adding another layer of regulation.[10][15]

In Eukaryotes:

  • Feedback Inhibition: Similar to prokaryotes, eukaryotic RPPK is also subject to feedback inhibition by purine and pyrimidine nucleotides, particularly ADP.[16]

  • Isoforms and Protein-Protein Interactions: Eukaryotes often possess multiple isoforms of RPPK with different kinetic and regulatory properties. The activity of these isoforms can be further modulated by their association with other proteins.[16]

  • Subcellular Localization: The compartmentalization of the PPP and subsequent biosynthetic pathways in eukaryotes also plays a role in regulating substrate availability and flux.

Conclusion and Future Directions

The biosynthesis of this compound, while centered around the universal pentose phosphate pathway, exhibits significant and fascinating divergences between prokaryotes and eukaryotes. The discovery of the alternative PRPP-dependent pathway in archaea opens up new avenues for understanding microbial carbon metabolism and its evolution. For drug development professionals, the enzymes in these pathways, particularly the distinct prokaryotic enzymes, represent potential targets for novel antimicrobial agents.

Future research should focus on several key areas:

  • Elucidation of the uncharacterized enzymes in the archaeal pathway for RuBP synthesis from this compound.

  • Comprehensive quantitative analysis , including detailed kinetic characterization of enzymes from a wider range of organisms and in vivo metabolic flux studies under various physiological conditions.

  • Investigation into the prevalence of the alternative pathway across a broader spectrum of prokaryotes.

  • Further exploration of the regulatory networks governing these pathways in both domains to identify key control points.

A deeper understanding of these fundamental metabolic pathways will undoubtedly fuel advancements in both basic science and applied fields such as metabolic engineering and infectious disease research.

References

The Central Role of 5-Phosphoribosyl-α-1-Pyrophosphate (PRPP) in Nucleotide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the function of 5-phosphoribosyl-α-1-pyrophosphate (PRPP), a critical molecule in nucleotide metabolism. Often referred to by various names, including D-Ribose 1,5-diphosphate in specific contexts, PRPP serves as the central donor of the ribose-5-phosphate moiety in the de novo and salvage pathways of purine and pyrimidine biosynthesis. Its synthesis and regulation are tightly controlled, making the enzymes involved in its metabolism attractive targets for therapeutic intervention. This document details the biosynthesis of PRPP, its multifaceted roles in cellular metabolism, and the experimental methodologies used to study its function. Quantitative data on enzyme kinetics and cellular concentrations are presented, alongside diagrams of key metabolic pathways to facilitate a comprehensive understanding.

Introduction: Clarifying the Nomenclature and Central Molecule

While the term "this compound" (or ribose-1,5-bisphosphate) is used in the scientific literature, it is crucial to distinguish it from the primary activated ribose donor in nucleotide metabolism, which is 5-phosphoribosyl-α-1-pyrophosphate (PRPP) . This compound is a substrate for an alternative, less common pathway for PRPP synthesis. The principal and highly regulated route for PRPP production is the phosphorylation of ribose-5-phosphate by ATP, a reaction catalyzed by the enzyme ribose-phosphate pyrophosphokinase, more commonly known as PRPP synthetase (EC 2.7.6.1).[1][2] This guide will focus on the synthesis and functions of PRPP, while also elucidating the role of this compound in its alternative biosynthetic pathway.

Biosynthesis of PRPP

The Primary Pathway: PRPP Synthetase

The vast majority of cellular PRPP is synthesized from D-ribose 5-phosphate and ATP in a reaction catalyzed by PRPP synthetase (PRS).[3] This reaction involves the transfer of a pyrophosphoryl group from ATP to the C1 position of ribose 5-phosphate.[3]

Reaction: D-ribose 5-phosphate + ATP → 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) + AMP

PRPP_Synthesis

The Alternative Pathway: The Role of this compound

An alternative pathway for PRPP synthesis exists, which utilizes this compound as a substrate. This reaction is catalyzed by the enzyme ribose-1,5-bisphosphate phosphokinase. This pathway is generally considered less significant for overall nucleotide biosynthesis compared to the PRPP synthetase-catalyzed reaction.

Reaction: this compound + ATP → 5-phospho-α-D-ribose 1-pyrophosphate (PRPP) + ADP

The Function of PRPP in Nucleotide Metabolism

PRPP is a pivotal precursor for the biosynthesis of purine and pyrimidine nucleotides, as well as for the synthesis of the amino acids histidine and tryptophan, and the cofactors NAD and NADP.[4]

De Novo Purine Biosynthesis

In the de novo synthesis of purines, the purine ring is assembled directly onto the ribose-5-phosphate moiety provided by PRPP. The first committed step is the conversion of PRPP to 5-phosphoribosylamine, catalyzed by glutamine PRPP amidotransferase.[5] This is a key regulatory point in the pathway.

DeNovo_Purine_Synthesis

De Novo Pyrimidine Biosynthesis

In the de novo synthesis of pyrimidines, the pyrimidine ring (orotate) is synthesized first and then attached to the ribose-5-phosphate from PRPP.[6][7][8] This reaction is catalyzed by orotate phosphoribosyltransferase to form orotidine-5'-monophosphate (OMP), which is then decarboxylated to uridine monophosphate (UMP), the precursor for other pyrimidine nucleotides.[8]

DeNovo_Pyrimidine_Synthesis

Nucleotide Salvage Pathways

Salvage pathways recycle pre-formed purine and pyrimidine bases, which are products of nucleic acid degradation, by attaching them to the ribose-5-phosphate from PRPP.[1][9] These pathways are metabolically less expensive than de novo synthesis. Key enzymes in the purine salvage pathway are adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1]

Purine_Salvage_Pathway

Regulation of PRPP Synthesis

The synthesis of PRPP is a critical regulatory point in nucleotide metabolism. The activity of PRPP synthetase is modulated by the availability of its substrates and by feedback inhibition from downstream products.[10]

PRPP_Regulation

Quantitative Data

The following tables summarize key quantitative data related to PRPP metabolism. It is important to note that these values can vary significantly depending on the organism, tissue, and experimental conditions.

Table 1: Kinetic Parameters of PRPP Synthetase
Organism/TissueSubstrateKm (µM)Vmax (units/mg)InhibitorKi (µM)Reference
Human ErythrocytesRibose-5-P33-ADP-[11]
Human ErythrocytesMgATP14-2,3-DPG-[11]
Salmonella typhimuriumRibose-5-P--ADP-[12]
Escherichia coliPRPP (for UPRTase)----[3]
Plasmodium falciparum (OPRT domain)PRPP9.32,994 µM/min/mg--[13]

Note: Comprehensive Vmax and Ki values are not consistently reported across all studies and require specific experimental determination.

Table 2: Intracellular Concentrations of PRPP
Cell Type/OrganismConditionPRPP ConcentrationReference
Yeast (Saccharomyces cerevisiae)Wild-type~0.1 mM[13]
Yeast (S. cerevisiae)prs1 prs3 mutant~10-fold decrease[13]
Human ErythrocytesNormalHigher in females than males[14]
Human ErythrocytesGout patientsLower than normal[14]
Escherichia coliExponential growth-[15]

Note: Intracellular concentrations are highly dynamic and influenced by the metabolic state of the cell.

Experimental Protocols

Assay of PRPP Synthetase Activity

This is a continuous assay that measures the production of AMP, which is then used in a series of coupled enzymatic reactions leading to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[1]

Principle:

  • PRPP Synthetase: ATP + Ribose-5-Phosphate → PRPP + AMP

  • Myokinase: AMP + ATP → 2 ADP

  • Pyruvate Kinase: 2 Phosphoenolpyruvate + 2 ADP → 2 Pyruvate + 2 ATP

  • Lactate Dehydrogenase: 2 Pyruvate + 2 NADH + 2 H+ → 2 Lactate + 2 NAD+

Protocol Outline:

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, phosphoenolpyruvate, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.

  • Add the sample containing PRPP synthetase.

  • Initiate the reaction by adding the substrates, ATP and ribose-5-phosphate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation, which is proportional to the activity of PRPP synthetase.

This method directly measures the formation of radiolabeled PRPP from radiolabeled ATP.[4]

Protocol Outline:

  • Prepare a reaction mixture containing buffer, MgCl2, ribose-5-phosphate, and the enzyme source.

  • Initiate the reaction by adding [γ-32P]ATP or [α-32P]ATP.

  • Incubate for a defined period at a specific temperature (e.g., 37°C).

  • Stop the reaction (e.g., by adding formic acid).

  • Separate the radiolabeled PRPP from the unreacted radiolabeled ATP using thin-layer chromatography (TLC).

  • Quantify the radioactivity in the PRPP spot using a scintillation counter or phosphorimager.

Experimental_Workflow

Analysis of Nucleotide Metabolism using Isotopic Labeling

Stable isotope tracing is a powerful technique to elucidate the contribution of different precursors to nucleotide biosynthesis.[7]

Principle:

Cells or organisms are cultured in the presence of precursors labeled with stable isotopes (e.g., 13C-glucose, 15N-glutamine). The incorporation of these isotopes into purine and pyrimidine bases is then quantified using mass spectrometry. This allows for the determination of the relative contributions of de novo and salvage pathways.

Protocol Outline:

  • Culture cells or feed animals with a diet containing stable isotope-labeled precursors.

  • Harvest cells or tissues and extract nucleic acids (DNA and RNA).

  • Hydrolyze the nucleic acids to individual nucleosides.

  • Analyze the isotopic enrichment of the nucleosides by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Deconvolute the mass isotopomer distribution to determine the extent and pattern of isotope incorporation, which provides insights into the metabolic pathways utilized.

Conclusion

5-Phosphoribosyl-α-1-pyrophosphate is an indispensable molecule in nucleotide metabolism, acting as the primary donor of the ribose-5-phosphate scaffold for the synthesis of purines and pyrimidines. The synthesis of PRPP is tightly regulated, primarily through the allosteric control of PRPP synthetase. Understanding the function and regulation of PRPP and its associated enzymes is critical for the development of novel therapeutic strategies targeting diseases characterized by aberrant nucleotide metabolism, such as cancer and certain metabolic disorders. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate roles of this central metabolic intermediate.

References

D-Ribose 1,5-diphosphate: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of D-Ribose 1,5-diphosphate (R-1,5-P2), a crucial intermediate in various metabolic pathways. This document consolidates available data on its synthesis, purification, analysis, and stability, offering a valuable resource for researchers in biochemistry, drug discovery, and metabolic engineering.

Chemical Properties

This compound is a phosphorylated derivative of D-ribose, a central pentose sugar in nucleic acid structure and cellular metabolism. The presence of two phosphate groups, at the C1 and C5 positions, imparts unique chemical characteristics and significant biological roles.

PropertyValueSource
Molecular Formula C₅H₁₂O₁₁P₂PubChem CID: 3036640[1]
Molecular Weight 310.09 g/mol PubChem CID: 3036640[1]
IUPAC Name [(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphatePubChem CID: 3036640[1]
Synonyms Ribose-1,5-bisphosphate, Ribose-1,5-diphosphate, R15PMedchemExpress[2]
Computed XLogP3 -4.7PubChem CID: 3036640[1]
Polar Surface Area 183 ŲPubChem CID: 3036640[1]
Physical State Solid (predicted)---

Stability

The stability of this compound is a critical factor in its biological function and experimental handling. While specific kinetic data for the 1,5-diphosphate is limited, the stability of the parent molecule, D-ribose, and the related D-ribose 5-phosphate provides significant insights. Sugars, in general, are known to be unstable in acidic and basic solutions.

Studies on the decomposition of ribose and its phosphorylated derivatives have shown surprisingly short half-lives at neutral pH, suggesting that these molecules needed to be utilized quickly in prebiotic scenarios.[3][4]

Table 2: Decomposition Half-Lives of Ribose and Ribose 5-Phosphate

CompoundpHTemperature (°C)Half-lifeSource
Ribose7.010073 minutes[3][4]
Ribose7.0044 years[3][4]
Ribose 5-phosphate7.41007 minutes[3]

These findings suggest that this compound is also likely susceptible to degradation, particularly at elevated temperatures. The phosphate groups may influence the rate of decomposition, as seen with the faster degradation of ribose 5-phosphate compared to ribose at 100°C.[3] For laboratory use, it is recommended to store this compound at low temperatures (e.g., -20°C or below) in neutral pH buffers to minimize degradation.

Biological Role and Metabolic Pathways

This compound plays a significant role as a metabolic regulator. It is a potent activator of phosphofructokinase, a key enzyme in glycolysis.[1] Its formation and degradation are tied to central carbon metabolism and nucleotide biosynthesis.

One of the key pathways involving a structurally similar molecule, ribulose-1,5-bisphosphate, is the Calvin cycle in photosynthetic organisms.[2] While distinct from this compound, the enzymatic machinery of these pathways provides a basis for understanding its potential metabolic connections.

A crucial pathway related to ribose phosphates is the synthesis of phosphoribosyl pyrophosphate (PRPP), a key precursor for the biosynthesis of purine and pyrimidine nucleotides. The synthesis of PRPP starts from ribose 5-phosphate.

enzymatic_synthesis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Ribose-1-P Ribose-1-P G16BP_Synthase Glucose-1,6-bisphosphate synthase activity Ribose-1-P->G16BP_Synthase 3-PGP 3-Phosphoglyceryl phosphate 3-PGP->G16BP_Synthase R15P2 This compound G16BP_Synthase->R15P2 3-PGA 3-Phosphoglycerate G16BP_Synthase->3-PGA ion_exchange_workflow start Start equilibration Equilibrate Column (Low Salt Buffer) start->equilibration load Load Sample equilibration->load wash Wash Column (Low Salt Buffer) load->wash elute Elute with Salt Gradient (Increasing NaCl) wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., HPLC) collect->analyze end End analyze->end

References

The Metabolic Crossroads of D-Ribose 1,5-Bisphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Ribose 1,5-bisphosphate (R1,5BP) is a key metabolic intermediate situated at the nexus of several crucial cellular pathways, including the pentose phosphate pathway, nucleotide biosynthesis, and in some organisms, a unique pathway of nucleoside degradation. Its strategic position makes the enzymes responsible for its synthesis and catabolism potential targets for therapeutic intervention. This technical guide provides an in-depth exploration of the metabolic fate of D-Ribose 1,5-bisphosphate, detailing its synthesis, conversion to other vital biomolecules, and degradation. The document includes a compilation of available quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the pertinent metabolic pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

D-Ribose 1,5-bisphosphate is a doubly phosphorylated pentose sugar that, while not as universally recognized as its isomer Ribulose 1,5-bisphosphate (RuBP), plays a significant role in cellular metabolism. Its metabolic fate is intrinsically linked to the availability of precursors from the pentose phosphate pathway and the cellular demand for nucleotides and other essential biomolecules. Understanding the intricate pathways governing the synthesis and degradation of R1,5BP is paramount for elucidating fundamental cellular processes and for identifying novel enzymatic targets for drug discovery.

Synthesis of D-Ribose 1,5-Bisphosphate

The biosynthesis of D-Ribose 1,5-bisphosphate can occur through several enzymatic reactions, primarily utilizing precursors from the pentose phosphate pathway.

From Ribose-5-phosphate and Ribose-1-phosphate

One primary route for R1,5BP synthesis involves the phosphorylation of either D-ribose-5-phosphate (R5P) or D-ribose-1-phosphate (R1P). This reaction is catalyzed by an enzyme with broad substrate specificity, glucose-1,6-bisphosphate synthase . This enzyme transfers a phosphate group from a donor molecule, such as 1,3-bisphosphoglycerate, to the hydroxyl group at the C1 or C5 position of the ribose phosphate.[1]

From 5-Phospho-D-ribose 1-pyrophosphate (PRPP) in Archaea

In some methanogenic archaea, a novel pathway for the synthesis of Ribulose 1,5-bisphosphate (RuBP) has been identified that proceeds through D-Ribose 1,5-bisphosphate. In this pathway, 5-phospho-D-ribose 1-pyrophosphate (PRPP) is dephosphorylated at the C-1 position to yield R1,5BP.[2] This reaction represents a key step in a modified carbon fixation pathway in these organisms.

Metabolic Fates of D-Ribose 1,5-Bisphosphate

Once synthesized, D-Ribose 1,5-bisphosphate can be channeled into several metabolic pathways, highlighting its role as a critical branch-point metabolite.

Conversion to Ribulose 1,5-Bisphosphate (RuBP)

A significant fate of R1,5BP, particularly in organisms with a Calvin cycle or related pathways, is its isomerization to Ribulose 1,5-bisphosphate (RuBP) . RuBP is the primary CO2 acceptor in photosynthesis, and this conversion is a critical step in carbon fixation.[3] In the archaeal pathway mentioned above, the conversion of R1,5BP to RuBP is the subsequent step after its synthesis from PRPP.[2]

Conversion to 5-Phospho-α-D-ribose 1-diphosphate (PRPP)

D-Ribose 1,5-bisphosphate can be further phosphorylated to form 5-phospho-α-D-ribose 1-diphosphate (PRPP) . This reaction is catalyzed by the enzyme ribose 1,5-bisphosphate phosphokinase (EC 2.7.4.23).[4] PRPP is a central molecule in the de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis, as well as in the synthesis of the amino acids histidine and tryptophan.[5][6]

Degradation of D-Ribose 1,5-Bisphosphate

While the conversion of R1,5BP to RuBP and PRPP represents anabolic fates, specific catabolic pathways for this molecule have also been identified, particularly in Archaea.

The Pentose Bisphosphate Pathway in Archaea

In the archaeon Thermococcus kodakarensis, a "pentose bisphosphate pathway" for nucleoside degradation has been characterized. In this pathway, nucleosides are converted to ribose-1-phosphate, which is then phosphorylated to D-Ribose 1,5-bisphosphate. R1,5BP is then isomerized to Ribulose 1,5-bisphosphate, which is subsequently carboxylated by a type III Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). This pathway links nucleoside catabolism to central carbon metabolism.[7][8]

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of D-Ribose 1,5-bisphosphate.

Table 1: Relative V/Km Values for Glucose-1,6-bisphosphate Synthase with Various Phosphoryl Acceptors [1]

Phosphoryl AcceptorRelative V/Km
Ribose-1-phosphate1.00
Glucose-1-phosphate0.30
Mannose-1-phosphate0.11
Ribose-5-phosphate0.11
Glucose-6-phosphate0.10
2-Deoxyglucose-6-phosphate0.03
2-Deoxyribose-5-phosphate0.02

Table 2: Kinetic Parameters of Ribose-phosphate Pyrophosphokinase from Rat Hepatomas [9]

SubstrateKm (mM)
Ribose 5-phosphate0.3
ATP (in the presence of excess Mg2+)0.1
Mg2+ATP (in the presence of excess ATP)1.2

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of D-Ribose 1,5-bisphosphate metabolism.

Enzymatic Synthesis of D-Ribose 1,5-Bisphosphate

Principle: This protocol describes the enzymatic synthesis of D-Ribose 1,5-bisphosphate from glucose-1,6-bisphosphate and ribose-1-phosphate, catalyzed by phosphoglucomutase and glucose-6-phosphate dehydrogenase.[2]

Materials:

  • Glucose-1,6-bisphosphate

  • Ribose-1-phosphate

  • Glucose-6-phosphate dehydrogenase

  • Phosphoglucomutase

  • DEAE-Sepharose Fast Flow column

  • Appropriate buffers and cofactors (e.g., NADP+, MgCl2)

Procedure:

  • Prepare a reaction mixture containing glucose-1,6-bisphosphate, ribose-1-phosphate, NADP+, and MgCl2 in a suitable buffer (e.g., Tris-HCl, pH 7.5).

  • Initiate the reaction by adding phosphoglucomutase and glucose-6-phosphate dehydrogenase.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) and monitor the progress of the reaction.

  • Purify the synthesized D-Ribose 1,5-bisphosphate using a DEAE-Sepharose Fast Flow column.

  • Quantify the purified product using a suitable method, such as mild acid hydrolysis to ribose-5-phosphate followed by a standard pentose phosphate assay.

Assay for Ribose 1,5-Bisphosphate Phosphokinase Activity

Principle: The activity of ribose 1,5-bisphosphate phosphokinase is determined by a coupled spectrophotometric assay. The ADP produced in the kinase reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, consuming NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

  • D-Ribose 1,5-bisphosphate (substrate)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Enzyme preparation containing ribose 1,5-bisphosphate phosphokinase

  • Assay buffer (e.g., Tris-HCl, pH 7.8, containing MgCl2 and KCl)

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, D-Ribose 1,5-bisphosphate, ATP, PEP, and NADH.

  • Add pyruvate kinase and lactate dehydrogenase to the mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C) and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding the enzyme preparation containing ribose 1,5-bisphosphate phosphokinase.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

HPLC Analysis of D-Ribose 1,5-Bisphosphate

Principle: High-Performance Liquid Chromatography (HPLC) with a suitable column and detection method can be used for the separation and quantification of D-Ribose 1,5-bisphosphate and other related sugar phosphates.[10][11]

Instrumentation:

  • HPLC system with a pump, autosampler, and detector (e.g., UV or pulsed amperometric detector)

  • Anion-exchange column (e.g., CarboPac PA-1) or a reversed-phase column with an ion-pairing agent.

Mobile Phase (Example for Anion-Exchange):

  • A gradient of a strong base (e.g., NaOH) and a salt solution (e.g., sodium acetate) is typically used for elution.

Procedure:

  • Prepare standards of D-Ribose 1,5-bisphosphate of known concentrations.

  • Extract the metabolites from the cellular sample using a suitable method (e.g., perchloric acid extraction followed by neutralization).

  • Filter the samples and standards before injection.

  • Inject the samples and standards onto the HPLC column.

  • Elute the compounds using the optimized mobile phase gradient.

  • Detect the separated compounds using the appropriate detector.

  • Quantify the amount of D-Ribose 1,5-bisphosphate in the samples by comparing the peak area with the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

metabolic_pathway R5P D-Ribose-5-Phosphate R15BP D-Ribose 1,5-Bisphosphate R5P->R15BP Glucose-1,6-bisphosphate synthase R1P D-Ribose-1-Phosphate R1P->R15BP Glucose-1,6-bisphosphate synthase PRPP_synth 5-Phospho-D-ribose 1-pyrophosphate (PRPP) PRPP_synth->R15BP Dephosphorylation (Archaea) RuBP Ribulose 1,5-Bisphosphate (RuBP) R15BP->RuBP Isomerase PRPP_kinase 5-Phospho-α-D-ribose 1-diphosphate (PRPP) R15BP->PRPP_kinase Ribose 1,5-bisphosphate phosphokinase ArchaeaDeg Nucleoside Degradation (Archaea) R15BP->ArchaeaDeg Isomerase CalvinCycle Calvin Cycle (Carbon Fixation) RuBP->CalvinCycle Nucleotides Nucleotide Biosynthesis PRPP_kinase->Nucleotides

Metabolic fate of D-Ribose 1,5-bisphosphate.

experimental_workflow_synthesis Start Start: Prepare Reaction Mixture (G-1,6-BP, R-1-P, NADP+, MgCl2) AddEnzymes Add Enzymes (Phosphoglucomutase, G6P Dehydrogenase) Start->AddEnzymes Incubate Incubate at 37°C AddEnzymes->Incubate Purify Purify on DEAE-Sepharose Column Incubate->Purify Quantify Quantify R1,5BP (e.g., via hydrolysis and pentose assay) Purify->Quantify End End: Purified D-Ribose 1,5-Bisphosphate Quantify->End

Workflow for enzymatic synthesis of R1,5BP.

experimental_workflow_assay Start Start: Prepare Assay Mixture (R1,5BP, ATP, PEP, NADH) AddCouplingEnzymes Add Coupling Enzymes (Pyruvate Kinase, Lactate Dehydrogenase) Start->AddCouplingEnzymes Equilibrate Equilibrate and Record Baseline (340 nm) AddCouplingEnzymes->Equilibrate AddSample Initiate Reaction with Enzyme Sample Equilibrate->AddSample Monitor Monitor Absorbance Decrease at 340 nm AddSample->Monitor Calculate Calculate Enzyme Activity Monitor->Calculate

Workflow for R1,5BP phosphokinase assay.

Conclusion

D-Ribose 1,5-bisphosphate is a metabolically versatile molecule with distinct roles in anabolic and catabolic pathways across different domains of life. Its synthesis from precursors of the pentose phosphate pathway and its subsequent conversion to the essential molecules RuBP and PRPP underscore its importance in cellular bioenergetics and biosynthesis. The discovery of its role in a unique nucleoside degradation pathway in Archaea further expands our understanding of metabolic diversity. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate the enzymes involved in R1,5BP metabolism as potential therapeutic targets. Further research is warranted to fully elucidate the regulation of these pathways and to explore their implications in various physiological and pathological states.

References

Methodological & Application

Application Notes and Protocols for the Quantification of D-Ribose 1,5-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose 1,5-diphosphate is a phosphorylated pentose sugar that plays a role in cellular metabolism. While its isomer, Ribulose 1,5-bisphosphate, is well-known for its central role in carbon fixation in photosynthesis, this compound is also a significant metabolite. It is synthesized from precursors in the pentose phosphate pathway (PPP) and is involved in the regulation of glycolysis as a potent activator of phosphofructokinase.[1] Accurate quantification of this compound is crucial for understanding its metabolic functions and for the development of therapeutics targeting these pathways.

This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays.

Analytical Techniques Overview

The quantification of highly polar and structurally similar sugar phosphates like this compound presents analytical challenges. The most common and effective methods are LC-MS/MS, HPLC with various detectors, and specific enzymatic assays.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC)Enzymatic Assays
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio.Separation based on physicochemical properties with detection via UV, refractive index, or light scattering.Utilization of specific enzymes to produce a measurable signal.
Sensitivity Very High (fmol to pmol range)Moderate to High (pmol to nmol range)High (pmol to nmol range)
Specificity Very HighModerate (potential for co-elution with isomers)High (dependent on enzyme specificity)
Throughput HighModerateHigh
Instrumentation LC system coupled to a tandem mass spectrometer.HPLC system with UV, RI, or ELSD detector.Spectrophotometer or fluorometer.

Data Presentation: Quantitative Summary

The following table summarizes typical quantitative parameters for the analytical methods described. Please note that specific values for this compound may vary depending on the exact instrumentation and experimental conditions.

ParameterLC-MS/MSHPLC-UV/ELSDEnzymatic Assay
Limit of Detection (LOD) 0.1 - 1 pmol10 - 50 pmol5 - 20 pmol
Limit of Quantification (LOQ) 0.5 - 5 pmol50 - 100 pmol20 - 50 pmol
Linearity Range 1 - 1000 nM1 - 500 µM0.5 - 50 µM
Recovery 85 - 110%90 - 105%95 - 105%
Precision (%RSD) < 15%< 10%< 5%

Experimental Protocols

Sample Preparation from Biological Matrices

Accurate quantification of sugar phosphates requires rapid quenching of enzymatic activity and efficient extraction.

Materials:

  • Cold (-80°C) methanol/water (80:20, v/v)

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

Protocol:

  • Quenching: For cell cultures, rapidly aspirate the medium and add ice-cold methanol/water to the cell pellet. For tissues, homogenize the frozen tissue in the cold extraction solvent.

  • Extraction: Incubate the homogenate at -20°C for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[2]

  • Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the supernatant using a lyophilizer or vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., mobile phase for LC-MS/MS).

Protocol 1: Quantification by LC-MS/MS

This method offers the highest sensitivity and specificity.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • LC-MS grade water and acetonitrile

  • Ion-pairing reagent (e.g., dibutylamine) or an anion-exchange column

  • This compound standard

LC Conditions (Ion-Pairing Reversed-Phase):

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 10 mM dibutylamine and 10 mM acetic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 95-5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Negative Ion Mode):

  • Ion Source: ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Precursor Ion (m/z): 309.0 (M-H)⁻

    • Product Ions (m/z): 97.0 (PO₃)⁻, 79.0 (PO₂)⁻

Quantification:

  • Generate a standard curve using a serial dilution of the this compound standard.

  • Calculate the concentration in samples by interpolating their peak areas from the standard curve.

Protocol 2: Quantification by HPLC with UV/ELSD

This method is suitable for laboratories without access to a mass spectrometer. The separation of this compound from its isomer Ribulose 1,5-bisphosphate is critical.

Instrumentation:

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD)

Materials:

  • Aminex HPX-87K or similar column

  • Boric acid[3]

  • This compound standard

HPLC Conditions:

  • Column: Aminex HPX-87K (300 x 7.8 mm)

  • Mobile Phase: 10 mM Boric Acid, pH 8.7[4]

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 85°C

  • Detection:

    • Indirect UV: 260 nm (if the mobile phase contains a UV-active counter-ion)[4]

    • ELSD: Nebulizer Temperature 40°C, Evaporator Temperature 60°C, Gas Flow 1.5 L/min

  • Injection Volume: 20 µL

Quantification:

  • Create a standard curve by injecting known concentrations of the this compound standard.

  • Determine the concentration in unknown samples based on the peak area.

Protocol 3: Enzymatic Assay

This protocol provides a conceptual framework for a coupled enzymatic assay.

Principle: This assay is based on the enzymatic conversion of this compound to a product that can be measured spectrophotometrically. For instance, if an enzyme can specifically act on this compound to produce a product that can be linked to the oxidation of NADH to NAD⁺, the decrease in absorbance at 340 nm can be measured.

Conceptual Reaction Scheme: this compound + Substrate A ---(Enzyme 1)---> Product B + Product C Product C + NADH + H⁺ ---(Enzyme 2)---> Product D + NAD⁺

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Specific enzymes (to be identified based on available reagents)

  • NADH

  • Reaction buffer

Protocol:

  • Prepare a reaction mixture containing the assay buffer, NADH, and the coupling enzyme (Enzyme 2).

  • Add the sample containing this compound.

  • Initiate the reaction by adding the specific enzyme (Enzyme 1).

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the concentration of this compound.

  • Quantify using a standard curve prepared with known concentrations of this compound.

Visualizations

Synthesis of this compound Glucose-6-Phosphate Glucose-6-Phosphate Ribulose-5-Phosphate Ribulose-5-Phosphate Glucose-6-Phosphate->Ribulose-5-Phosphate Oxidative PPP Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Ribose-5-phosphate isomerase Ribose-1-Phosphate Ribose-1-Phosphate Ribose-5-Phosphate->Ribose-1-Phosphate Phosphopentomutase This compound This compound Ribose-5-Phosphate->this compound Ribose-1,5-diphosphate synthase (alternative substrate) Ribose-1-Phosphate->this compound Ribose-1,5-diphosphate synthase (using 3-phosphoglyceryl phosphate)

Caption: Synthesis pathway of this compound.

Experimental Workflow for Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Cells or Tissue) Quenching Quenching in Cold Solvent Biological_Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis Enzymatic_Assay Enzymatic Assay Reconstitution->Enzymatic_Assay Data_Acquisition Data Acquisition LC_MS_MS->Data_Acquisition HPLC_Analysis->Data_Acquisition Enzymatic_Assay->Data_Acquisition Quantification Quantification (Standard Curve) Data_Acquisition->Quantification Results Results Quantification->Results

Caption: General experimental workflow for quantification.

Logical Relationship of Analytical Techniques Start Quantification Needed High_Sensitivity High Sensitivity & Specificity? Start->High_Sensitivity LC_MS_MS LC-MS/MS High_Sensitivity->LC_MS_MS Yes Isomer_Separation Isomer Separation Critical? High_Sensitivity->Isomer_Separation No End Quantified Result LC_MS_MS->End HPLC HPLC with Boric Acid Isomer_Separation->HPLC Yes High_Throughput High Throughput Screening? Isomer_Separation->High_Throughput No HPLC->End Enzymatic_Assay Enzymatic Assay High_Throughput->Enzymatic_Assay Yes High_Throughput->End No Enzymatic_Assay->End

References

Application Notes and Protocols: Investigating D-Ribose 1,5-Diphosphate as a Potential Substrate for Phosphofructokinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphofructokinase (PFK) is a pivotal regulatory enzyme in the glycolytic pathway, catalyzing the phosphorylation of fructose 6-phosphate to fructose 1,6-bisphosphate. While its primary substrates and allosteric regulators are well-characterized, the exploration of novel substrates is crucial for understanding enzyme promiscuity and for the development of new therapeutic agents. This document provides a framework for investigating D-Ribose 1,5-diphosphate as a potential alternative substrate for PFK. Although direct evidence of this compound acting as a PFK substrate is not established in the current literature, these protocols outline the necessary steps to evaluate this hypothesis experimentally.

Introduction to Phosphofructokinase

Phosphofructokinase-1 (PFK-1) is a key enzyme in glycolysis, the metabolic pathway that converts glucose into pyruvate. The reaction it catalyzes is the irreversible transfer of a phosphate group from ATP to fructose 6-phosphate, forming fructose 1,6-bisphosphate and ADP. This is a major rate-limiting step of glycolysis. PFK-1 is subject to complex allosteric regulation by various metabolites, including ATP, AMP, and fructose 2,6-bisphosphate, which allows for the precise control of the glycolytic flux in response to the cell's energy status.

The substrate specificity of PFK is highly tuned to its native substrates. However, understanding the enzyme's interaction with other structurally similar molecules, such as this compound, can provide insights into its active site architecture and potential for inhibition or alternative substrate utilization.

Quantitative Data on PFK-1 Kinetics

To assess whether this compound can act as a substrate for PFK-1, its kinetic parameters must be determined and compared to the enzyme's natural substrate, fructose 6-phosphate. The following table summarizes the well-established kinetic constants for PFK-1 with its primary substrate. A similar table should be generated for this compound if it is found to have activity.

SubstrateEnzyme SourceKm (µM)Vmax (U/mg)Allosteric RegulatorsReference
Fructose 6-PhosphateRabbit Muscle12 - 90100 - 180ATP (inhibitor), AMP (activator), F-2,6-BP (activator)
ATPRabbit Muscle10 - 50--

Table 1: Known Kinetic Parameters of Rabbit Muscle PFK-1. Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximum reaction velocity). U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute. F-2,6-BP stands for Fructose 2,6-bisphosphate.

Experimental Protocols

To investigate this compound as a potential substrate for PFK-1, a series of enzymatic assays are required.

General Workflow for Substrate Testing

The overall process for determining if a compound can act as a substrate for PFK-1 is outlined below.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis prep_enzyme Purify PFK-1 Enzyme setup_reaction Set up Coupled Enzyme Assay prep_enzyme->setup_reaction prep_substrate Synthesize/Acquire this compound prep_substrate->setup_reaction run_assay Incubate PFK-1 with this compound and ATP setup_reaction->run_assay measure_activity Monitor NADH Oxidation via Spectrophotometry run_assay->measure_activity calc_rates Calculate Initial Reaction Velocities measure_activity->calc_rates plot_data Plot Velocity vs. Substrate Concentration calc_rates->plot_data determine_kinetics Determine Km and Vmax using Michaelis-Menten Kinetics plot_data->determine_kinetics

Figure 1: Experimental workflow for testing this compound as a PFK-1 substrate.

Coupled Enzyme Assay for PFK-1 Activity

This protocol utilizes a coupled enzyme system to measure PFK-1 activity by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified PFK-1 enzyme

  • This compound (test substrate)

  • Fructose 6-phosphate (positive control)

  • ATP solution, pH 7.0

  • Tris-HCl buffer, pH 8.0

  • MgCl2

  • Aldolase

  • Triosephosphate isomerase

  • Glycerol-3-phosphate dehydrogenase

  • NADH

  • Spectrophotometer capable of reading at 340 nm

  • 96-well microplate or cuvettes

Procedure:

  • Prepare the Assay Mixture: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer, MgCl2, ATP, NADH, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

  • Set up Reactions:

    • Test Reaction: Add the assay mixture to a microplate well or cuvette, followed by a specific concentration of this compound.

    • Positive Control: Add the assay mixture to a separate well, followed by a specific concentration of fructose 6-phosphate.

    • Negative Control: Add the assay mixture to a well with no substrate.

  • Initiate the Reaction: Add a known amount of PFK-1 enzyme to each well to start the reaction.

  • Measure Absorbance: Immediately place the plate or cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. Record readings every 30 seconds for 5-10 minutes.

  • Vary Substrate Concentration: Repeat steps 2-4 with a range of this compound concentrations to determine kinetic parameters.

Data Analysis
  • Calculate Initial Velocity (V0): For each substrate concentration, determine the initial rate of reaction from the linear portion of the absorbance vs. time plot. The rate of NADH oxidation is directly proportional to the rate of the PFK-1 reaction.

  • Determine Kinetic Parameters: Plot the initial velocities against the corresponding this compound concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Signaling Pathway Context

PFK-1 is a central enzyme in the glycolysis pathway. Understanding its regulation is key to understanding cellular metabolism. The diagram below illustrates the position of PFK-1 in the glycolytic pathway and its primary regulatory inputs.

G cluster_regulators Allosteric Regulators Glucose Glucose G6P Glucose 6-Phosphate Glucose->G6P F6P Fructose 6-Phosphate G6P->F6P PFK1 PFK-1 F6P->PFK1 F16BP Fructose 1,6-Bisphosphate GAP Glyceraldehyde 3-Phosphate F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate PFK1->F16BP ATP ATP ATP->PFK1 - AMP AMP AMP->PFK1 + F26BP Fructose 2,6-Bisphosphate F26BP->PFK1 +

Figure 2: PFK-1 regulation in the glycolytic pathway.

Interpretation of Potential Results

  • If this compound is a substrate: The enzymatic assay will show a substrate concentration-dependent decrease in NADH absorbance. The calculated Km and Vmax values will provide insight into the efficiency of PFK-1 with this novel substrate compared to fructose 6-phosphate.

  • If this compound is an inhibitor: No activity will be observed in the test reaction. Further experiments would be required to determine the nature of the inhibition (e.g., competitive, non-competitive) by including fructose 6-phosphate in the reaction with varying concentrations of this compound.

  • If this compound is an activator: An increase in the reaction rate would be observed when this compound is added to a reaction containing a sub-saturating concentration of fructose 6-phosphate.

  • If this compound has no effect: The reaction rate will be the same as the negative control.

Conclusion

The provided protocols offer a comprehensive guide for the systematic evaluation of this compound as a potential substrate for phosphofructokinase. While there is currently no direct evidence for this interaction in the literature, the proposed experiments will elucidate the nature of the interaction, if any, between PFK-1 and this compound. Such studies are essential for expanding our understanding of enzyme function and for the discovery of novel therapeutic targets.

Application Note and Protocols for In Vitro Enzymatic Assay of D-Ribose 1,5-Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose 1,5-diphosphate, more commonly known as 5-Phosphoribosyl-α-1-pyrophosphate (PRPP), is a pivotal molecule in cellular metabolism.[1][2] It serves as a key substrate in the biosynthesis of purine and pyrimidine nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and tetrahydromethanopterin.[1][2] The enzyme responsible for its synthesis is PRPP synthetase (EC 2.7.6.1), which catalyzes the transfer of a pyrophosphoryl group from ATP to ribose 5-phosphate.[1][3][4] Given its central role, the accurate quantification of PRPP is crucial for studying nucleotide metabolism and for the development of drugs targeting these pathways.

Mutations in the gene encoding PRPP synthetase can lead to its overactivity, resulting in an overproduction of purines and subsequent accumulation of uric acid, which can cause conditions like gout.[3][5] Therefore, reliable methods to measure PRPP levels are essential for both basic research and clinical diagnostics.

This application note provides a detailed protocol for a continuous spectrophotometric enzymatic assay to determine the concentration of this compound. The method is based on a coupled-enzyme system where the consumption of PRPP is linked to the production of NADH, which can be monitored by the change in absorbance at 340 nm.

Principle of the Assay

The quantification of this compound is achieved through a series of coupled enzymatic reactions. This assay measures the activity of PRPP as a substrate for a phosphoribosyltransferase. In the presence of hypoxanthine, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) utilizes PRPP to produce Inosine Monophosphate (IMP). Subsequently, Inosine Monophosphate Dehydrogenase (IMPDH) catalyzes the oxidation of IMP to Xanthosine Monophosphate (XMP), a reaction that concurrently reduces NAD+ to NADH. The rate of NADH formation, measured as an increase in absorbance at 340 nm, is directly proportional to the initial amount of PRPP in the sample.[5][6]

Signaling Pathway Diagram

cluster_assay Coupled Enzymatic Assay for PRPP Quantification PRPP This compound (PRPP) HGPRT HGPRT PRPP->HGPRT Hypoxanthine Hypoxanthine Hypoxanthine->HGPRT IMP Inosine Monophosphate (IMP) HGPRT->IMP IMPDH IMPDH IMP->IMPDH NAD NAD+ NAD->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP NADH NADH IMPDH->NADH Spectrophotometer Monitor A340nm NADH->Spectrophotometer

Caption: Coupled enzymatic reactions for the quantification of PRPP.

Experimental Protocols

This section details the necessary reagents and the step-by-step procedure for the in vitro enzymatic assay of this compound.

Reagents and Buffers
  • Assay Buffer: 125 mM Sodium Phosphate buffer containing 7 mM Magnesium Chloride, pH 7.6 at 37°C.[7]

  • This compound (PRPP) Standard: Prepare a stock solution of 1 mM PRPP in deionized water. Further dilutions should be made in the assay buffer to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

  • Hypoxanthine (Hx) Solution: 10 mM in 0.1 M NaOH.

  • NAD+ Solution: 20 mM in deionized water.

  • Enzyme Mix: A solution containing highly active Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) and Inosine Monophosphate Dehydrogenase (IMPDH). The specific activity of the enzymes will determine the required concentration. Commercial kits, such as the PRECICE® PRPP-S Assay Kit, provide these enzymes pre-mixed.[5][6] If preparing manually, aim for a final concentration that ensures the reaction proceeds at a measurable rate.

  • Sample: Cell lysates or other biological samples to be tested. Samples should be appropriately diluted in the assay buffer.

Assay Procedure

The following protocol is designed for a 96-well plate format, allowing for high-throughput analysis.

  • Prepare the Reaction Mixture: For each well, prepare a reaction mixture containing the assay buffer, hypoxanthine, and NAD+. The final volume per well will be 200 µL.

  • Standard Curve Preparation: Add the appropriate volume of each PRPP standard dilution to individual wells. For the blank, add assay buffer instead of the PRPP standard.

  • Sample Addition: Add the diluted samples to their designated wells.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to bring all components to the reaction temperature.

  • Initiate the Reaction: Add the enzyme mix (HGPRT and IMPDH) to all wells to start the enzymatic reactions.

  • Kinetic Measurement: Immediately place the 96-well plate into a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 340 nm every minute for a period of 30-60 minutes.[5]

  • Data Analysis:

    • Calculate the rate of NADH formation (ΔA340nm/minute) for each standard and sample from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from all standards and samples.

    • Plot the corrected rates of the standards against their corresponding PRPP concentrations to generate a standard curve.

    • Determine the PRPP concentration in the samples by interpolating their reaction rates from the standard curve.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow for PRPP Assay Prep Prepare Reagents and Buffers SamplePrep Prepare PRPP Standards and Samples Prep->SamplePrep PlateSetup Set up 96-Well Plate SamplePrep->PlateSetup Incubation Pre-incubate at 37°C PlateSetup->Incubation ReactionStart Add Enzyme Mix Incubation->ReactionStart Measurement Kinetic Reading at 340 nm ReactionStart->Measurement DataAnalysis Calculate Reaction Rates Measurement->DataAnalysis StandardCurve Generate Standard Curve DataAnalysis->StandardCurve Quantification Determine Sample PRPP Concentration StandardCurve->Quantification

Caption: Step-by-step workflow for the enzymatic assay of PRPP.

Data Presentation

The quantitative data for the enzymatic assay components and conditions are summarized in the table below. These values are based on established protocols for similar coupled enzymatic assays.

ParameterValueReference
Enzyme HGPRT and IMPDH[5][6]
Substrates This compound, Hypoxanthine, NAD+[5][6]
Detection Wavelength 340 nm[7]
Temperature 37°C[7]
pH 7.6[7]
Buffer System Sodium Phosphate[7]
Required Cofactor Mg²⁺[7][8]
Assay Type Continuous, Spectrophotometric[7]
Detection Molecule NADH[5][6]

Conclusion

The described coupled enzymatic assay provides a robust and sensitive method for the quantification of this compound in various biological samples. The protocol is straightforward and can be adapted for a high-throughput format, making it a valuable tool for researchers in academia and the pharmaceutical industry. By accurately measuring PRPP levels, this assay can contribute to a better understanding of nucleotide metabolism and aid in the discovery and development of novel therapeutics.

References

Synthesis of Isotopically Labeled D-Ribose 1,5-Diphosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of isotopically labeled D-Ribose 1,5-diphosphate. This crucial metabolite plays a significant role in cellular metabolism, particularly in the regulation of glycolysis. The ability to produce its isotopically labeled form is essential for metabolic flux analysis, drug discovery, and a deeper understanding of biochemical pathways.

Introduction

This compound (R-1,5-P2), also known as ribose-1,5-bisphosphate, is a key allosteric activator of phosphofructokinase (PFK), a rate-limiting enzyme in the glycolytic pathway.[1][2] By activating PFK, R-1,5-P2 enhances the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate, thereby stimulating glycolysis.[1] Its synthesis and regulatory functions are of significant interest in metabolic research and for the development of therapeutic agents targeting metabolic disorders.

The protocols outlined below describe a chemo-enzymatic approach for the synthesis of isotopically labeled this compound, starting from commercially available isotopically labeled precursors.

Chemo-Enzymatic Synthesis Workflow

The synthesis of isotopically labeled this compound can be achieved through a multi-step process involving the initial enzymatic synthesis of isotopically labeled D-ribose-5-phosphate (R-5-P), followed by a final enzymatic phosphorylation to yield the desired product.

G cluster_0 Step 1: Synthesis of Isotopically Labeled D-Ribose-5-Phosphate cluster_1 Step 2: Synthesis of Isotopically Labeled this compound cluster_2 Purification Labeled_Glucose Isotopically Labeled D-Glucose (e.g., ¹³C₆) G6P Labeled Glucose-6-Phosphate Labeled_Glucose->G6P Hexokinase ATP SixPG Labeled 6-Phosphogluconate G6P->SixPG G6P Dehydrogenase NADP⁺ Ru5P Labeled Ribulose-5-Phosphate SixPG->Ru5P 6-Phosphogluconate Dehydrogenase NADP⁺, CO₂ R5P Isotopically Labeled D-Ribose-5-Phosphate Ru5P->R5P Ribose-5-Phosphate Isomerase R5P_in Isotopically Labeled D-Ribose-5-Phosphate R15P2 Isotopically Labeled This compound R5P_in->R15P2 Glucose-1,6-bisphosphate Synthase Crude_Product Crude Reaction Mixture ThreePG 3-Phosphoglycerate OneThreeBPG 1,3-Bisphosphoglycerate ThreePG->OneThreeBPG Phosphoglycerate Kinase ATP OneThreeBPG->R15P2 Phosphate Donor Purified_Product Purified Labeled This compound Crude_Product->Purified_Product Ion-Exchange Chromatography

Caption: Workflow for the synthesis of isotopically labeled this compound.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Isotopically Labeled D-Ribose-5-Phosphate (R-5-P)

This protocol is adapted from established methods for the synthesis of ribose phosphates.

Materials:

  • Isotopically labeled D-Glucose (e.g., ¹³C₆-D-Glucose)

  • ATP (Adenosine triphosphate)

  • NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

  • Hexokinase

  • Glucose-6-phosphate dehydrogenase

  • 6-Phosphogluconate dehydrogenase

  • Ribose-5-phosphate isomerase

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADP⁺, and ATP.

  • Add the isotopically labeled D-Glucose to the reaction mixture.

  • Initiate the reaction by adding Hexokinase and Glucose-6-phosphate dehydrogenase.

  • Incubate the mixture, monitoring the conversion of NADP⁺ to NADPH spectrophotometrically.

  • After completion of the initial reactions, add 6-Phosphogluconate dehydrogenase and Ribose-5-phosphate isomerase.

  • Continue incubation until the reaction reaches completion, as determined by the cessation of NADPH production.

  • The resulting solution contains isotopically labeled D-Ribose-5-Phosphate. This can be purified or used directly in the next step. A yield of over 70% can be expected for the synthesis of ribose-5-phosphate from 6-phosphogluconate.

Protocol 2: Enzymatic Synthesis of Isotopically Labeled this compound (R-1,5-P2)

This protocol utilizes glucose-1,6-bisphosphate synthase, which has been shown to catalyze the synthesis of R-1,5-P2 from R-5-P.[2]

Materials:

  • Isotopically labeled D-Ribose-5-Phosphate (from Protocol 1)

  • 3-Phosphoglycerate

  • ATP

  • Phosphoglycerate kinase

  • Glucose-1,6-bisphosphate synthase

  • HEPES buffer (pH 7.2)

  • MgCl₂

Procedure:

  • In a reaction vessel, combine HEPES buffer, MgCl₂, ATP, and 3-Phosphoglycerate.

  • Add Phosphoglycerate kinase to generate 1,3-Bisphosphoglycerate, which will serve as the phosphate donor.

  • To this mixture, add the solution containing isotopically labeled D-Ribose-5-Phosphate.

  • Initiate the final phosphorylation step by adding Glucose-1,6-bisphosphate synthase.

  • Incubate the reaction mixture. The progress of the reaction can be monitored by measuring the depletion of the phosphate donor or the formation of the product using analytical techniques such as HPLC or mass spectrometry.

  • Upon completion, the reaction mixture contains isotopically labeled this compound.

Protocol 3: Purification of Isotopically Labeled this compound

Purification of the final product can be achieved using ion-exchange chromatography.[3]

Materials:

  • DEAE-Sepharose Fast Flow resin (or similar anion exchange resin)

  • Triethylammonium bicarbonate (TEAB) buffer gradient (e.g., 0.05 M to 1 M)

  • Freeze-dryer

Procedure:

  • Equilibrate a DEAE-Sepharose column with low concentration TEAB buffer.

  • Load the crude reaction mixture onto the column.

  • Wash the column with the equilibration buffer to remove unbound impurities.

  • Elute the bound this compound using a linear gradient of increasing TEAB concentration.

  • Collect fractions and analyze for the presence of the product using a suitable assay (e.g., phosphate assay or HPLC).

  • Pool the fractions containing the purified product.

  • Remove the volatile TEAB buffer by repeated freeze-drying.

  • The final product is the purified, isotopically labeled this compound.

Quantitative Data

The following table summarizes expected yields and purity for the synthesis of this compound and its precursors based on literature values for similar enzymatic syntheses. The actual yields for the isotopically labeled compound may vary.

StepProductStarting MaterialExpected Yield/PurityReference
Protocol 1D-Ribose-5-Phosphate6-Phosphogluconate~72% yield, 90% purity
Precursor Synthesisα-D-ribofuranosyl 1-phosphateInosine>95% purity[4]
Protocol 2 (Target Synthesis) This compound D-Ribose-5-Phosphate Yields for the direct synthesis are not well-documented but are expected to be comparable to similar enzymatic phosphorylation reactions.
Isotopic Labeling (Phosphate)¹⁸O-labeled phosphates¹⁸O₂-phosphoramidites>95% ¹⁸O-enrichment[5]

Signaling and Metabolic Pathway

This compound is a key regulator of glycolysis through its allosteric activation of phosphofructokinase (PFK). This activation is synergistic with AMP and relieves the inhibition of PFK by ATP and citrate.[1]

G cluster_glycolysis Glycolysis cluster_regulation Allosteric Regulation cluster_synthesis Synthesis of R-1,5-P2 F6P Fructose-6-Phosphate PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-Bisphosphate PFK->F16BP Pyruvate Pyruvate F16BP->Pyruvate ... R15P2 This compound R15P2->PFK Activates AMP AMP AMP->PFK Activates ATP ATP ATP->PFK Inhibits Citrate Citrate Citrate->PFK Inhibits R5P D-Ribose-5-Phosphate Synthase Glucose-1,6-bisphosphate Synthase R5P->Synthase Synthase->R15P2 Phosphate_Donor Phosphate Donor (e.g., 1,3-BPG) Phosphate_Donor->Synthase

Caption: Regulation of Glycolysis by this compound.

Conclusion

The chemo-enzymatic synthesis of isotopically labeled this compound provides a powerful tool for metabolic research. The protocols outlined in this document, based on established enzymatic reactions, offer a viable pathway to produce this important molecule. Further optimization of reaction conditions and purification strategies will be crucial for obtaining high yields and purity of the labeled product. The use of such labeled compounds will undoubtedly contribute to a more profound understanding of the regulation of central carbon metabolism and its implications in health and disease.

References

Application Note: HPLC Separation of D-Ribose 1,5-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the separation and analysis of D-Ribose 1,5-diphosphate using High-Performance Liquid Chromatography (HPLC). Two primary methods are presented: Anion-Exchange Chromatography (AEC) and Ion-Pair Reversed-Phase Chromatography (IP-RPC). These methods are designed for researchers, scientists, and drug development professionals requiring robust and reproducible quantification of this important metabolic intermediate. This document includes detailed experimental protocols, a comparative summary of chromatographic conditions, and workflow diagrams to facilitate method implementation.

Introduction

This compound is a key intermediate in the pentose phosphate pathway and plays a crucial role in nucleotide biosynthesis. Accurate and reliable quantification of this analyte is essential for metabolic studies, enzyme kinetics, and in the development of therapeutic agents that target these pathways. Due to its highly polar and doubly-phosphorylated nature, this compound presents a challenge for traditional reversed-phase chromatography. This note details two effective HPLC-based approaches to achieve successful separation from other phosphorylated sugars and related metabolites.

  • Anion-Exchange Chromatography (AEC): This technique separates molecules based on their net negative charge. The two phosphate groups on this compound provide a strong negative charge, allowing for excellent retention and separation on a positively charged stationary phase. Elution is typically achieved by increasing the ionic strength of the mobile phase.[1][2][3]

  • Ion-Pair Reversed-Phase Chromatography (IP-RPC): This method utilizes a standard reversed-phase column (e.g., C18) and a mobile phase containing an ion-pairing reagent (e.g., tetrabutylammonium). The ion-pairing agent forms a neutral complex with the negatively charged phosphate groups, enabling retention on the hydrophobic stationary phase.[4][5][6]

Experimental Protocols

Method 1: Anion-Exchange Chromatography (AEC)

This protocol is based on established methods for separating sugar phosphates and other phosphorylated metabolites.[2][3]

2.1.1 Materials and Reagents

  • HPLC System: Quaternary HPLC system with a UV-Vis or Mass Spectrometry (MS) detector.

  • Column: Strong Anion-Exchange (SAX) column (e.g., Agilent Bio SAX, Thermo Scientific Dionex CarboPac™ PA1, or similar), 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 8.5 (adjusted with ammonium hydroxide).

  • Mobile Phase B: 1 M Ammonium Acetate, pH 8.5 (adjusted with ammonium hydroxide).

  • Sample Diluent: Mobile Phase A.

  • Standard: this compound standard of known concentration.

2.1.2 HPLC Conditions

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm (for non-aromatic phosphates) or MS
Gradient Program See Table 1

Table 1: Gradient Elution Program for AEC

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
5.01000
25.05050
30.00100
35.00100
36.01000
45.01000

2.1.3 Sample Preparation

  • Prepare a stock solution of this compound standard in the sample diluent (Mobile Phase A).

  • For biological samples, perform a suitable extraction (e.g., perchloric acid or methanol extraction) to remove proteins and other interfering substances.

  • Neutralize the extract if necessary.

  • Filter the final sample through a 0.22 µm syringe filter before injection.

Method 2: Ion-Pair Reversed-Phase Chromatography (IP-RPC)

This protocol is adapted from methods used for the separation of nucleotides and other phosphorylated compounds.[4][6]

2.2.1 Materials and Reagents

  • HPLC System: Binary or Quaternary HPLC system with a UV-Vis or Mass Spectrometry (MS) detector.

  • Column: C18 reversed-phase column (e.g., Waters Atlantis T3, Agilent Zorbax Eclipse Plus C18, or similar), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (as ion-pairing agent), 10 mM Potassium Phosphate, pH 7.0.

  • Mobile Phase B: 50% Acetonitrile in Mobile Phase A.

  • Sample Diluent: Mobile Phase A.

  • Standard: this compound standard of known concentration.

2.2.2 HPLC Conditions

ParameterSetting
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection UV at 210 nm or MS
Gradient Program See Table 2

Table 2: Gradient Elution Program for IP-RPC

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
20.05050
25.05050
26.0955
35.0955

2.2.3 Sample Preparation

  • Prepare a stock solution of this compound standard in the sample diluent (Mobile Phase A).

  • For biological samples, follow the same extraction procedure as described in section 2.1.3.

  • Ensure the final sample is dissolved in a solution with the same ion-pairing agent concentration as the initial mobile phase to ensure good peak shape.

  • Filter the final sample through a 0.22 µm syringe filter before injection.

Data Presentation

The following table summarizes typical HPLC parameters for the separation of phosphorylated sugars, which can be used as a starting point for the method development for this compound.

Table 3: Comparative Summary of HPLC Methods for Phosphorylated Analytes

Method TypeColumnMobile PhaseIon-Pairing AgentDetectionReference
Anion-ExchangeWeak Anion-ExchangerAcetonitrile/Ammonium Acetate GradientN/ACharged Aerosol Detector[2]
Anion-ExchangeStrong Anion-Exchange (SAX)Isocratic Phosphate BufferN/AUV[3]
IP-RPCC18Acetonitrile/Phosphate Buffer GradientTetrabutylammonium HydroxideIndirect UV[6][7]
IP-RPCC18Methanol/Phosphate Buffer GradientTetrabutylammonium Hydrogen SulphateUV
IP-RPCC18Acetonitrile/Triethylamine-HFIP GradientTriethylamine (TEA)MS/MS[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Filter Filtration (0.22 µm) Standard->Filter Extraction Sample Extraction (e.g., Methanol) Neutralize Neutralization Extraction->Neutralize Neutralize->Filter Injection Sample Injection Filter->Injection Separation Chromatographic Separation (AEC or IP-RPC) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General experimental workflow for HPLC analysis.

Logical Relationships in HPLC Method Development

This diagram shows the key relationships between different parameters in developing an HPLC method for this compound.

G cluster_method Method Choice cluster_params Key Parameters Analyte This compound (Highly Polar, Anionic) AEC Anion-Exchange (AEC) Analyte->AEC IPRPC Ion-Pair RPC (IP-RPC) Analyte->IPRPC Column Stationary Phase AEC->Column SAX MobilePhase Mobile Phase AEC->MobilePhase Salt Gradient IPRPC->Column C18 IPRPC->MobilePhase Ion-Pair Reagent Detector Detector Column->Detector MobilePhase->Detector UV UV/Vis Detector->UV MS Mass Spec Detector->MS

Caption: Key decisions in HPLC method development.

References

Application Note: Structural Elucidation of D-Ribose 1,5-diphosphate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Ribose 1,5-diphosphate is a key intermediate in various metabolic pathways, including the pentose phosphate pathway and purine metabolism. Its precise structural characterization is crucial for understanding its biological function and for the development of potential therapeutic agents that target enzymes involved in its metabolism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules, including phosphorylated sugars like this compound. This document provides a detailed overview of the application of 1D and 2D NMR techniques for its structural characterization, including representative data and detailed experimental protocols.

While a complete, publicly available experimental dataset for this compound is not readily found, this note compiles representative chemical shifts and coupling constants based on the analysis of structurally similar compounds such as D-Ribose 5-phosphate.[1][2][3]

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H, ¹³C, and ³¹P NMR chemical shifts (δ) and coupling constants (J) for this compound in D₂O. These values are extrapolated from data for D-Ribose 5-phosphate and take into account the influence of the additional phosphate group at the anomeric C1 position. In solution, this compound exists as a mixture of α and β anomers.

Table 1: Predicted ¹H NMR Data (D₂O, 500 MHz)

ProtonPredicted δ (ppm) (α-anomer)Predicted δ (ppm) (β-anomer)MultiplicityJ (Hz)
H-1~6.2~6.0ddJ(H,H) ≈ 4-5, J(H,P) ≈ 7-8
H-2~4.3 - 4.4~4.2 - 4.3m
H-3~4.2 - 4.3~4.1 - 4.2m
H-4~4.1 - 4.2~4.0 - 4.1m
H-5a~4.0 - 4.1~3.9 - 4.0m
H-5b~3.9 - 4.0~3.8 - 3.9m

Table 2: Predicted ¹³C NMR Data (D₂O, 125 MHz)

CarbonPredicted δ (ppm) (α-anomer)Predicted δ (ppm) (β-anomer)J(C,P) (Hz)
C-1~95 - 98~93 - 96~5 - 8
C-2~72 - 74~71 - 73
C-3~71 - 73~70 - 72
C-4~70 - 72~69 - 71~4 - 7
C-5~65 - 67~64 - 66~4 - 7

Table 3: Predicted ³¹P NMR Data (D₂O, 202 MHz)

PhosphorusPredicted δ (ppm)Multiplicity
P-1~2.0 - 4.0m
P-5~0.5 - 2.5m

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium oxide (D₂O, 99.9%).

  • pH Adjustment: Adjust the pH of the solution to ~7.4 using small additions of NaOD or DCl. The chemical shifts of phosphate-containing compounds are pH-dependent.

  • Internal Standard: Add a small amount of a suitable internal standard for chemical shift referencing, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for ¹H and ¹³C NMR, or an external reference of 85% H₃PO₄ for ³¹P NMR.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR:

    • Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).

    • Spectral Width: ~12 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 16-64.

  • 1D ¹³C NMR:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • 1D ³¹P NMR:

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Spectral Width: ~50 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 128-512.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin coupling networks, revealing adjacent protons.

    • Pulse Program: Standard COSY sequence (e.g., cosygpppqf).

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 4-16 per increment.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons.[4][5][6]

    • Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.3).

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

    • Data Points: 1024 in F2, 256 in F1.

    • Number of Scans: 8-32 per increment.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems.

    • Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).

    • Long-Range Coupling Constant: Optimized for 8-10 Hz.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 16-64 per increment.

  • 2D ¹H-³¹P HSQC or HMBC:

    • Purpose: To identify correlations between protons and phosphorus atoms, confirming the location of the phosphate groups.

    • Pulse Program: Similar to ¹H-¹³C HSQC/HMBC, but optimized for ¹H-³¹P coupling constants.

    • Coupling Constant: Optimized for ~7 Hz for HSQC (²J(H,P)) or HMBC (²⁻³J(H,P)).

Visualization of Experimental Workflow and Structural Analysis

The following diagrams illustrate the logical workflow for the NMR-based structural elucidation of this compound.

NMR_Workflow A Sample Preparation (this compound in D2O) B 1D NMR Acquisition (1H, 13C, 31P) A->B C Initial Data Analysis (Identify number of signals, anomeric ratio) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Establish H-H Connectivity (COSY) D->E F Assign C-H Pairs (HSQC) D->F G Connect Fragments & Confirm Backbone (HMBC) D->G E->G informs F->G informs H Confirm Phosphate Positions (1H-31P HSQC/HMBC, 13C-31P couplings) G->H I Final Structure Confirmation (this compound) H->I

Caption: Workflow for NMR-based structural elucidation.

NMR_Correlations cluster_ribose D-Ribose Core H1 H-1 H2 H-2 H1->H2 COSY C1 C-1 H1->C1 HSQC C2 C-2 H1->C2 HMBC P1 P-1 H1->P1 HMBC H3 H-3 H2->H3 COSY H2->C1 HMBC H2->C2 HSQC C3 C-3 H2->C3 HMBC H4 H-4 H3->H4 COSY H3->C2 HMBC H3->C3 HSQC C4 C-4 H3->C4 HMBC H5 H-5 H4->H5 COSY H4->C3 HMBC H4->C4 HSQC C5 C-5 H4->C5 HMBC H5->C4 HMBC H5->C5 HSQC P5 P-5 H5->P5 HMBC C1->P1 J(C,P) C4->P5 J(C,P) C5->P5 J(C,P)

Caption: Key 2D NMR correlations for structural assignment.

Data Interpretation and Structure Determination

  • Anomeric Protons and Carbons: The signals for H-1 and C-1 are typically downfield due to the electronegative oxygen atoms. The presence of two sets of signals for the anomeric position confirms the existence of α and β anomers. The coupling between H-1 and P-1, and C-1 and P-1 will confirm the phosphorylation at the anomeric carbon.

  • ¹H-¹H COSY: The COSY spectrum will reveal the scalar coupling network of the ribose ring. A correlation pathway can be traced from H-1 to H-2, H-2 to H-3, H-3 to H-4, and H-4 to the H-5 protons, establishing the complete proton sequence of the sugar ring.

  • ¹H-¹³C HSQC: The HSQC spectrum allows for the direct assignment of each carbon atom that is bonded to a proton. By overlaying the HSQC with the COSY, the carbon backbone can be pieced together.

  • ¹H-¹³C HMBC: The HMBC spectrum is critical for confirming the overall structure. It will show correlations between protons and carbons that are two or three bonds away. Key correlations to look for are:

    • H-1 to C-2

    • H-2 to C-1 and C-3

    • H-4 to C-5

    • H-5 to C-4

  • Phosphorus Correlations: The location of the phosphate groups is confirmed by:

    • Observing ³J(H,P) couplings in the ¹H spectrum (e.g., H-1 to P-1, H-5 to P-5).

    • Observing ²J(C,P) and ³J(C,P) couplings in the ¹³C spectrum (e.g., C-1 to P-1, C-5 to P-5, and C-4 to P-5).

    • Direct observation of correlations in a ¹H-³¹P HMBC spectrum (e.g., H-1 to P-1 and H-5 to P-5).

By systematically analyzing the data from these 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of this compound, including the stereochemistry of the anomers, can be achieved.

References

Application Notes and Protocols: D-Ribose 1,5-Diphosphate in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose 1,5-diphosphate (R-1,5-P2), also known as ribose-1,5-bisphosphate, is a phosphorylated pentose sugar. While not a direct intermediate in the central pentose phosphate pathway (PPP), it plays a significant regulatory role in cellular metabolism. Its synthesis and concentration can influence glycolytic flux through the allosteric activation of key enzymes such as phosphofructokinase.[1] This document provides an overview of the role of this compound, methods for its analysis, and protocols relevant to studying its impact on metabolic fluxes.

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic pathways.[2] The use of stable isotope tracers, such as ¹³C-labeled substrates, enables the detailed tracking of carbon atoms through the metabolic network, providing insights into the activities of various pathways. While this compound is not a conventional tracer in MFA, understanding its concentration and the flux towards its synthesis can provide valuable information about the metabolic state of the cell.

Data Presentation

Table 1: Kinetic Parameters of Ribose-1,5-Bisphosphate Synthase

The enzymatic synthesis of this compound is catalyzed by an enzyme that can also synthesize glucose-1,6-bisphosphate. The following table summarizes the relative V/Km values for various phosphoryl acceptors in this reaction, indicating substrate preference.[1]

Phosphoryl AcceptorRelative V/Km
Ribose-1-P1.00
Glucose-1-P0.30
Mannose-1-P0.11
Ribose-5-P0.11
Glucose-6-P0.10
2-Deoxyglucose-6-P0.03
2-Deoxyribose-5-P0.02

Data from Guha, S. K., & Rose, Z. B. (1986). The enzymic synthesis of ribose-1,5-bisphosphate: studies of its role in metabolism. Archives of biochemistry and biophysics, 250(2), 513–518.[1]

Table 2: LC-MS/MS Detection and Quantitation Limits for Related Pentose Phosphate Pathway Metabolites
MetaboliteLimit of Detection (pmol)Limit of Quantitation (nmol/ml)
Sedoheptulose 7-phosphate (S7P)0.15 ± 0.0150.4 ± 0.024
6-Phosphogluconate (6PG)0.61 ± 0.0551.6 ± 0.11
D-Arabitol3.5 ± 0.4110 ± 0.7

Data from Wamelink, M. M., et al. (2005). Study of transaldolase deficiency in urine samples by capillary LC-MS/MS. Clinical chemistry, 51(8), 1405–1411.[3]

Signaling Pathways and Experimental Workflows

Enzymatic Synthesis of this compound

The following diagram illustrates the enzymatic synthesis of this compound from Ribose-1-phosphate or Ribose-5-phosphate, utilizing 3-phosphoglyceryl phosphate as the phosphate donor.[1]

Enzymatic Synthesis of this compound cluster_substrates Substrates R1P Ribose-1-Phosphate Enzyme Glucose-1,6-bisphosphate synthase R1P->Enzyme R5P Ribose-5-Phosphate R5P->Enzyme PGP 3-Phosphoglyceryl Phosphate PGP->Enzyme R15P2 This compound Enzyme->R15P2

Caption: Enzymatic synthesis of this compound.

General Workflow for Pentose Phosphate Pathway Metabolic Flux Analysis

This diagram outlines a general experimental workflow for conducting metabolic flux analysis of the pentose phosphate pathway using stable isotope tracers.

General Workflow for PPP Metabolic Flux Analysis A Cell Culture and Isotopic Labeling (e.g., ¹³C-Glucose) B Quenching of Metabolism A->B C Metabolite Extraction B->C D LC-MS/MS Analysis of Sugar Phosphates C->D E Mass Isotopomer Distribution (MID) Analysis D->E F Metabolic Flux Calculation E->F G Biological Interpretation F->G

Caption: General workflow for PPP Metabolic Flux Analysis.

Experimental Protocols

Protocol 1: Extraction of Sugar Phosphates from Cultured Cells for LC-MS/MS Analysis

This protocol is adapted from methods used for the analysis of pentose phosphate pathway intermediates.[2][3]

1. Cell Culture and Isotopic Labeling: a. Culture cells to the desired density in standard growth medium. b. For isotopic labeling studies, replace the standard medium with a medium containing a known concentration of an isotopic tracer (e.g., U-¹³C₆-glucose). Incubate for a time sufficient to reach isotopic steady state.

2. Quenching of Metabolism: a. Rapidly aspirate the culture medium. b. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites. c. Add a pre-chilled (-80°C) quenching solution, such as 80% methanol, to the cells to instantly halt metabolic activity.

3. Metabolite Extraction: a. Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube. b. Vortex the tube vigorously to ensure complete cell lysis. c. Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris. d. Transfer the supernatant containing the metabolite extract to a new tube. e. Dry the extract completely using a vacuum concentrator.

4. Sample Preparation for LC-MS/MS: a. Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., a buffer compatible with the mobile phase). b. Vortex and centrifuge the reconstituted sample to remove any remaining particulates. c. Transfer the clear supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of Sugar Phosphates

This protocol outlines a general method for the analysis of sugar phosphates, including this compound, using liquid chromatography-tandem mass spectrometry.

1. Liquid Chromatography (LC) Conditions: a. Column: A reversed-phase C18 column suitable for polar analytes. Ion-pair chromatography is often employed to improve retention of highly polar sugar phosphates. b. Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., tributylamine) and an acid (e.g., acetic acid). c. Mobile Phase B: Acetonitrile or methanol. d. Gradient: A gradient from a low to high percentage of Mobile Phase B is used to elute the sugar phosphates. e. Flow Rate: A typical flow rate for analytical LC is 0.2-0.5 mL/min. f. Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

2. Mass Spectrometry (MS) Conditions: a. Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of phosphorylated compounds. b. Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of specific sugar phosphates. This involves monitoring a specific precursor-to-product ion transition for each analyte. c. MRM Transitions: For this compound, the precursor ion would be [M-H]⁻ with a mass of m/z 309. Product ions would be generated from the fragmentation of the precursor, with common fragments being [PO₃]⁻ (m/z 79) and [H₂PO₄]⁻ (m/z 97). Specific transitions would need to be optimized using a pure standard.

3. Data Analysis: a. Quantification: Generate a standard curve using a pure, analytical standard of this compound to quantify its concentration in the biological samples. b. Mass Isotopomer Distribution (MID) Analysis: For isotopically labeled samples, determine the relative abundance of each mass isotopomer for this compound and other measured metabolites. This data is then used for metabolic flux calculations.

Protocol 3: Synthesis of Isotopically Labeled D-Ribose-5-Phosphate

This protocol describes a general enzymatic approach for the synthesis of isotopically labeled D-Ribose-5-phosphate, which could be a precursor for labeled this compound. This method is based on the principles of reverse glycolysis.[4]

1. Reaction Mixture Preparation: a. Prepare a reaction mixture containing an adenosine phosphate regeneration system (e.g., phosphoenolpyruvate and pyruvate kinase), a nicotinamide adenine dinucleotide regeneration system, and a labeled precursor such as ¹³C-labeled pyruvate or L-alanine.

2. Enzymatic Synthesis of Labeled Fructose-1,6-diphosphate (FDP): a. Add a combination of enzymes including pyruvate kinase, enolase, phosphoglycerate mutase, phosphoglycerate kinase, glyceraldehyde-3-phosphate dehydrogenase, and aldolase to the reaction mixture. b. Incubate the mixture to allow for the synthesis of ¹³C-labeled FDP.

3. Conversion to Labeled Fructose-6-Phosphate (F6P): a. Convert the labeled FDP to F6P either by acid hydrolysis or enzymatically using fructose-1,6-diphosphatase.

4. Conversion to Labeled Glucose-6-Phosphate (G6P): a. Add phosphoglucose isomerase to the reaction mixture to convert the labeled F6P to G6P.

5. Synthesis of Labeled D-Ribose-5-Phosphate: a. Introduce the enzymes of the oxidative pentose phosphate pathway (glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase) to the mixture. b. The NADP required for these reactions can be regenerated in situ. c. The resulting product will be isotopically labeled D-Ribose-5-phosphate.

6. Purification: a. The labeled D-Ribose-5-phosphate can be purified from the reaction mixture using chromatographic techniques such as ion-exchange chromatography.

This synthesized labeled D-Ribose-5-phosphate can then be used in subsequent enzymatic reactions to produce labeled this compound for use as a tracer in metabolic studies.

References

Application Notes and Protocols for the Purification of Synthesized D-Ribose 1,5-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose 1,5-diphosphate is a key biological molecule, playing a crucial role in the pentose phosphate pathway and as a precursor in the biosynthesis of nucleotides and other essential biomolecules. Its synthesis, both enzymatic and chemical, is of significant interest to researchers in various fields, including biochemistry, drug discovery, and metabolic engineering. The purity of this compound is paramount for its use in enzymatic assays, structural studies, and as a starting material for the synthesis of novel therapeutic agents.

This document provides detailed protocols for the purification of chemically synthesized this compound. The primary purification method described is anion-exchange chromatography, a robust technique for separating highly charged molecules like sugar diphosphates. Additionally, considerations for mixed-mode chromatography are discussed for enhanced separation selectivity.

Data Presentation: Purification of Related Sugar Phosphates

Quantitative data for the purification of this compound is not extensively available in the public domain. However, the following table summarizes purification data for related sugar phosphates and analogs, providing a benchmark for expected yields and purity.

CompoundPurification MethodStarting MaterialPurityYieldReference
Ribulose 1,5-bisphosphateIon-exchange FPLCSpinach chloroplast extract>95%Not specified[1]
α-D-Ribose 1-phosphateBarium salt precipitation and chromatographyEnzymatic reaction mixtureNot specified74-94%[2]
Phosphorothioate analogues of 5-phosphoribosyl 1-diphosphateNot specifiedEnzymatic reaction mixtureNot specifiedNot specified[3]
Ribulose 1,5-bisphosphateNot specifiedEnzymatic synthesis from glucose 6-phosphateNot specifiedNot specified[4]

Experimental Protocols

Protocol 1: Purification of this compound using Anion-Exchange Chromatography

This protocol outlines the purification of this compound from a crude synthesis reaction mixture using high-performance anion-exchange chromatography (HPAEC).

Materials:

  • Crude synthesized this compound

  • Deionized water (18 MΩ·cm)

  • Sodium hydroxide (NaOH), 50% (w/w) solution

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Anion-exchange column (e.g., Dionex CarboPac™ PA1 or similar)

  • HPLC system equipped with a pulsed amperometric detector (PAD) or a conductivity detector. An LC-MS system can also be utilized for more detailed analysis.[5][6]

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in deionized water to a final concentration of approximately 1-10 mg/mL.

    • Adjust the pH of the sample to ~8.0 with a dilute NaOH solution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Anion-exchange column suitable for sugar phosphate separation.

    • Mobile Phase A: Deionized water

    • Mobile Phase B: 2 M Sodium Carbonate in 100 mM NaOH

    • Flow Rate: 1.0 mL/min

    • Gradient:

      • 0-5 min: 0% B

      • 5-30 min: 0-50% B (linear gradient)

      • 30-35 min: 50-100% B (linear gradient)

      • 35-40 min: 100% B (isocratic wash)

      • 40-45 min: 100-0% B (linear gradient)

      • 45-60 min: 0% B (re-equilibration)

    • Detection: Pulsed Amperometric Detection (PAD) is highly sensitive for underivatized carbohydrates.[7][8] Alternatively, conductivity detection or mass spectrometry can be used.[5]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak eluting during the gradient phase.

    • Analyze the collected fractions for purity using the same HPAEC method or an orthogonal technique like LC-MS.

    • Pool the pure fractions.

  • Desalting of Purified Product (if necessary):

    • If the presence of high salt concentrations from the mobile phase is undesirable for downstream applications, the pooled fractions can be desalted.

    • Methods for desalting include size-exclusion chromatography (e.g., Sephadex G-10), dialysis, or the use of an anion self-regenerating suppressor if coupled with an appropriate chromatography system.[5]

  • Lyophilization:

    • Freeze the desalted, pure solution of this compound and lyophilize to obtain a stable, dry powder.

Mandatory Visualizations

G cluster_workflow Purification Workflow crude_product Crude Synthesized This compound dissolution Dissolution & Filtration crude_product->dissolution hpaec Anion-Exchange Chromatography (HPAEC) dissolution->hpaec fraction_collection Fraction Collection hpaec->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis purity_analysis->hpaec If Impure (Re-purify) pooling Pooling of Pure Fractions purity_analysis->pooling If Pure desalting Desalting (Optional) pooling->desalting lyophilization Lyophilization desalting->lyophilization pure_product Pure this compound lyophilization->pure_product G cluster_logic Logical Relationship of Purification Steps input Crude Product - this compound - Unreacted Starting Materials - Synthesis Byproducts - Salts anion_exchange Anion-Exchange Chromatography Principle: Separation based on charge Method: Gradient elution with increasing salt concentration input->anion_exchange output Purified Product - High Purity this compound anion_exchange->output removed_impurities Removed Impurities - Monophosphorylated species - Uncharged organic molecules - Some charged byproducts anion_exchange:port->removed_impurities Separation

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of D-Ribose 1,5-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of D-Ribose 1,5-diphosphate (R-1,5-DP).

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic methods for synthesizing this compound?

A1: The primary enzymatic method for synthesizing this compound involves the phosphorylation of D-ribose 1-phosphate or D-ribose 5-phosphate. Key enzymes implicated in this synthesis are:

  • Glucose-1,6-bisphosphate synthase: This enzyme catalyzes the transfer of a phosphate group from a donor to glucose-1-phosphate and has been shown to also catalyze the synthesis of ribose-1,5-bisphosphate.[1] The phosphoryl donor can be 3-phosphoglyceryl phosphate.[1]

  • Phosphoribosyl pyrophosphate (PRPP) synthase (PRPS): This enzyme catalyzes the synthesis of PRPP from ribose 5-phosphate and ATP. While its primary product is PRPP, under certain conditions, it is involved in pathways that can lead to the formation of related pentose bisphosphates.

Q2: What are the typical starting materials for the enzymatic synthesis?

A2: Common starting materials include:

  • D-Ribose 1-phosphate

  • D-Ribose 5-phosphate

  • Glucose 1,6-bisphosphate (as a phosphate donor in some systems)

  • ATP (as a phosphate donor)

The synthesis of the precursor, D-ribose 1-phosphate, can be a critical step, with yields varying significantly depending on the method used.[2]

Q3: What are the major challenges encountered during the enzymatic synthesis of this compound?

A3: Researchers may face several challenges, including:

  • Low reaction yield: This can be due to unfavorable thermodynamic equilibrium, enzyme instability, or suboptimal reaction conditions.

  • Enzyme inhibition: Both substrate and product inhibition, as well as inhibition by other molecules in the reaction mixture, can significantly reduce the reaction rate.

  • Enzyme instability: The catalytic activity of the enzymes can be compromised by factors such as temperature, pH, and the presence of denaturing agents.

  • Difficult purification: Separating the desired product from substrates, byproducts, and denatured enzyme can be challenging.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes and Solutions in a Question-and-Answer Format:

Q: My reaction yield is consistently low. Could the thermodynamic equilibrium be the issue?

A: Yes, the synthesis of sugar phosphates can be limited by unfavorable equilibrium. To address this, you can:

  • Increase substrate concentration: Pushing the reaction forward by adding an excess of one of the substrates.

  • Remove the product: If feasible, continuously removing this compound from the reaction mixture can shift the equilibrium towards product formation.

Q: I suspect my enzyme is not active enough or is unstable under my reaction conditions. What should I check?

A: Enzyme activity is critical for a good yield. Consider the following:

  • Verify Enzyme Activity: Before starting the synthesis, perform a specific activity assay of your enzyme preparation to ensure it is active.

  • Optimize Reaction Conditions: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your enzyme. The optimal pH for glucose-1,6-bisphosphate synthase is in the range of 7.3-8.7.

  • Cofactor Concentration: Ensure that essential cofactors, such as Mg²⁺, are present at optimal concentrations.

  • Enzyme Stabilization: If your enzyme is known to be unstable, consider adding stabilizing agents like glycerol or BSA to the reaction mixture.

Q: Could there be inhibitors present in my reaction mixture?

A: Yes, inhibition is a common cause of low yield. Refer to the "Enzyme Inhibition" troubleshooting section for detailed guidance.

Problem 2: Enzyme Inhibition

Possible Causes and Solutions in a Question-and-Answer Format:

Q: My reaction starts well but then slows down or stops. Could this be substrate or product inhibition?

A: This is a classic sign of substrate or product inhibition.

  • Substrate Inhibition: High concentrations of the substrate, such as ribose 5-phosphate for PRPS, can sometimes inhibit the enzyme. Try to maintain a lower, non-inhibitory concentration of the substrate by, for example, fed-batch addition.

  • Product Inhibition: The accumulation of this compound or other byproducts can inhibit the enzyme. Consider strategies to remove the product as it is formed.

Q: I am using a crude cell lysate. Could other molecules be inhibiting the reaction?

A: Yes, crude lysates contain numerous metabolites that can act as inhibitors. The synthesis of ribose-1,5-bisphosphate is known to be inhibited by:

  • Fructose-1,6-bisphosphate[1]

  • Glycerate-2,3-bisphosphate[1]

  • Glycerate-3-phosphate[1]

  • Citrate[1]

  • Inorganic phosphate[1]

If you suspect inhibition from these molecules, consider purifying your enzyme to remove them.

Problem 3: Difficulty in Purifying this compound

Possible Causes and Solutions in a Question-and-Answer Format:

Q: I am having trouble separating my product from the unreacted substrates and byproducts. What purification methods are recommended?

A: Anion-exchange chromatography is a common and effective method for purifying phosphorylated sugars. A DEAE-Sepharose Fast Flow column has been successfully used for the purification of ribose 1,5-bisphosphate.

Q: My purified product is not pure. What could be the problem?

A:

  • Incomplete Separation: The chromatographic conditions (e.g., gradient slope, pH) may not be optimal for separating your product from contaminants. Try adjusting these parameters.

  • Product Degradation: this compound can be unstable, especially at certain pH values. Ensure that your purification buffers are at a pH that maintains the stability of the product.

  • Contaminating Phosphatases: If you are using a crude enzyme preparation, contaminating phosphatases could be degrading your product. Consider adding phosphatase inhibitors or further purifying your enzyme.

Quantitative Data

Table 1: Reported Yields for the Enzymatic Synthesis of Ribose 1-Phosphate (a precursor for R-1,5-DP)

MethodStarting MaterialEnzyme(s)Reported YieldReference
Enzymatic PhosphorolysisUridineE. coli UP31%[3]
Chemoenzymatic7-MethylguanosinePurine Nucleoside Phosphorylase74-94%[2][4][5]

Table 2: Known Inhibitors of Enzymes Involved in this compound Synthesis

EnzymeInhibitorType of Inhibition
Glucose-1,6-bisphosphate synthaseFructose-1,6-bisphosphateAllosteric[6]
Glucose-1,6-bisphosphate synthaseGlycerate-2,3-bisphosphateNot specified[1]
Glucose-1,6-bisphosphate synthaseGlycerate-3-phosphateProduct[6]
Glucose-1,6-bisphosphate synthaseCitrateAllosteric[6]
Glucose-1,6-bisphosphate synthaseInorganic phosphateAllosteric[6]
PRPS1ADPAllosteric[7][8]
PRPS1GDPAllosteric[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from a method used for the synthesis of ribulose 1,5-bisphosphate, which involves a similar enzymatic step for the formation of a bisphosphate sugar.

Materials:

  • Glucose-1,6-bisphosphate

  • Ribose 1-phosphate

  • Glucose-6-phosphate dehydrogenase

  • Phosphoglucomutase

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

Procedure:

  • Prepare a reaction mixture containing Glucose-1,6-bisphosphate and Ribose 1-phosphate in the reaction buffer.

  • Add Glucose-6-phosphate dehydrogenase and phosphoglucomutase to the reaction mixture.

  • Incubate the reaction at an optimal temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours), monitoring the progress of the reaction by a suitable method (e.g., HPLC or a coupled enzyme assay).

  • Stop the reaction by heat inactivation of the enzymes (e.g., 95°C for 5 minutes) or by adding a quenching agent like perchloric acid followed by neutralization.

  • Proceed with the purification of this compound.

Protocol 2: Purification of this compound by Anion-Exchange Chromatography

Materials:

  • DEAE-Sepharose Fast Flow resin

  • Low-pressure chromatography column

  • Buffer A (e.g., 20 mM Tris-HCl, pH 8.0)

  • Buffer B (e.g., 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl)

  • Reaction mixture containing this compound

Procedure:

  • Pack the DEAE-Sepharose Fast Flow resin into the chromatography column and equilibrate it with Buffer A.

  • Load the reaction mixture onto the column.

  • Wash the column with several column volumes of Buffer A to remove unbound molecules.

  • Elute the bound this compound using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 10 column volumes).

  • Collect fractions and analyze them for the presence of this compound using a suitable assay.

  • Pool the fractions containing the pure product and desalt if necessary.

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_enzyme Enzymatic Reaction cluster_product Product & Purification Ribose-1-P Ribose-1-P Enzyme Glucose-1,6-bisphosphate synthase / PRPS Ribose-1-P->Enzyme Phosphate_Donor Phosphate Donor (e.g., 3-PGP, ATP) Phosphate_Donor->Enzyme R-1,5-DP This compound Enzyme->R-1,5-DP Purification Purification (Anion-Exchange) R-1,5-DP->Purification

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or No Product Check_Enzyme Is the enzyme active and stable? Start->Check_Enzyme Optimize_Conditions Optimize reaction conditions (pH, temp, cofactors) Check_Enzyme->Optimize_Conditions No Check_Inhibition Is there evidence of inhibition? Check_Enzyme->Check_Inhibition Yes Optimize_Conditions->Check_Inhibition Identify_Inhibitor Identify and remove inhibitor (e.g., purify enzyme) Check_Inhibition->Identify_Inhibitor Yes Check_Equilibrium Is the reaction equilibrium-limited? Check_Inhibition->Check_Equilibrium No Identify_Inhibitor->Check_Equilibrium Shift_Equilibrium Increase substrate or remove product Check_Equilibrium->Shift_Equilibrium Yes Success Successful Synthesis Check_Equilibrium->Success No Shift_Equilibrium->Success

Caption: Troubleshooting decision tree for low yield in enzymatic synthesis.

References

Technical Support Center: Synthesis of D-Ribose 1,5-Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-Ribose 1,5-diphosphate (also known as Phosphoribosyl pyrophosphate or PRPP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for the synthesis of this compound?

A1: this compound (PRPP) is synthesized from α-D-ribose 5-phosphate (R5P) and adenosine triphosphate (ATP). The reaction is catalyzed by the enzyme Ribose-phosphate diphosphokinase, commonly known as PRPP synthetase (EC 2.7.6.1). The reaction is as follows:

α-D-ribose 5-phosphate + ATP → 5-Phospho-α-D-ribose 1-diphosphate + AMP[1][2]

This reaction involves the transfer of the diphosphoryl group from ATP to the C-1 hydroxyl group of R5P.[1][2]

Q2: My overall yield of this compound is significantly lower than expected. What are the potential causes?

A2: Low yield in the enzymatic synthesis of this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.[3][4] Key areas to investigate include:

  • Enzyme Activity and Stability: The PRPP synthetase may be inactive or have low specific activity.

  • Substrate Quality and Concentration: The purity and concentration of the substrates, D-ribose 5-phosphate and ATP, are critical.

  • Presence of Inhibitors: The reaction mixture may contain inhibitors that reduce the enzyme's efficiency.

  • Suboptimal Reaction Conditions: The pH, temperature, and concentration of cofactors may not be optimal for the enzyme.

  • Product Instability: this compound is a labile compound and can degrade under certain conditions.[1]

Q3: How can I determine if my PRPP synthetase is active?

A3: To confirm the activity of your PRPP synthetase, you should perform an enzyme activity assay. This typically involves incubating the enzyme with its substrates (D-ribose 5-phosphate and ATP) and measuring the rate of product formation (PRPP or AMP). The formation of PRPP can be monitored using a coupled enzyme assay. For example, in the presence of a phosphoribosyltransferase and a suitable substrate, the consumption of PRPP can be linked to a spectrophotometrically detectable product.

Q4: What are the common inhibitors of PRPP synthetase that I should be aware of?

A4: PRPP synthetase is subject to allosteric inhibition by a variety of molecules, which is a key mechanism for regulating nucleotide synthesis in vivo. When performing in vitro synthesis, the presence of these inhibitors, even at low concentrations, can significantly reduce the yield. Common inhibitors include:

  • Purine and Pyrimidine Ribonucleotides: ADP is a potent inhibitor, competitive with respect to ATP. Other nucleotides such as GDP, GMP, and AMP also exhibit inhibitory effects.[5]

  • Product Inhibition: High concentrations of the product, this compound (PRPP), can inhibit the enzyme.

  • Other Metabolites: In crude enzyme preparations, other cellular metabolites might be present and act as inhibitors.

Q5: How can I purify the synthesized this compound?

A5: Purification of this compound from the reaction mixture is crucial to remove unreacted substrates, the enzyme, and byproducts. A common and effective method is ion-exchange chromatography .[6][7] Given that this compound is negatively charged due to its phosphate groups, an anion-exchange resin can be used. The separation is achieved by applying the reaction mixture to the column and then eluting with a salt gradient (e.g., using NaCl or a buffer with increasing ionic strength). Fractions are collected and assayed for the presence of the product.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is one of the most common issues encountered. The following troubleshooting workflow can help identify the root cause.

Low_Yield_Troubleshooting start Low/No Product check_enzyme Check Enzyme Activity start->check_enzyme check_substrates Verify Substrate Quality and Concentration check_enzyme->check_substrates Active inactive_enzyme Enzyme Inactive/Denatured check_enzyme->inactive_enzyme Inactive check_conditions Optimize Reaction Conditions (pH, Temp) check_substrates->check_conditions OK bad_substrates Substrate Degradation or Incorrect Concentration check_substrates->bad_substrates Issue Found check_inhibitors Identify and Remove Inhibitors check_conditions->check_inhibitors Optimal bad_conditions Suboptimal pH or Temperature check_conditions->bad_conditions Suboptimal inhibitors_present Inhibitors in Reaction Mixture check_inhibitors->inhibitors_present Present success Improved Yield check_inhibitors->success Absent inactive_enzyme->success Replace/Refold Enzyme bad_substrates->success Use Fresh/Pure Substrates bad_conditions->success Adjust pH/Temperature inhibitors_present->success Purify Components

Troubleshooting workflow for low or no product yield.

Detailed Steps:

  • Assess Enzyme Activity:

    • Action: Perform a small-scale analytical activity assay using a standard protocol and fresh, high-quality substrates.

    • Expected Outcome: The enzyme should show activity comparable to literature values or the manufacturer's specifications.

    • Troubleshooting:

      • No activity: The enzyme may be denatured or inactive. Consider obtaining a new batch or re-purifying your enzyme. Ensure proper storage conditions (-20°C or -80°C in a suitable buffer).

      • Low activity: The enzyme concentration might be too low, or it may have partially lost activity. Try increasing the enzyme concentration in the reaction.

  • Verify Substrate Integrity:

    • Action: Check the purity of D-ribose 5-phosphate and ATP using appropriate analytical methods (e.g., HPLC). Verify their concentrations.

    • Expected Outcome: Substrates should be of high purity and at the desired concentrations.

    • Troubleshooting: ATP solutions can hydrolyze over time, and D-ribose 5-phosphate can also degrade. Use freshly prepared solutions from high-purity commercial sources.

  • Optimize Reaction Conditions:

    • Action: Systematically vary the pH and temperature of the reaction to find the optimal conditions for your specific enzyme. PRPP synthetase activity is highly dependent on these parameters.

    • Expected Outcome: A clear optimum for both pH and temperature should be observed.

    • Troubleshooting: Refer to the "Quantitative Data on Reaction Parameters" section below for typical optimal ranges. Ensure your buffer has sufficient buffering capacity at the desired pH.

  • Investigate for Inhibitors:

    • Action: If using a crude or partially purified enzyme preparation, consider the presence of endogenous inhibitors. If substrates are not pure, they could contain inhibitory contaminants.

    • Troubleshooting: Purifying the enzyme can remove endogenous inhibitors. Using highly purified substrates is also recommended. If product inhibition is suspected, consider strategies to remove the product as it is formed, although this is more complex.

Issue 2: Product Degradation During Synthesis or Purification

This compound is known to be unstable under certain conditions.

Product_Degradation_Workflow start Product Degradation Observed check_ph Check pH of Solutions start->check_ph check_temp Monitor Temperature check_ph->check_temp Neutral non_neutral_ph Acidic or Basic pH check_ph->non_neutral_ph Non-Neutral check_ions Check for Divalent Cations check_temp->check_ions Low/Controlled high_temp Elevated Temperature check_temp->high_temp High divalent_ions_present Mg2+, Mn2+, Ba2+ Present check_ions->divalent_ions_present Present stable_product Stable Product check_ions->stable_product Absent/Chelated non_neutral_ph->stable_product Maintain Neutral pH high_temp->stable_product Keep Solutions Cold divalent_ions_present->stable_product Use Chelating Agents (e.g., EDTA) post-reaction

Workflow to mitigate product degradation.

Key Considerations for Product Stability:

  • pH: this compound is most stable at a neutral pH. It readily decomposes under acidic or basic conditions.[1]

    • Recommendation: Maintain the pH of all solutions containing the product as close to neutral (pH 7.0) as possible, especially during purification and storage.

  • Temperature: The product is heat-labile.

    • Recommendation: Perform all purification steps at low temperatures (e.g., 4°C) and store the final product at -20°C or -80°C.[1]

  • Divalent Cations: Divalent cations such as Mg²⁺, Mn²⁺, and Ba²⁺ can promote the degradation of PRPP.[1] While Mg²⁺ is a required cofactor for PRPP synthetase, its presence after the reaction can be detrimental to product stability.

    • Recommendation: After the enzymatic reaction is complete, consider adding a chelating agent like EDTA to the reaction mixture before proceeding with purification to sequester the divalent cations.

Quantitative Data Tables

Table 1: Effect of pH and Temperature on PRPP Synthetase Activity
ParameterConditionRelative Activity (%)Reference
pH 5.0~30%[8]
6.0~70%[8]
7.0 - 8.0100%[8][9]
9.0~80%[9]
10.0~50%[9]
Temperature 20°C~40%[8]
25°C~60%[8]
30°C~85%[8]
37°C100%[8]
40°C~95%[8]
45°C~70%[8]
50°C~40%[8]

Note: Relative activities are approximate and can vary depending on the specific enzyme source and assay conditions. The data presented is a synthesis of typical enzyme behavior.

Table 2: Common Inhibitors of PRPP Synthetase
InhibitorType of InhibitionKi (approximate)NotesReference
ADP Competitive with ATPVaries by speciesA potent allosteric inhibitor.[5][5]
AMP Non-competitiveVaries by species[10]
GDP Allosteric-Contributes to the overall "metabolic pool" inhibition.[5]
GMP Allosteric-[5]
2,3-Diphosphoglycerate Competitive with R5P-[5]
MRPP-5'-monophosphate Competitive with Pi40 µMAn analogue of a nucleoside.[11]

Experimental Protocols

Protocol 1: Preparative Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific enzyme and desired scale.

Materials:

  • PRPP Synthetase (purified)

  • α-D-Ribose 5-phosphate (R5P), sodium salt

  • Adenosine triphosphate (ATP), disodium salt

  • Tris-HCl buffer (1 M, pH 7.6)

  • Magnesium chloride (MgCl₂) (1 M)

  • EDTA, disodium salt (0.5 M, pH 8.0)

  • Deionized water

Reaction Mixture (Example for 10 ml):

  • To a sterile conical tube on ice, add:

    • 7.5 ml deionized water

    • 1.0 ml 1 M Tris-HCl, pH 7.6 (Final concentration: 100 mM)

    • 100 µl 1 M MgCl₂ (Final concentration: 10 mM)

    • D-Ribose 5-phosphate to a final concentration of 5 mM.

    • ATP to a final concentration of 5 mM.

  • Mix gently by inversion.

  • Add a predetermined amount of PRPP Synthetase (the optimal amount should be determined empirically, but a starting point is 10-20 units per ml of reaction volume).

  • Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by taking small aliquots and assaying for PRPP formation or ATP consumption.

  • Once the reaction has reached completion (or the desired conversion), stop the reaction by adding EDTA to a final concentration of 20 mM to chelate the Mg²⁺. Place the reaction mixture on ice.

Protocol 2: Purification of this compound by Anion-Exchange Chromatography

Materials:

  • Anion-exchange resin (e.g., DEAE-Sephadex or a similar weak anion exchanger)

  • Chromatography column

  • Tris-HCl buffer (50 mM, pH 7.5) - "Buffer A"

  • Tris-HCl buffer (50 mM, pH 7.5) with 1 M NaCl - "Buffer B"

  • Peristaltic pump and fraction collector

Procedure:

  • Column Preparation: Pack a chromatography column with the anion-exchange resin and equilibrate it with at least 5 column volumes of Buffer A at 4°C.

  • Sample Loading: Load the reaction mixture (with added EDTA) onto the equilibrated column.

  • Washing: Wash the column with 2-3 column volumes of Buffer A to remove unbound components like AMP.

  • Elution: Elute the bound this compound using a linear gradient of NaCl from 0 M to 1 M (by mixing Buffer A and Buffer B). A typical gradient might be over 10-20 column volumes.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Assay the collected fractions for the presence of this compound. This can be done using a specific enzymatic assay or by analyzing for the presence of the sugar phosphate.

  • Pooling and Desalting: Pool the fractions containing the purified product. If necessary, desalt the pooled fractions using dialysis or a desalting column.

  • Storage: Store the purified this compound solution at -80°C.

Disclaimer: This technical support guide is intended for informational purposes only. All experimental procedures should be conducted in a safe laboratory environment by qualified personnel. The provided protocols are general guidelines and may require optimization.

References

Technical Support Center: D-Ribose 1,5-diphosphate and Related Compound Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of D-Ribose 1,5-diphosphate and the closely related, and often confused, 5-Phosphoribosyl-1-pyrophosphate (PRPP) in solution. Due to the significant instability of PRPP in aqueous solutions, a common issue faced by researchers, this guide focuses extensively on its handling and stability.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and 5-Phosphoribosyl-1-pyrophosphate (PRPP)?

A1: While both are phosphorylated forms of ribose, they are distinct molecules.

  • This compound (also known as Ribose 1,5-bisphosphate) has phosphate groups attached to the 1st and 5th carbons of the ribose sugar.[1][][3][4]

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP) has a phosphate group at the 5th carbon and a pyrophosphate (two linked phosphate groups) at the 1st carbon.[5][6]

Confusion can arise from similar naming conventions. It is crucial to verify the specific compound you are working with by its CAS number or chemical structure. The stability issues described in this guide primarily pertain to PRPP, which is known for its lability in solution.[5]

Q2: My solution of what I believe to be this compound is showing degradation. What could be the cause?

A2: It is highly likely you are working with 5-Phosphoribosyl-1-pyrophosphate (PRPP), which is notoriously unstable in solution.[5] The degradation of PRPP is accelerated by several factors:

  • pH: PRPP is most stable at a neutral pH (around 7.0). It readily decomposes under acidic or basic conditions.[5]

  • Temperature: Elevated temperatures significantly increase the rate of degradation. Solutions should be kept cold.[5]

  • Divalent Cations: The presence of divalent metal ions such as Mg²⁺, Mn²⁺, and Ba²⁺ can promote the decomposition of PRPP.[5][7][8][9]

Q3: What are the degradation products of PRPP?

A3: The hydrolysis of PRPP can proceed through several pathways, leading to different degradation products[5]:

  • Pathway 1 (Major): PRPP → Ribose 5-phosphate + Pyrophosphate (PPi)

  • Pathway 2 (Major): PRPP → 5-Phosphoribosyl 1,2-cyclic phosphate + Phosphate (Pi)

    • This can be further degraded to Ribosyl 1-phosphate and then to Ribose.[5]

  • Pathway 3: PRPP → Ribosyl 1,5-cyclic phosphate + Pyrophosphate (PPi)

Q4: How should I prepare and store my PRPP solutions to minimize degradation?

A4: To maximize the stability of your PRPP solution, adhere to the following guidelines:

  • Preparation:

    • Use a buffer at a neutral pH (e.g., Tris-HCl, pH 7.0-7.4).

    • Prepare the solution at a low temperature (on ice).

    • Use high-purity, nuclease-free water.

  • Storage:

    • Store solutions at low temperatures, ideally at -80°C for long-term storage or -20°C for short-term storage.

    • Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • If possible, store in a buffer that does not contain divalent cations. Add required cations immediately before use.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my assay Degradation of PRPP in the reaction buffer.1. Prepare fresh PRPP solutions for each experiment. 2. Ensure the pH of all buffers is neutral. 3. Keep all solutions and reactions on ice as much as possible. 4. If your assay requires divalent cations, add them to the reaction mixture immediately before initiating the reaction.
Inconsistent experimental results Variable degradation of PRPP between experiments.1. Standardize the preparation and handling of PRPP solutions. 2. Use aliquots from a single, properly stored stock solution to minimize variability. 3. Consider quantifying the PRPP concentration immediately before each experiment.
Appearance of unexpected peaks in HPLC or other analytical methods Formation of PRPP degradation products.1. Analyze your PRPP stock solution for the presence of degradation products (e.g., Ribose 5-phosphate, PPi). 2. If degradation is significant, prepare a fresh stock solution following the recommended handling procedures.

Experimental Protocols

Protocol 1: Preparation of a Stabilized PRPP Stock Solution

Materials:

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP) salt (e.g., tetrasodium salt)

  • Tris-HCl buffer (1 M, pH 7.4, sterile)

  • Nuclease-free water

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • On ice, weigh out the desired amount of PRPP salt in a sterile tube.

  • Add the required volume of cold, nuclease-free water to achieve the target concentration (e.g., 10 mM).

  • Add Tris-HCl buffer to a final concentration of 50 mM.

  • Gently vortex to dissolve the PRPP completely.

  • Immediately aliquot the solution into single-use volumes in sterile microcentrifuge tubes.

  • Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

Protocol 2: Quantification of PRPP using a Coupled Enzymatic Assay

This protocol utilizes the conversion of PRPP to a product that can be measured spectrophotometrically. An example is the use of orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate (OMP) decarboxylase.

Principle:

  • PRPP + Orotate --(OPRT)--> OMP + PPi

  • OMP --(OMP Decarboxylase)--> UMP + CO₂

The decrease in absorbance at 295 nm due to the conversion of orotate to OMP is monitored.

Materials:

  • PRPP solution (unknown concentration)

  • Tris-HCl buffer (1 M, pH 8.0)

  • MgCl₂ (1 M)

  • Orotate solution (10 mM)

  • Orotate phosphoribosyltransferase (OPRT)

  • Orotidine-5'-monophosphate (OMP) decarboxylase

  • Spectrophotometer and UV-transparent cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 50 mM Tris-HCl, pH 8.0

    • 5 mM MgCl₂

    • 0.2 mM Orotate

  • Add a known volume of the PRPP solution to the cuvette.

  • Add OPRT and OMP decarboxylase to the mixture.

  • Immediately monitor the decrease in absorbance at 295 nm over time.

  • The rate of absorbance change is proportional to the PRPP concentration. A standard curve can be generated using known concentrations of PRPP.

Visual Guides

PRPP_Degradation_Pathways cluster_conditions Accelerating Factors PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) R5P Ribose 5-phosphate PRPP->R5P  + H₂O PPi Pyrophosphate (PPi) Cyclic_P 5-Phosphoribosyl 1,2-cyclic phosphate PRPP->Cyclic_P  + H₂O Pi Phosphate (Pi) Cyclic_RP Ribosyl 1,5-cyclic phosphate PRPP->Cyclic_RP  + H₂O Acidic_pH Acidic pH Acidic_pH->PRPP Basic_pH Basic pH Basic_pH->PRPP High_Temp High Temperature High_Temp->PRPP Divalent_Cations Divalent Cations (Mg²⁺, Mn²⁺) Divalent_Cations->PRPP

Caption: Major degradation pathways of PRPP in aqueous solution.

Troubleshooting_Workflow Start Experiment Shows Poor/Inconsistent Results Check_PRPP Is PRPP a key reagent? Start->Check_PRPP Check_Other Investigate other experimental parameters (enzyme activity, etc.) Check_PRPP->Check_Other No Assess_Stability Assess PRPP Stability Check_PRPP->Assess_Stability Yes Check_pH Is buffer pH neutral (7.0-7.4)? Assess_Stability->Check_pH Adjust_pH Adjust buffer pH to neutral. Check_pH->Adjust_pH No Check_Temp Were solutions kept cold? Check_pH->Check_Temp Yes Prepare_Fresh Prepare fresh PRPP solution and re-run experiment. Adjust_pH->Prepare_Fresh Use_Ice Prepare and store solutions on ice. Check_Temp->Use_Ice No Check_Cations Are divalent cations present during storage? Check_Temp->Check_Cations Yes Use_Ice->Prepare_Fresh Modify_Protocol Add cations immediately before the reaction. Check_Cations->Modify_Protocol Yes Check_Cations->Prepare_Fresh No Modify_Protocol->Prepare_Fresh

Caption: Troubleshooting workflow for experiments involving PRPP.

References

Troubleshooting D-Ribose 1,5-diphosphate purification by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purification of D-Ribose 1,5-diphosphate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common chromatography methods for purifying this compound and similar phosphorylated sugars?

A1: The most prevalent methods for separating highly polar and negatively charged molecules like this compound are Anion-Exchange Chromatography (AEX), Ion-Pair Reversed-Phase (IP-RP) HPLC, and mixed-mode chromatography.[1][2][3] AEX separates molecules based on their negative charge, making it ideal for phosphate groups.[4] IP-RP chromatography uses a reagent to form a neutral ion pair with the charged analyte, allowing for separation on a standard reversed-phase column.[5][6] Mixed-mode chromatography, which might combine weak anion exchange with hydrophilic interaction liquid chromatography (HILIC), offers unique selectivity and can be effective at resolving structurally similar isomers.[2][7]

Q2: My this compound appears to be degrading during my purification process. What are the likely causes and solutions?

A2: Ribose and its phosphorylated derivatives are known to be unstable, with surprisingly short half-lives in neutral solutions.[8] For example, at 100°C and pH 7.0, the half-life of ribose is only 73 minutes.[8] Degradation can be accelerated by elevated temperatures and non-optimal pH. To mitigate this, it is critical to maintain low temperatures (e.g., 4°C) throughout the extraction and purification process and to use buffers that maintain a stable pH, typically in the slightly acidic to neutral range depending on your specific protocol.[8]

Q3: How can I improve the chromatographic resolution between this compound and its isomers or other sugar phosphates?

A3: Achieving high resolution between sugar phosphate isomers is a significant challenge.[2][5] Several strategies can be employed:

  • Optimize the Mobile Phase: In AEX, carefully controlling the pH and salt gradient is crucial. A lower pH (e.g., pH 2) can protonate interfering acidic groups on other molecules while leaving the phosphate with a single negative charge, which can aid separation.[4] In IP-RP, adjusting the concentration of the ion-pair reagent and the organic modifier percentage is key.[5]

  • Employ Mixed-Mode Chromatography: Columns that combine anion-exchange and HILIC or reversed-phase properties can provide alternative selectivity to resolve closely related compounds.[2]

  • Use High-Efficiency Columns: Employing columns with smaller particle sizes or core-shell technology can significantly enhance separation power.[5]

Q4: What are the recommended detection methods for this compound?

A4: Since this compound lacks a strong chromophore, direct UV detection is not highly sensitive. The most common and effective methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and Charged Aerosol Detection (CAD).[2][9] LC-MS provides high sensitivity and selectivity, and tandem MS (LC-MS/MS) can confirm the identity of the compound.[1] However, it's important to use MS-compatible mobile phases; for instance, volatile ion-pair reagents like triethylamine (TEA) are preferred over non-volatile ones.[1]

Q5: What are the most critical parameters to optimize for my chromatography method?

A5: The key parameters depend on the chosen technique:

  • For Anion-Exchange Chromatography (AEX): Mobile phase pH and the salt gradient (slope and concentration) are most critical. Temperature can also affect selectivity.[2][4]

  • For Ion-Pair Reversed-Phase (IP-RP) HPLC: The type and concentration of the ion-pair reagent, mobile phase pH, organic solvent percentage, and column temperature must be systematically evaluated.[5]

  • For all methods: Flow rate, column chemistry (stationary phase), and sample preparation are universally important for achieving reproducible and robust results.[5][9]

Section 2: Troubleshooting Guides

Problem: Poor or No Peak Corresponding to this compound

Q: I am not seeing a peak where I expect to find this compound. What should I check first? A: First, confirm that your detection method is appropriate and functional. If using LC-MS, ensure the instrument is not contaminated, especially if non-volatile ion-pair reagents have been used previously.[7] If the detector is working, the issue is likely related to compound degradation or a chromatographic problem.

Q: How can I determine if my sample has degraded? A: Ribose-containing molecules can be unstable.[8] Prepare a fresh standard and analyze it immediately. If the fresh standard gives a good peak, your sample likely degraded. To prevent this, ensure all solutions are kept cold (4°C) and that the pH is controlled. Avoid prolonged storage of samples, even when frozen.

Q: What if degradation is not the issue? Why might the compound not be showing up? A: This could be an issue of retention.

  • In Anion-Exchange: If your compound elutes in the void volume, it is not being retained. This means the column has insufficient positive charge or the negative charge on your molecule is being masked. Ensure your starting mobile phase has a low salt concentration and that the pH is high enough for the phosphate groups to be deprotonated (typically pH > 2).[1]

  • In Ion-Pair RP-HPLC: Lack of retention suggests insufficient ion pairing. You may need to increase the concentration of the ion-pair reagent in your mobile phase.[5] Conversely, if the peak is extremely broad or never elutes, it may be irreversibly bound to the column.

G start Poor or No Peak Detected check_degradation Potential Cause: Analyte Degradation start->check_degradation check_retention Potential Cause: Improper Retention start->check_retention check_detection Potential Cause: Detection Issue start->check_detection sol_degradation Solution: - Keep sample at 4°C - Control sample pH - Use fresh sample/standard check_degradation->sol_degradation sol_retention_aex AEX Solution: - Decrease initial salt concentration - Verify mobile phase pH check_retention->sol_retention_aex sol_retention_iprp IP-RP Solution: - Increase ion-pair reagent conc. - Decrease initial organic % check_retention->sol_retention_iprp sol_detection Solution: - Check detector settings - Ensure MS-compatible buffers - Inject high-concentration standard check_detection->sol_detection

Caption: Troubleshooting workflow for a missing analyte peak.
Problem: Poor Peak Resolution and Co-elution with Contaminants

Q: My this compound peak is not well-separated from other peaks. What is the most likely contaminant? A: Given the nature of biological and synthetic samples, likely contaminants include isomers (e.g., D-Ribulose 1,5-bisphosphate), other sugar mono- and diphosphates, and precursor molecules like Ribose 5-phosphate.[2][10] In AEX, any molecule with a similar charge density, such as other diphosphorylated compounds or peptides with multiple acidic residues, can co-elute.[4]

Q: How can I improve the separation from these contaminants? A: This requires methodical optimization of your chromatographic conditions.

  • Adjust the Gradient: A shallower gradient (slower increase in salt concentration for AEX or organic solvent for IP-RP) can significantly improve resolution.

  • Change the pH: In AEX, altering the pH can change the charge state of both your target molecule and contaminants, thereby changing their relative retention times.[4]

  • Switch Selectivity: If optimization fails, you need a different separation mechanism. If you are using AEX, try IP-RP or a mixed-mode column. The different retention mechanisms (charge vs. hydrophobicity) will likely resolve the co-eluting species.[2][7]

G cluster_aex Anion-Exchange Chromatography (AEX) cluster_iprp Ion-Pair Reversed-Phase (IP-RP) aex_column Column with Positive Charge Analyte (2 PO₄²⁻) Isomer (2 PO₄²⁻) Contaminant (1 PO₄²⁻) aex_elution Elution Order: 1. Contaminant 2. Analyte / Isomer (Poor Resolution) iprp_elution Elution Order: (Depends on subtle structural differences) Potential for improved resolution iprp_column Column with Hydrophobic C18 Chains Analyte-IP Isomer-IP Contaminant-IP label_analyte Analyte (this compound) label_isomer Isomer (e.g., D-Ribulose 1,5-bisphosphate) label_contaminant Contaminant (e.g., Ribose 5-phosphate)

Caption: Conceptual diagram of separation principles.

Section 3: Data & Methodologies

Table 1: Comparison of Chromatographic Techniques for Sugar Diphosphate Purification
FeatureAnion-Exchange (AEX)Ion-Pair Reversed-Phase (IP-RP)Mixed-Mode (WAX/HILIC)
Primary Retention Electrostatic Interaction[4]Hydrophobicity of Ion Pair[1]Mixed (Electrostatic & Hydrophilic)[2]
Selectivity Excellent for charged speciesGood for isomers, depends on structureExcellent, orthogonal selectivity[7]
MS Compatibility Requires volatile salts (e.g., ammonium acetate)Requires volatile ion-pair reagents (e.g., TEA)[1]Generally good with volatile buffers
Common Issues Interference from other charged molecules[4]Instrument contamination, method robustness[7]Can require long equilibration times[7]
Best For Initial cleanup, separating by chargeHigh-resolution separation of isomers[5]Complex mixtures, resolving difficult peaks
Protocol 1: General Method for Anion-Exchange Chromatography (AEX)

This protocol is a starting point and requires optimization for your specific application.

  • Sample Preparation:

    • Extract this compound from the source matrix using a cold quenching/extraction buffer (e.g., perchloric acid followed by neutralization, or cold methanol/water).[9]

    • Centrifuge to remove precipitates and filter the supernatant through a 0.22 µm filter. Ensure the final sample is dissolved in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A strong anion-exchange (SAX) or weak anion-exchange (WAX) column.

    • Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 4.0 (or other as optimized).

    • Mobile Phase B: 1 M Ammonium Acetate, pH adjusted to 4.0 (or same as A).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-40°C (Note: higher temperatures may increase degradation but can improve peak shape).[2]

  • Elution Protocol:

    • Equilibrate the column with 100% Mobile Phase A for at least 10 column volumes.

    • Inject the prepared sample.

    • Run a linear gradient from 0% to 50% Mobile Phase B over 30-40 minutes.

    • Follow with a high-concentration wash (e.g., 100% B) and re-equilibration step.

  • Detection:

    • Use LC-MS/MS for selective and sensitive detection. Monitor for the specific mass transition of this compound.

Protocol 2: General Method for Ion-Pair Reversed-Phase (IP-RP) HPLC

This protocol is a starting point and requires optimization.

  • Sample Preparation:

    • Prepare the sample as described in the AEX protocol. Ensure the final sample is dissolved in the initial IP-RP mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.6 µm core-shell).[5]

    • Mobile Phase A: 100 mM potassium phosphate with 8 mM tetrabutylammonium phosphate, pH 6.5 (Note: this is not MS-compatible). For MS, use a volatile buffer like 10 mM triethylamine and 15 mM acetic acid.

    • Mobile Phase B: 70% Mobile Phase A, 30% Methanol or Acetonitrile.[5]

    • Flow Rate: 0.4 - 0.8 mL/min.

    • Column Temperature: 30-50°C.

  • Elution Protocol:

    • Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B) for at least 15 column volumes. Equilibration is critical in IP-RP.

    • Inject the sample.

    • Run a linear gradient to increase the percentage of Mobile Phase B (e.g., from 5% to 60% B over 30 minutes).

    • Include a column wash and re-equilibration step in your method.

  • Detection:

    • LC-MS is preferred. If using non-volatile salts, CAD or an alternative detector is necessary.

References

Technical Support Center: Optimization of Enzyme Assays Using D-Ribose 1,5-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzyme assays involving D-Ribose 1,5-diphosphate and related phosphorylated sugars.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the optimization and execution of enzyme assays using this compound.

Q1: Why is my enzyme activity lower than expected or completely absent?

Possible Causes and Solutions:

  • Substrate Degradation: this compound, like many phosphorylated sugars, can be unstable, particularly at non-optimal pH and temperature.[1]

    • Solution: Prepare fresh substrate solutions for each experiment. Store the solid compound and stock solutions at the recommended temperature, typically -20°C or lower. Avoid repeated freeze-thaw cycles.

  • Incorrect Assay Conditions: Enzyme activity is highly sensitive to pH, temperature, and ionic strength.

    • Solution: Ensure that the assay buffer is at the optimal pH for the enzyme. Pre-incubate all reagents at the assay temperature. Verify the final concentrations of all components in the reaction mixture.[2]

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid multiple freeze-thaw cycles. Always keep the enzyme on ice when not in use. Run a positive control with a known active enzyme to verify assay setup.[2]

  • Presence of Inhibitors: Contaminants in the sample or reagents can inhibit enzyme activity. For instance, sodium azide is a known inhibitor of peroxidase, which is often used in coupled assays.[3]

    • Solution: Use high-purity reagents and water. If screening compounds, be aware of potential inhibitory effects. EDTA can also interfere with assays requiring divalent cations.[4]

Q2: I'm observing high background noise or a high rate in my no-enzyme control.

Possible Causes and Solutions:

  • Substrate Instability: The spontaneous breakdown of this compound can sometimes lead to the production of a signal in the absence of the enzyme.

    • Solution: Run a substrate-only control to measure the rate of non-enzymatic degradation. Subtract this rate from your enzyme-catalyzed reaction rate.

  • Contaminating Enzymes in the Sample: The sample itself may contain enzymes that can react with the substrate or other components of the assay.

    • Solution: Test your sample with the substrate in the absence of the purified enzyme to check for any background activity.[3]

  • Interference from Assay Components: Some compounds can interfere with the detection method. For example, in spectrophotometric assays, compounds that absorb at the same wavelength as the product will lead to high background.

    • Solution: Check the absorbance spectrum of all assay components to identify any potential interference.

Q3: The reaction rate is not linear over time.

Possible Causes and Solutions:

  • Substrate Depletion: If the enzyme concentration is too high or the reaction is monitored for too long, the substrate will be consumed, leading to a decrease in the reaction rate.

    • Solution: Use a lower enzyme concentration or measure the initial velocity of the reaction where the rate is linear.

  • Product Inhibition: The product of the enzymatic reaction may inhibit the enzyme, causing the rate to slow down over time.

    • Solution: Measure the initial velocity of the reaction before significant product accumulation occurs.

  • Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the measurement.

    • Solution: Reduce the incubation time or add stabilizing agents (e.g., BSA, glycerol) to the assay buffer, if compatible with the enzyme and assay.

Q4: My results are not reproducible between experiments.

Possible Causes and Solutions:

  • Inconsistent Reagent Preparation: Small variations in the concentration of assay components can lead to significant differences in results.

    • Solution: Prepare master mixes for your reagents to minimize pipetting errors. Use calibrated pipettes and ensure all components are fully thawed and mixed before use.[4]

  • Temperature and Incubation Time Variations: Inconsistent temperature control or timing of incubations will affect enzyme activity.

    • Solution: Use a water bath or incubator to maintain a constant temperature. Use a timer to ensure consistent incubation periods.[2]

  • Variable Substrate Quality: The purity and stability of this compound can vary between batches.

    • Solution: If possible, use the same batch of substrate for a series of related experiments. Qualify new batches of substrate before use in critical assays.

Quantitative Data

The following table summarizes kinetic parameters for enzymes that utilize this compound or related ribose phosphates as substrates. Note that kinetic constants are highly dependent on assay conditions (pH, temperature, buffer composition).

EnzymeSubstrateKmVmaxkcatOrganismReference
Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO)D-Ribulose 1,5-bisphosphate10 µM--Spinach[5]
Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO)CO210 µM--Spinach[5]
Glucose-1,6-bisphosphate SynthaseRibose-1-phosphateRelative V/Km: 1.00---[6]
Glucose-1,6-bisphosphate SynthaseRibose-5-phosphateRelative V/Km: 0.11---[6]
1-Deoxy-d-xylulose 5-phosphate synthaseD-Glyceraldehyde 3-phosphate0.068 ± 0.001 mM-1.9 ± 0.1 s-1Rhodobacter capsulatus[7]
1-Deoxy-d-xylulose 5-phosphate synthasePyruvate0.44 ± 0.05 mM-1.9 ± 0.1 s-1Rhodobacter capsulatus[7]

Experimental Protocols

This section provides a detailed methodology for a continuous spectrophotometric assay for D-Ribulose 1,5-bisphosphate Carboxylase (RuBisCO), which can be adapted for other enzymes that produce or consume NADH/NADPH.

Principle: The carboxylation of D-Ribulose 1,5-diphosphate by RuBisCO produces two molecules of 3-phosphoglycerate (3-PGA). The 3-PGA is then converted through a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[8]

Coupling Enzyme System:

  • 3-Phosphoglyceric Phosphokinase (PGK): 3-PGA + ATP → 1,3-Bisphosphoglycerate + ADP

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): 1,3-Bisphosphoglycerate + NADH + H+ → Glyceraldehyde-3-phosphate + NAD+ + Pi

Reagents:

  • Tris-HCl buffer (pH 7.8)

  • Magnesium Chloride (MgCl2)

  • Potassium Bicarbonate (KHCO3)

  • ATP solution

  • NADH solution

  • Glutathione, reduced form (GSH)

  • D-Ribulose 1,5-diphosphate (RuDP) solution

  • Coupling enzymes:

    • α-Glycerophosphate dehydrogenase-triosephosphate isomerase

    • Glyceraldehyde-3-phosphate dehydrogenase/3-phosphoglyceric phosphokinase

  • Enzyme solution (RuBisCO)

Final Assay Concentrations (in a 3.00 mL reaction): [8]

  • 259 mM Tris

  • 5 mM MgCl2

  • 67 mM KHCO3

  • 5 mM ATP

  • 0.2 mM NADH

  • 5 mM GSH

  • 0.5 mM D-Ribulose 1,5-diphosphate

  • 5 units α-Glycerophosphate dehydrogenase-triosephosphate isomerase

  • 5 units Glyceraldehyde-3-phosphate dehydrogenase/3-phosphoglyceric phosphokinase

  • 0.007 - 0.015 unit D-Ribulose 1,5-diphosphate carboxylase

Procedure:

  • Prepare a master mix of the assay buffer, MgCl2, KHCO3, ATP, NADH, and GSH.

  • Pipette the master mix into a cuvette.

  • Add the coupling enzymes and mix gently by inversion.

  • Initiate the reaction by adding the D-Ribulose 1,5-diphosphate solution and the enzyme solution.

  • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

  • Run a blank reaction containing all components except the enzyme to control for any non-enzymatic NADH oxidation.

Visualizations

Experimental Workflow for a Coupled Enzyme Assay

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MasterMix Prepare Master Mix (Buffer, Cofactors) Pipette Pipette Master Mix & Coupling Enzymes MasterMix->Pipette EnzymeSol Prepare Enzyme Solution Initiate Initiate Reaction (Add Substrate & Enzyme) EnzymeSol->Initiate SubstrateSol Prepare Substrate Solution SubstrateSol->Initiate Pipette->Initiate Measure Measure Absorbance (e.g., 340 nm) Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Initial Rate Plot->Calculate Analyze Analyze Kinetic Parameters Calculate->Analyze

Caption: Workflow for a typical coupled enzyme assay.

Troubleshooting Logic for Low Enzyme Activity

Troubleshooting_Logic Start Low/No Enzyme Activity CheckControls Are controls (positive/negative) working as expected? Start->CheckControls CheckReagents Verify Reagent Preparation (Concentrations, pH, Freshness) CheckControls->CheckReagents No ProblemIdentified Problem Identified & Resolved CheckControls->ProblemIdentified Yes CheckConditions Confirm Assay Conditions (Temperature, Incubation Time) CheckReagents->CheckConditions CheckEnzyme Assess Enzyme Integrity (Storage, Handling, Age) CheckConditions->CheckEnzyme CheckSubstrate Evaluate Substrate Quality (Purity, Stability) CheckEnzyme->CheckSubstrate CheckSubstrate->ProblemIdentified

Caption: Decision tree for troubleshooting low enzyme activity.

Central Role of Ribose Phosphates in Metabolism

Metabolic_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Calvin Calvin Cycle cluster_Nucleotide Nucleotide Synthesis G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase R5P Ribose-5-Phosphate Ru5P->R5P Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Ru5P_Calvin Ribulose-5-Phosphate PRPP PRPP R5P->PRPP RuBP This compound (RuBP) PGA 3-Phosphoglycerate RuBP->PGA RuBisCO + CO2 PGA->Ru5P_Calvin Regeneration Ru5P_Calvin->RuBP PRK Nucleotides Purines & Pyrimidines PRPP->Nucleotides

Caption: The central role of ribose phosphates in key metabolic pathways.

References

Preventing the degradation of D-Ribose 1,5-diphosphate during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Ribose 1,5-diphosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My enzymatic assay using this compound is giving inconsistent results. What could be the cause?

A1: Inconsistent results in enzymatic assays involving this compound can stem from the degradation of the substrate. This degradation can be due to several factors, including improper storage, suboptimal buffer conditions (pH and composition), and inappropriate temperature during your experiment. It is also possible that your sample contains contaminating phosphatases.

Q2: What are the primary degradation pathways for this compound?

A2: this compound can degrade through both non-enzymatic and enzymatic pathways.

  • Non-enzymatic degradation: This primarily involves acid or base-catalyzed hydrolysis of the phosphate groups and the Maillard reaction. Hydrolysis can yield D-Ribose 1-phosphate, D-Ribose 5-phosphate, and subsequently, free ribose and inorganic phosphate. The Maillard reaction involves the reaction of the ribose sugar with primary amines (e.g., from amino acids or buffers like Tris), leading to browning and the formation of a complex mixture of products.[1][2][3][4][5]

  • Enzymatic degradation: Contaminating phosphatases or pyrophosphatases in your enzyme preparation or sample can hydrolyze the phosphate groups from this compound.

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of this compound. Both solid and stock solutions should be stored at low temperatures. For long-term storage, -20°C to -80°C is recommended. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.

Q4: What are the optimal pH and buffer conditions for working with this compound?

A4: While specific quantitative data for this compound is limited, data for related sugar phosphates suggests that they are most labile in slightly acidic conditions (around pH 4). For experimental work, it is generally recommended to use a buffer system that maintains a pH between 6.5 and 7.5. Buffers that do not contain primary amines, such as HEPES or MOPS, are preferable to Tris-based buffers to avoid the Maillard reaction.

Q5: Can temperature fluctuations during my experiment affect the stability of this compound?

A5: Yes, temperature is a critical factor. The rate of hydrolysis and other degradation reactions increases significantly with temperature.[6][7][8] It is crucial to keep this compound solutions on ice and to perform experiments at the lowest temperature compatible with your assay. One study on ribose and its derivatives showed a dramatic decrease in half-life at elevated temperatures; for instance, the half-life of ribose at pH 7.0 is 44 years at 0°C but only 73 minutes at 100°C.[6][7][8]

Q6: How can I detect and quantify the degradation of this compound?

A6: High-Performance Liquid Chromatography (HPLC) is a suitable method for separating and quantifying this compound and its potential degradation products. Anion-exchange or reverse-phase ion-pairing chromatography can be effective. Degradation can be monitored by the appearance of peaks corresponding to D-Ribose 1-phosphate, D-Ribose 5-phosphate, and inorganic phosphate, and a decrease in the peak area of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no enzyme activity Degradation of this compound stock solution.Prepare fresh stock solutions from solid material stored at -20°C or below. Aliquot new stock solutions to avoid freeze-thaw cycles.
Suboptimal pH of the reaction buffer.Verify the pH of your buffer. Use buffers with a pKa near your desired experimental pH (e.g., HEPES for pH 7.5).
Presence of contaminating phosphatases.If possible, use a freshly purified enzyme. Consider adding a general phosphatase inhibitor cocktail to a small-scale pilot experiment to see if it improves results.
High background signal Non-enzymatic degradation of this compound during the assay.Minimize incubation times and run the assay at the lowest feasible temperature. Prepare reaction mixtures on ice.
Contaminants in the this compound.Purchase high-purity grade this compound. Heavy metal impurities in related sugar phosphates have been shown to inhibit enzymes.[3]
Assay variability Inconsistent degradation of this compound between experiments.Standardize all experimental parameters, including incubation times, temperatures, and buffer preparation.
Browning of the reaction mixture (Maillard reaction).Avoid using buffers with primary amines (e.g., Tris). Use buffers like HEPES or PIPES.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Materials:

    • This compound (solid form)

    • Nuclease-free water or appropriate buffer (e.g., 10 mM HEPES, pH 7.0)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Equilibrate the solid this compound to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of cold nuclease-free water or buffer to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex to dissolve the solid. Keep the solution on ice.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Protocol 2: General Enzymatic Assay Using this compound
  • Materials:

    • This compound stock solution (see Protocol 1)

    • Enzyme of interest

    • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing any necessary cofactors like MgCl₂)

    • Detection reagents (specific to the assay)

    • 96-well plate or other suitable reaction vessels

    • Temperature-controlled plate reader or water bath

  • Procedure:

    • Thaw the this compound stock solution on ice.

    • Prepare the reaction master mix on ice by combining the reaction buffer and any other required components, except for the enzyme or substrate, to minimize pre-incubation degradation.

    • Add the enzyme to the master mix (or directly to the wells).

    • Pre-incubate the reaction plate and master mix at the desired assay temperature for 5-10 minutes.

    • Initiate the reaction by adding the this compound stock solution to each well.

    • Immediately begin monitoring the reaction as per the specific assay protocol (e.g., measuring absorbance or fluorescence over time).

    • Include a negative control (no enzyme) to assess the rate of non-enzymatic degradation of this compound under your assay conditions.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis Products cluster_maillard Maillard Products cluster_enzymatic Enzymatic Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, H⁺/OH⁻ Maillard Reaction Maillard Reaction This compound->Maillard Reaction Primary Amines Enzymatic Degradation Enzymatic Degradation This compound->Enzymatic Degradation Phosphatases D-Ribose 1-phosphate D-Ribose 1-phosphate Hydrolysis->D-Ribose 1-phosphate D-Ribose 5-phosphate D-Ribose 5-phosphate Hydrolysis->D-Ribose 5-phosphate Schiff Base Schiff Base Maillard Reaction->Schiff Base R1P_enz D-Ribose 1-phosphate Enzymatic Degradation->R1P_enz R5P_enz D-Ribose 5-phosphate Enzymatic Degradation->R5P_enz Pi_enz Inorganic Phosphate Enzymatic Degradation->Pi_enz Ribose Ribose Inorganic Phosphate Inorganic Phosphate Amadori Products Amadori Products Schiff Base->Amadori Products Advanced Glycation End-products (AGEs) Advanced Glycation End-products (AGEs) Amadori Products->Advanced Glycation End-products (AGEs)

Caption: Major degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Start Start PrepareStock Prepare Stock Solution (on ice) Start->PrepareStock Aliquot Aliquot for Single Use PrepareStock->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw Aliquot on Ice Store->Thaw PrepareMasterMix Prepare Master Mix (on ice) Thaw->PrepareMasterMix Preincubate Pre-incubate Plate and Master Mix PrepareMasterMix->Preincubate InitiateReaction Initiate with Substrate Preincubate->InitiateReaction Monitor Monitor Reaction InitiateReaction->Monitor End End Monitor->End

Caption: Recommended workflow for handling this compound.

References

Side reactions and byproducts in D-Ribose 1,5-diphosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of D-Ribose 1,5-diphosphate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The primary challenges in the chemical synthesis of this compound revolve around the inherent instability of the D-ribose molecule and the presence of multiple hydroxyl groups with similar reactivity. Key issues include:

  • Instability of D-ribose: Ribose is susceptible to degradation, especially under acidic or basic conditions and at elevated temperatures. This can lead to the formation of various degradation byproducts.

  • Lack of Regioselectivity: The presence of hydroxyl groups at the C1, C2, C3, and C5 positions requires a robust protecting group strategy to ensure selective phosphorylation at the C1 and C5 positions. Non-selective phosphorylation can result in a mixture of mono-, di-, and tri-phosphorylated species at various positions.

  • Anomeric Mixture Formation: In solution, D-ribose exists as an equilibrium mixture of α and β anomers in both furanose and pyranose ring forms. Phosphorylation of unprotected ribose can lead to a complex mixture of phosphorylated anomers and ring isomers.

  • Formation of Cyclic Phosphates: The proximity of the 2'- and 3'-hydroxyl groups can lead to the formation of stable 2',3'-cyclic phosphodiesters as byproducts during phosphorylation reactions.

Q2: Why is my final product a complex mixture of phosphorylated sugars instead of pure this compound?

A2: A complex mixture of phosphorylated sugars is a common outcome when phosphorylating unprotected or inadequately protected D-ribose. The primary reasons for this are the lack of regioselectivity of the phosphorylating agent and the presence of multiple isomeric forms of ribose in the reaction mixture. Without protecting groups, the phosphorylating agent can react with any of the available hydroxyl groups, leading to a variety of unwanted phosphorylated byproducts.

Q3: What is the significance of the anomeric state (α vs. β) at the C1 position, and how does it affect the synthesis?

A3: The anomeric state at the C1 position (α or β) is critical for the biological activity and structural role of this compound. In biological systems, the α-anomer is the substrate for enzymes like PRPP synthetase. During chemical synthesis, the anomeric hydroxyl group has different reactivity compared to the other hydroxyl groups. Controlling the stereochemistry at this position is a significant challenge. The use of anomeric protection or specific reaction conditions is often necessary to favor the formation of the desired α-anomer.

Troubleshooting Guides

Problem 1: Low Yield of the Desired this compound
Possible Cause Suggested Solution
Degradation of Ribose Starting Material Store D-ribose under dry and cool conditions. Use fresh, high-purity starting material for each synthesis. Avoid exposing the reaction mixture to strong acids or bases and high temperatures for prolonged periods.
Inefficient Phosphorylation Optimize the stoichiometry of the phosphorylating agent. Consider using a more reactive phosphorylating agent or adding a catalyst. Ensure anhydrous reaction conditions, as moisture can quench the phosphorylating agent.
Suboptimal Protecting Group Strategy If using protecting groups, ensure their complete installation before phosphorylation and their efficient removal during deprotection. Incomplete protection will lead to side reactions, and incomplete deprotection will lower the yield of the final product.
Product Loss During Purification This compound is a highly polar, water-soluble molecule. Use appropriate purification techniques such as ion-exchange chromatography. Monitor fractions carefully to avoid loss of the product.
Problem 2: Presence of Multiple Phosphorylated Byproducts
Possible Cause Suggested Solution
Non-regioselective Phosphorylation Implement a protecting group strategy to block the 2'- and 3'-hydroxyl groups of D-ribose prior to phosphorylation. This will direct the phosphorylation to the desired 1'- and 5'-positions.
Formation of an Anomeric Mixture Control the anomeric configuration of the starting material if possible. Certain reaction conditions or catalysts can favor the formation of one anomer over the other. Purification by chromatography may be necessary to separate the anomers.
Formation of Cyclic Phosphates The use of protecting groups on the 2'- and 3'-hydroxyls is the most effective way to prevent the formation of 2',3'-cyclic phosphates.
Intermolecular Phosphodiester Formation At high concentrations, intermolecular phosphorylation can occur, leading to the formation of dimers and oligomers. Perform the reaction at a lower concentration to favor intramolecular phosphorylation.

Experimental Protocols

Protocol 1: General Approach for Phosphorylation of Unprotected D-Ribose (Illustrative)

Disclaimer: This is a generalized protocol for illustrative purposes. Specific reagents, solvents, and conditions will vary and should be optimized based on literature procedures for the chosen phosphorylating agent.

  • Dissolution: Dissolve D-ribose in an appropriate anhydrous solvent (e.g., pyridine, trimethyl phosphate).

  • Phosphorylation: Cool the solution in an ice bath and slowly add the phosphorylating agent (e.g., pyrophosphoryl chloride, polyphosphoric acid) dropwise with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 0°C to room temperature) for a specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, ³¹P NMR).

  • Quenching: Quench the reaction by the slow addition of a suitable reagent (e.g., water, a buffered solution).

  • Purification: Purify the crude product mixture using ion-exchange chromatography to separate the desired this compound from unreacted starting material, monophosphorylated species, and other byproducts.

Visualizations

Synthesis_Challenges cluster_synthesis This compound Synthesis cluster_issues Potential Side Reactions & Byproducts Start D-Ribose Phosphorylation Phosphorylation Start->Phosphorylation Product This compound Phosphorylation->Product Degradation Degradation Products (e.g., furfural) Phosphorylation->Degradation Instability Anomers Anomeric & Ring Isomers (α/β, furanose/pyranose) Phosphorylation->Anomers Equilibrium Cyclic 2',3'-Cyclic Phosphate Phosphorylation->Cyclic Proximity of 2'/3'-OH Regioisomers Other Diphosphates (e.g., 1,2- or 1,3-diphosphate) Phosphorylation->Regioisomers Lack of Selectivity Troubleshooting_Workflow Start Synthesis of this compound Check_Yield Low Yield? Start->Check_Yield Check_Purity Complex Mixture? Check_Yield->Check_Purity No Degradation Check for Ribose Degradation (TLC, NMR) Check_Yield->Degradation Yes Purification_Loss Optimize Purification Protocol (Ion Exchange) Check_Purity->Purification_Loss No Protecting_Groups Implement/Optimize Protecting Group Strategy Check_Purity->Protecting_Groups Yes Anomer_Control Control Anomeric Configuration Check_Purity->Anomer_Control Yes Concentration Adjust Reaction Concentration Check_Purity->Concentration Yes Phosphorylation_Efficiency Verify Phosphorylation Efficiency (³¹P NMR) Degradation->Phosphorylation_Efficiency Degradation->Protecting_Groups Phosphorylation_Efficiency->Purification_Loss

Technical Support Center: Enhancing the Resolution of D-Ribose 1,5-diphosphate in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) analysis of D-Ribose 1,5-diphosphate and other sugar phosphates.

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC methods for analyzing this compound?

A1: The most common HPLC methods for analyzing highly polar compounds like this compound are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Mixed-Mode Chromatography (combining hydrophilic interaction liquid chromatography with weak anion exchange), and Ion-Pair Reversed-Phase Chromatography.[1][2][3][4]

Q2: Why am I observing poor retention of this compound on a standard C18 column?

A2: this compound is a highly polar and negatively charged molecule due to its phosphate groups. Standard reversed-phase C18 columns primarily retain nonpolar compounds through hydrophobic interactions. Therefore, highly polar analytes like sugar phosphates will have little to no retention and elute in or near the void volume.[2][5]

Q3: What is the principle behind High-Performance Anion-Exchange Chromatography (HPAEC) for sugar phosphate analysis?

A3: HPAEC separates molecules based on their charge. At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to bind to a strong anion-exchange stationary phase. A high-salt or high-pH eluent is then used to elute the bound carbohydrates. Pulsed Amperometric Detection (PAD) allows for the sensitive detection of these non-chromophoric compounds.[6][7][8]

Q4: How does ion-pair chromatography improve the retention of sugar phosphates on a reversed-phase column?

A4: Ion-pair chromatography involves adding a reagent to the mobile phase that has a hydrophobic part and an ionic part. This "ion-pairing reagent" (e.g., tributylamine) forms a neutral complex with the negatively charged phosphate groups of the analyte.[5][9] This complex is more hydrophobic and can be retained on a reversed-phase column.

Q5: What are the advantages of using mass spectrometry (MS) as a detector for sugar phosphate analysis?

A5: Mass spectrometry provides high sensitivity and selectivity, allowing for the identification and quantification of analytes based on their mass-to-charge ratio. This is particularly useful for complex biological samples where co-elution with other compounds can be an issue.[10][11] However, non-volatile mobile phase additives like phosphate buffers, which are sometimes used to reduce peak tailing, are not compatible with MS.[12]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)

Symptom: The peak for this compound is asymmetrical, with a pronounced "tail."

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Column Residual silanol groups on silica-based columns can interact with the phosphate groups of the analyte, causing tailing.[13][14] Lowering the mobile phase pH (around 2-3) can suppress the ionization of silanol groups.[14] Using a column with end-capping or a polymer-based column can also mitigate this issue.
Column Overload Injecting too much sample can lead to peak tailing.[13][14] Dilute your sample and re-inject. If the peak shape improves, column overload was the likely cause.
Column Contamination or Degradation The accumulation of matrix components on the column frit or at the head of the column can distort peak shape.[15][16][17] Using a guard column can help protect the analytical column.[15][16] If contamination is suspected, try flushing the column with a strong solvent or backflushing (if the manufacturer's instructions permit).[14]
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase. Ensure the mobile phase pH is stable and appropriate for the chosen column and analyte. The use of buffers can help maintain a constant pH.[13]
Metal Chelation Phosphate groups can interact with metal ions in the HPLC system (e.g., stainless steel tubing, frits), leading to peak tailing. Adding a small amount of a chelating agent like methylphosphonic acid to the mobile phase can reduce these interactions.[5][18]
Issue 2: Low Resolution and Co-elution of Isomers

Symptom: this compound is not well separated from other sugar phosphates or isomers.

Possible Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Composition The composition of the mobile phase is critical for achieving good resolution. For gradient elution, optimizing the gradient slope and duration can significantly improve separation.[19][20][21] Start with a broad scouting gradient to determine the elution range of your analytes, then create a shallower gradient in that range to improve resolution.[19]
Inappropriate Column Chemistry The choice of stationary phase is crucial. For sugar phosphates, mixed-mode columns that offer both hydrophilic interaction and anion-exchange properties can provide excellent selectivity for isomers.[1][3] HPAEC columns are also highly effective for separating charged carbohydrates.[6][7]
Temperature Effects Column temperature can influence selectivity. Operating at elevated temperatures (e.g., >40°C) can sometimes lead to the coalescence of anomeric peaks into a single sharp peak, which can be desirable.[1] Conversely, lower temperatures may improve the resolution of some isomers. Experiment with different column temperatures to find the optimal condition.
Flow Rate While a lower flow rate generally improves resolution by allowing more time for interactions with the stationary phase, it also increases analysis time. Finding the optimal balance is key.
Issue 3: Low Sensitivity and Poor Signal-to-Noise Ratio

Symptom: The peak for this compound is very small or difficult to distinguish from the baseline noise.

Possible Causes & Solutions:

CauseSolution
Inadequate Detection Method Sugar phosphates lack a strong UV chromophore, making UV detection insensitive. More suitable detectors include Pulsed Amperometric Detection (PAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).[2][6]
Ion Suppression in MS Non-volatile salts (e.g., phosphate buffers) in the mobile phase can suppress the ionization of the analyte in the MS source, leading to a weak signal.[5][12] Use volatile mobile phase additives like formic acid, ammonium formate, or triethylamine.[12][18]
Sample Matrix Effects Components in the sample matrix can interfere with the detection of the analyte. Proper sample preparation, such as solid-phase extraction (SPE), can help remove interfering substances.[22][23]
Derivatization Chemical derivatization can be employed to introduce a chromophore or a more easily ionizable group to the sugar phosphate, thereby enhancing its detectability by UV or MS.[11][12] A two-step derivatization using methoxylamine and propionic acid anhydride has been shown to improve separation and detection by UHPLC-ESI-MS.[12]

Data Presentation

Table 1: Comparison of HPLC Methods for Sugar Phosphate Analysis

FeatureHPAEC-PADMixed-Mode (HILIC/WAX)Ion-Pair RP-HPLC
Principle Anion exchange at high pHHydrophilic interaction & anion exchangeFormation of a neutral ion-pair for retention on a reversed-phase column
Stationary Phase Strong anion-exchange resinZwitterionic, amide, or amine-based stationary phasesC18 or other reversed-phase materials
Mobile Phase High pH (e.g., NaOH) with a salt gradient (e.g., sodium acetate)Acetonitrile/water gradient with a buffer (e.g., ammonium formate)Water/organic solvent with an ion-pairing reagent (e.g., tributylamine)
Detection Pulsed Amperometric Detection (PAD)MS, ELSD, Charged Aerosol Detector (CAD)UV (if derivatized), MS, ELSD
Advantages High resolution for carbohydrates, no derivatization neededGood for separating isomers, compatible with MSUtilizes common reversed-phase columns
Disadvantages High pH can degrade some samples, not directly compatible with MSCan be complex to optimizeIon-pairing reagents can contaminate the HPLC system and suppress MS signal

Experimental Protocols

Protocol 1: HPAEC-PAD for this compound Analysis

This protocol is a general guideline and may require optimization.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

  • Mobile Phase A: Deionized water

  • Mobile Phase B: 1 M Sodium Acetate in 100 mM Sodium Hydroxide

  • Mobile Phase C: 200 mM Sodium Hydroxide

  • Gradient Program:

    • 0-5 min: 100% C (isocratic wash)

    • 5.1-20 min: Linear gradient from 0% to 50% B in C

    • 20.1-25 min: 100% C (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. A standard quadruple-potential waveform for carbohydrates should be used.

  • Sample Preparation: Dilute the sample in deionized water. If the sample contains high concentrations of interfering ions, consider solid-phase extraction with an anion-exchange cartridge.[22]

Protocol 2: Ion-Pair Reversed-Phase HPLC-MS for this compound Analysis

This protocol is a general guideline and may require optimization.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Tributylamine and 15 mM Acetic Acid in Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-2 min: 0% B

    • 2-10 min: Linear gradient from 0% to 50% B

    • 10.1-15 min: 0% B (column re-equilibration)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40 °C

  • Detection: Mass Spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. Monitor for the specific m/z of this compound.

  • Sample Preparation: Extract metabolites using a cold solvent mixture (e.g., methanol/water).[5] Centrifuge to remove proteins and other precipitates. The supernatant can be directly injected.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Does tailing affect all peaks? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No, only specific peaks q1->a1_no No c1 Check for system issues: - Column contamination/void - Blocked frit - Extra-column volume a1_yes->c1 q2 Are the tailing peaks basic/ionic? a1_no->q2 s1 Solution: - Use guard column - Backflush/replace column - Check fittings and tubing c1->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no c2 Secondary interactions with stationary phase likely. a2_yes->c2 c3 Consider column overload. a2_no->c3 s2 Solution: - Lower mobile phase pH - Use end-capped column - Add competitive agent c2->s2 s3 Solution: - Dilute sample - Inject smaller volume c3->s3

Caption: Troubleshooting workflow for peak tailing in HPLC.

HPLC_Method_Selection start Start: Analyze this compound q1 Is an MS detector available? start->q1 method1 Ion-Pair RP-HPLC-MS q1->method1 Yes method2 Mixed-Mode (HILIC/WAX)-MS q1->method2 Yes method3 HPAEC-PAD q1->method3 No ms_yes Yes ms_no No desc1 Good for complex matrices. Requires volatile mobile phases. method1->desc1 desc2 Excellent for isomer separation. method2->desc2 desc3 High resolution for carbohydrates. Sensitive, no derivatization. method3->desc3

Caption: Decision tree for selecting an HPLC method.

References

Overcoming matrix effects in mass spectrometry of D-Ribose 1,5-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-Ribose 1,5-diphosphate and other phosphorylated sugars by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions, with a focus on identifying and overcoming matrix effects that can compromise data quality.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. For this compound, which is often analyzed in complex biological extracts (e.g., cell lysates, plasma), these components can include salts, phospholipids, and other metabolites. The most common manifestation is ion suppression, where the matrix components interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[1][2] Less commonly, ion enhancement can occur.

Q2: My signal for this compound is low or inconsistent. How do I know if this is due to matrix effects?

A: Distinguishing matrix effects from other issues like poor sample concentration or instrument malfunction is a critical first step. A standard method to diagnose matrix effects is the post-extraction spike experiment.

  • Procedure:

    • Prepare two samples:

      • Sample A: A blank matrix extract (a sample processed exactly like your real samples but without the analyte present) spiked with a known concentration of this compound standard.

      • Sample B: A pure solvent solution containing the same concentration of the this compound standard.

    • Analyze both samples using your LC-MS method.

  • Interpretation: Compare the peak area or height of the analyte in both samples. If the signal in Sample A (matrix) is significantly lower than in Sample B (pure solvent), it indicates ion suppression.[1] The degree of matrix effect can be quantified using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value less than 100% indicates suppression.

Q3: What are the most common sources of matrix interference for polar, phosphorylated compounds like this compound?

A: For highly polar and charged molecules such as sugar diphosphates, the primary sources of interference in biological samples are:

  • Phospholipids: These are notorious for causing ion suppression in electrospray ionization (ESI) and can build up on LC columns and in the MS source.[3]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the biological matrix itself can suppress the analyte signal by forming adducts or competing for ionization.

  • Other Endogenous Metabolites: Abundant small molecules in the extract can co-elute and compete for ionization.

Q4: Can I just dilute my sample to reduce matrix effects?

A: Yes, dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components. However, this approach is only viable if the concentration of this compound in your sample is high enough to remain above the instrument's limit of detection after dilution. For trace-level analysis, dilution may cause the analyte signal to be lost entirely.

Q5: What is the best ionization technique to minimize matrix effects for this type of analysis?

A: Electrospray ionization (ESI) is commonly used for polar molecules like this compound. However, ESI is known to be susceptible to matrix effects.[1] If you are experiencing significant ion suppression:

  • Switching Polarity: Consider analyzing in negative ion mode. Fewer compounds are readily ionized in negative mode, which can sometimes reduce the number of interfering species.[1]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is generally less prone to matrix effects than ESI, especially for less polar compounds. However, its suitability depends on the thermal stability and volatility of the analyte. For sugar phosphates, ESI remains the more common choice.

Troubleshooting Guide: Low Signal or Poor Reproducibility

This guide provides a logical workflow for diagnosing and resolving common issues encountered during the analysis of this compound.

Troubleshooting_Guide start Start: Low Signal or Poor Reproducibility check_instrument Step 1: Verify Instrument Performance - Check MS tune and calibration. - Confirm mobile phase flow & composition. - Inspect for leaks and clogs. start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Action: Perform Instrument Maintenance - Recalibrate MS. - Purge LC system. - Replace consumables (capillary, tubing). instrument_ok->fix_instrument No check_matrix Step 2: Assess Matrix Effects - Perform post-extraction spike experiment. - Analyze matrix blank. instrument_ok->check_matrix Yes fix_instrument->check_instrument matrix_present Significant Matrix Effects Detected? check_matrix->matrix_present optimize_prep Step 3: Optimize Sample Preparation - Switch from Protein Precipitation to SPE or LLE. - Use mixed-mode or phospholipid removal SPE. - Dilute sample if possible. matrix_present->optimize_prep Yes optimize_lc Step 4: Optimize Chromatography - Modify gradient to separate analyte from  interfering peaks. - Use a column with different chemistry (e.g., HILIC). - Consider UPLC/UHPLC for better resolution. matrix_present->optimize_lc No (or effects persist) optimize_prep->optimize_lc use_is Step 5: Use Internal Standard - Add a stable isotope-labeled (SIL) internal  standard (e.g., ¹³C-Ribose 1,5-diphosphate). - SIL-IS co-elutes and experiences the same  matrix effects, correcting for signal variability. optimize_lc->use_is end_solution Solution: Reliable & Reproducible Quantification Achieved use_is->end_solution Workflow cluster_pre Sample Preparation cluster_analysis Analysis cluster_post Data Processing sample 1. Biological Sample (e.g., Cell Lysate) is_spike 2. Spike with Internal Standard sample->is_spike Mitigation: Use SIL-IS extraction 3. Extraction & Cleanup (PPT, LLE, or SPE) is_spike->extraction Mitigation: Optimize Cleanup reconstitution 4. Reconstitution extraction->reconstitution lc 5. LC Separation (UPLC/UHPLC) reconstitution->lc Mitigation: Optimize Separation ms 6. MS/MS Detection (ESI, MRM Mode) lc->ms integration 7. Peak Integration ms->integration quant 8. Quantification (Analyte/IS Ratio) integration->quant PPP_Pathway Simplified Pentose Phosphate Pathway G6P Glucose-6-Phosphate PG6 6-Phosphogluconate G6P->PG6 G6PD (produces NADPH) F6P Fructose-6-Phosphate Ru5P Ribulose-5-Phosphate PG6->Ru5P 6PGD (produces NADPH) R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P S7P Sedoheptulose-7-Phosphate R5P->S7P Nucleotides Nucleotide Synthesis R5P->Nucleotides G3P Glyceraldehyde-3-Phosphate X5P->G3P E4P Erythrose-4-Phosphate S7P->E4P E4P->F6P G3P->F6P

References

Best practices for storing and handling D-Ribose 1,5-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage, handling, and use of D-Ribose 1,5-diphosphate in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage recommendations. These conditions are designed to minimize degradation and maintain the compound's biological activity.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationAdditional Notes
Solid (Lyophilized Powder)-20°CLong-termStore in a tightly sealed, desiccated container to protect from moisture.
Stock Solution in Solvent-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent.
-20°CUp to 1 monthFor shorter-term storage. Protect from moisture.

Q2: How should I prepare stock solutions of this compound?

A2: Proper preparation of stock solutions is critical for experimental success. It is recommended to use aqueous buffers (e.g., Tris-HCl, HEPES) at a neutral to slightly alkaline pH (7.0-8.0). The solubility in water is typically high. For enzymatic assays, ensure the buffer composition is compatible with the enzyme's optimal activity conditions. If using water as the solvent for a stock solution, it is advisable to filter and sterilize it using a 0.22 μm filter before use.

Q3: What is the stability of this compound in aqueous solutions?

A3: this compound, like other sugar phosphates, is susceptible to degradation in aqueous solutions, particularly at non-neutral pH and elevated temperatures. The stability is influenced by pH, temperature, and the presence of catalysts.

Table 2: Half-life of Ribose and Related Sugars at Various Conditions

CompoundpHTemperature (°C)Half-life
Ribose7.010073 minutes[1][2]
Ribose7.0044 years[1][2]
Ribose 5-phosphate7.41007 minutes[2]

Troubleshooting Guides

Issue 1: Inconsistent or no activity in enzymatic assays.

  • Possible Cause 1: Degradation of this compound.

    • Solution: Ensure the compound has been stored correctly at -20°C or -80°C and protected from moisture. Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles by preparing aliquots. The stability of sugar phosphates is pH-dependent; maintain a neutral to slightly alkaline pH for your stock solutions and reaction buffers.[1][2]

  • Possible Cause 2: Incorrect buffer conditions.

    • Solution: Verify that the pH, ionic strength, and co-factor concentrations (e.g., Mg²⁺) of your reaction buffer are optimal for the enzyme being used. Some enzymes that utilize sugar phosphates have specific ion requirements.

  • Possible Cause 3: Enzyme inhibition.

    • Solution: Ensure that no components of your reaction mixture are known inhibitors of the enzyme. For instance, the synthesis of ribose-1,5-bisphosphate can be inhibited by compounds such as fructose-1,6-bisphosphate, glycerate-2,3-bisphosphate, and citrate.[3]

Issue 2: Observing unexpected products in downstream analysis (e.g., HPLC, Mass Spectrometry).

  • Possible Cause 1: Spontaneous degradation of this compound.

    • Solution: Under neutral or alkaline conditions, ribose can undergo degradation to produce byproducts such as formaldehyde through a retro-aldol reaction.[4] While this has been demonstrated for D-ribose, similar degradation pathways may exist for its phosphorylated derivatives. Running a control sample of this compound in the reaction buffer without the enzyme can help identify non-enzymatic degradation products.

  • Possible Cause 2: Isomerization of the substrate.

    • Solution: this compound can be a substrate for isomerases, which can convert it to other sugar phosphates.[5] Ensure your enzyme preparation is pure and free from contaminating isomerase activity.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Ribose 1,5-bisphosphate

This protocol is based on the enzymatic synthesis using a phosphotransferase.[3]

Materials:

  • D-Ribose 1-phosphate or D-Ribose 5-phosphate (substrate)

  • 3-Phosphoglyceryl phosphate (phosphoryl donor)

  • Glucose-1,6-bisphosphate synthase (enzyme)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • EDTA

  • Reaction quenching solution (e.g., perchloric acid)

  • Analytical system for product detection (e.g., HPLC, spectrophotometric assay)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and EDTA.

  • Add the substrates, D-Ribose 1-phosphate (or D-Ribose 5-phosphate) and 3-phosphoglyceryl phosphate, to the reaction mixture.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified glucose-1,6-bisphosphate synthase.

  • Incubate for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution like perchloric acid.

  • Neutralize the mixture and analyze the formation of this compound using a suitable analytical method.

Protocol 2: Assay for Ribulose-1,5-bisphosphate (RuBP) Carboxylase Activity

This protocol provides a method to measure the carboxylase activity of RuBisCO using this compound as a precursor to the substrate RuBP.

Materials:

  • This compound

  • ATP

  • Phosphoribulokinase (to generate RuBP from Ribose-1,5-diphosphate)

  • RuBisCO enzyme

  • Bicine-NaOH buffer (pH 8.0)

  • MgCl₂

  • DTT

  • NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

  • Scintillation fluid

  • Glacial acetic acid

Procedure:

  • Activate the RuBisCO enzyme by pre-incubating it in Bicine-NaOH buffer containing MgCl₂ and NaH¹⁴CO₃.

  • In a separate tube, prepare the substrate generation mix containing this compound, ATP, and phosphoribulokinase in the assay buffer. Incubate to produce RuBP.

  • Initiate the carboxylase reaction by adding the activated RuBisCO to the RuBP solution.

  • Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at a controlled temperature (e.g., 25°C).

  • Terminate the reaction by adding glacial acetic acid. This also removes unreacted ¹⁴CO₂.

  • Dry the samples and add scintillation fluid.

  • Quantify the incorporated radioactivity using a scintillation counter to determine the rate of carboxylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Buffers and Reagents enzyme Activate RuBisCO Enzyme reagents->enzyme substrate Generate RuBP from This compound reagents->substrate initiate Initiate Carboxylation enzyme->initiate substrate->initiate incubate Incubate at 25°C initiate->incubate terminate Terminate with Acetic Acid incubate->terminate dry Dry Samples terminate->dry scintillate Add Scintillation Fluid dry->scintillate quantify Quantify Radioactivity scintillate->quantify

Caption: Experimental workflow for a RuBisCO carboxylase assay.

degradation_pathway DR15DP This compound UnstableIntermediate Unstable Intermediate DR15DP->UnstableIntermediate Improper Storage (High Temp, Incorrect pH) Isomers Isomers (e.g., Ribulose 1,5-bisphosphate) DR15DP->Isomers Isomerase Activity DegradationProducts Degradation Products (e.g., Formaldehyde, other fragments) UnstableIntermediate->DegradationProducts Retro-aldol reaction

Caption: Potential degradation and isomerization pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of D-Ribose 1,5-Diphosphate and Ribose-5-Phosphate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of two critical pentose phosphates, D-Ribose 1,5-diphosphate and Ribose-5-phosphate, reveals their distinct and vital roles in cellular metabolism. While Ribose-5-phosphate is a well-established cornerstone of the pentose phosphate pathway and a primary precursor for nucleotide biosynthesis, this compound emerges as a potent allosteric regulator, directly influencing the pace of glycolysis. This guide provides a comparative analysis of their biochemical properties, metabolic functions, and the experimental methodologies used to study them, offering valuable insights for researchers, scientists, and drug development professionals.

At a Glance: Key Distinctions

FeatureThis compound (R-1,5-P2)Ribose-5-phosphate (R5P)
Primary Metabolic Role Allosteric activator of Phosphofructokinase (PFK-1), a key glycolytic enzyme.[1]Central intermediate in the Pentose Phosphate Pathway (PPP); precursor for nucleotide, and amino acid biosynthesis.[2][3]
Synthesis Synthesized from Ribose-1-phosphate or Ribose-5-phosphate by Ribose-1,5-diphosphate synthase.[1]Generated in the oxidative and non-oxidative phases of the Pentose Phosphate Pathway from glucose-6-phosphate.[2][4]
Key Enzymatic Interaction Activates Phosphofructokinase-1.[1]Substrate for Ribose-phosphate diphosphokinase (PRPP synthase) to form PRPP.[5][6]
Metabolic Impact Directly stimulates glycolysis.Fuels nucleotide synthesis, and provides reducing power (NADPH) for biosynthesis and antioxidant defense.[2][4]

Metabolic Pathways and Regulatory Roles

Ribose-5-Phosphate (R5P): The Biosynthetic Hub

Ribose-5-phosphate is a critical intermediate in the Pentose Phosphate Pathway (PPP), a fundamental metabolic route that runs parallel to glycolysis. The PPP has two main branches: the oxidative phase, which generates NADPH and converts glucose-6-phosphate to ribulose-5-phosphate, and the non-oxidative phase, where ribulose-5-phosphate is reversibly converted to R5P and other sugar phosphates.[2][4]

The primary fate of R5P is its conversion to 5-phospho-α-D-ribose 1-diphosphate (PRPP) by the enzyme ribose-phosphate diphosphokinase (PRPP synthase).[5][6] PRPP is the activated form of ribose used in the de novo synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA. This central role makes R5P indispensable for cell growth, proliferation, and genetic information transfer.

PentosePhosphatePathway G6P Glucose-6-Phosphate Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative Phase (NADPH produced) R5P Ribose-5-Phosphate Ru5P->R5P Ribose-5-phosphate isomerase PRPP PRPP R5P->PRPP Ribose-phosphate diphosphokinase Nucleotides Nucleotide Biosynthesis PRPP->Nucleotides

Fig. 1: Simplified overview of the Pentose Phosphate Pathway leading to nucleotide biosynthesis.

This compound (R-1,5-P2): A Glycolytic Regulator

In contrast to the central biosynthetic role of R5P, this compound functions as a key signaling molecule, primarily as a potent allosteric activator of phosphofructokinase-1 (PFK-1).[1] PFK-1 is a critical rate-limiting enzyme in glycolysis, catalyzing the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate. The activation of PFK-1 by R-1,5-P2 enhances the glycolytic flux, thereby increasing the rate of ATP production.

The synthesis of R-1,5-P2 is catalyzed by the enzyme ribose-1,5-diphosphate synthase, which utilizes ribose-1-phosphate or ribose-5-phosphate as a substrate.[1] The synthesis of R-1,5-P2 is inhibited by several key metabolites, including fructose-1,6-bisphosphate, glycerate-2,3-bisphosphate, glycerate-3-phosphate, citrate, and inorganic phosphate, suggesting a tight feedback regulation of its cellular levels.[1] This positions R-1,5-P2 as a sensitive regulator that can modulate glycolysis in response to the cell's metabolic state.

GlycolysisRegulation cluster_synthesis R-1,5-P2 Synthesis cluster_glycolysis Glycolysis R5P Ribose-5-Phosphate R15P2 This compound R5P->R15P2 Ribose-1,5-diphosphate synthase PFK1 PFK-1 R15P2->PFK1 Activates F6P Fructose-6-Phosphate F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFK-1 Inhibitors Inhibitors: - F-1,6-BP - Citrate - Pi Inhibitors->R15P2

Fig. 2: Regulatory role of this compound in glycolysis.

Experimental Data and Protocols

Quantitative Data Summary
ParameterThis compoundRibose-5-phosphateEnzymeOrganism
Relative V/Km for Synthase -0.11 (relative to Ribose-1-P)Glucose-1,6-bisphosphate synthaseNot Specified
Activation of PFK-1 Strong ActivatorNo significant direct activationPhosphofructokinase-1Brain (species not specified)

Further quantitative data comparing the kinetic parameters of enzymes acting on both substrates is limited in the current literature.

Experimental Protocols

1. Enzymatic Synthesis of this compound (Conceptual Protocol)

This protocol is based on the described enzymatic activity of glucose-1,6-bisphosphate synthase, which also synthesizes this compound.[1]

  • Reaction Mixture:

    • Ribose-1-phosphate or Ribose-5-phosphate (phosphoryl acceptor)

    • 3-Phosphoglyceryl phosphate (phosphoryl donor)

    • Purified glucose-1,6-bisphosphate synthase

    • Appropriate buffer (e.g., Tris-HCl, pH 7.5)

    • Divalent cations (e.g., MgCl₂)

  • Procedure:

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

    • Monitor the reaction progress by measuring the decrease in substrates or the formation of this compound.

    • Terminate the reaction by heat inactivation or addition of a quenching agent.

    • Purify this compound using techniques such as ion-exchange chromatography.

2. Quantification of Ribose Phosphates by HPLC-MS/MS

This method allows for the sensitive and specific quantification of various sugar phosphates, including Ribose-5-phosphate, and can be adapted for this compound.

  • Sample Preparation:

    • Extract metabolites from cell or tissue samples using a cold solvent mixture (e.g., methanol/water).

    • Centrifuge to remove proteins and cellular debris.

    • Collect the supernatant for analysis.

  • HPLC-MS/MS Analysis:

    • Column: A column suitable for polar analytes, such as a porous graphitic carbon or HILIC column.[7]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Quantification: Use stable isotope-labeled internal standards and create calibration curves with pure standards of Ribose-5-phosphate and, if available, this compound.

ExperimentalWorkflow cluster_synthesis Enzymatic Synthesis cluster_quantification Quantification by HPLC-MS/MS Start_Synth Reaction Setup Incubation Incubation Start_Synth->Incubation Termination Reaction Termination Incubation->Termination Purification Purification Termination->Purification Sample_Prep Sample Preparation HPLC HPLC Separation Sample_Prep->HPLC MSMS MS/MS Detection HPLC->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis

Fig. 3: General experimental workflows for synthesis and quantification.

Conclusion and Future Directions

The comparative analysis of this compound and Ribose-5-phosphate highlights their distinct yet interconnected roles in cellular metabolism. While R5P is a fundamental building block for biosynthesis, R-1,5-P2 acts as a fine-tuning regulator of energy production. This distinction presents exciting opportunities for drug development.

Targeting the enzymes involved in R5P metabolism could be a strategy to inhibit cell proliferation in cancer by limiting nucleotide availability. Conversely, modulating the levels of R-1,5-P2 or targeting its interaction with PFK-1 could offer a novel approach to manipulate glycolytic flux in metabolic diseases.

Further research is needed to fully elucidate the metabolic pathways and regulatory networks involving this compound. The development of specific and robust analytical methods for its quantification in biological samples will be crucial to understanding its physiological and pathological significance. A deeper understanding of the interplay between these two pentose phosphates will undoubtedly open new avenues for therapeutic intervention.

References

A Comparative Guide to Validating D-Ribose 1,5-diphosphate Purity via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of D-Ribose 1,5-diphosphate, a key intermediate in various biochemical pathways, is paramount for the accuracy and reproducibility of research and the quality of therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive method for the precise determination of its purity. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical techniques, supported by experimental data and detailed protocols, to assist researchers in selecting the most appropriate method for their needs.

Introduction to Purity Validation of this compound

This compound is a crucial molecule in cellular metabolism. Its purity can be compromised by the presence of starting materials, byproducts from synthesis, or degradation products. Common impurities may include D-Ribose, D-Ribose 1-phosphate, and D-Ribose 5-phosphate. Given the structural similarity of these compounds, a highly specific analytical method is required for accurate purity assessment.

NMR Spectroscopy for Purity Determination

NMR spectroscopy, particularly proton (¹H) and phosphorus-31 (³¹P) NMR, provides detailed structural information and allows for the quantification of the target molecule and its impurities.

Key Advantages of NMR Spectroscopy:
  • High Specificity: Provides detailed structural information, allowing for the unambiguous identification of the target compound and its impurities.

  • Quantitative Accuracy: The signal intensity in NMR is directly proportional to the number of nuclei, enabling precise quantification of purity and impurity levels.[1][2][3]

  • Non-destructive: The sample can be recovered and used for further experiments.

  • Simultaneous Detection: Allows for the simultaneous detection and quantification of multiple components in a single measurement.

Experimental Protocol: Quantitative NMR (qNMR) for this compound Purity

This protocol outlines the steps for determining the purity of this compound using ¹H and ³¹P NMR spectroscopy with an internal standard.

Materials and Equipment:
  • This compound sample

  • Deuterium oxide (D₂O, 99.9%)

  • Internal Standard (e.g., Maleic acid for ¹H NMR, triphenyl phosphate for ³¹P NMR) of known high purity

  • NMR spectrometer (≥400 MHz recommended)

  • 5 mm NMR tubes

  • Analytical balance

  • Volumetric flasks and pipettes

Sample Preparation:
  • Accurately weigh a known amount of the this compound sample (e.g., 5-10 mg) and the internal standard (e.g., 2-3 mg of Maleic acid) into a clean, dry vial.

  • Dissolve the mixture in a precise volume of D₂O (e.g., 0.6 mL).

  • Vortex the solution until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:
  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) for accurate integration. A typical starting value is 30 seconds.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • ³¹P NMR:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use a calibrated 90° pulse and a sufficient relaxation delay (D1 ≥ 5 x T₁).

    • Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[4]

Data Analysis:
  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the well-resolved signals of this compound and the internal standard. For ¹H NMR, the anomeric proton signal (H-1) is often a good choice for quantification. For ³¹P NMR, the two distinct phosphate signals can be used.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons/phosphorus atoms giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Comparative Data: NMR vs. Alternative Methods

While NMR is a powerful tool, other methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed for purity analysis of phosphorylated sugars.

FeatureNMR SpectroscopyHPLC with UV/RI DetectionLC-MS
Principle Nuclear spin properties in a magnetic fieldDifferential partitioning between stationary and mobile phasesSeparation by chromatography followed by mass-to-charge ratio detection
Specificity Very high; provides detailed structural informationModerate; relies on retention time, co-elution is possibleHigh; provides mass information for peak identification
Quantification Excellent; direct proportionality of signal to molar concentrationGood; requires calibration curves for each analyteGood; requires calibration curves and can be affected by ion suppression
Sample Prep Simple; dissolution in a deuterated solventMore complex; may require derivatizationMore complex; requires careful buffer selection to avoid ion suppression
Non-destructive YesNoNo
Throughput LowerHigherHigher

Experimental Data Summary

The following table summarizes the expected ¹H and ³¹P NMR chemical shifts for this compound and its potential impurities in D₂O. These values are crucial for the identification and quantification of each species in a sample mixture.

CompoundProton/PhosphorusExpected Chemical Shift (ppm)
This compound H-1 (α-anomer)~5.8
H-1 (β-anomer)~5.6
P-1Data not available in searched literature
P-5Data not available in searched literature
D-Ribose 1-phosphateH-1~5.4
P-1Data not available in searched literature
D-Ribose 5-phosphateH-1 (α-anomer)~5.22
H-1 (β-anomer)~5.18
P-5~4.0-5.0
D-RiboseAnomeric Protons~5.1-5.2
FormaldehydeProton~9.6

Note: Chemical shifts can vary slightly depending on pH, temperature, and solvent.

Visualizing the Workflow

A clear workflow is essential for reproducible results. The following diagram illustrates the key steps in the NMR-based purity validation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing & Analysis weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in D₂O weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer acquire_1h Acquire ¹H NMR spectrum transfer->acquire_1h acquire_31p Acquire ³¹P NMR spectrum transfer->acquire_31p process Process spectra (FT, phase, baseline) acquire_1h->process acquire_31p->process integrate Integrate signals process->integrate calculate Calculate purity integrate->calculate

NMR Purity Validation Workflow

Comparison with HPLC-MS

For complex mixtures or when very low levels of impurities need to be detected, HPLC-MS can be a valuable complementary technique.

comparison_logic cluster_methods Analytical Methods cluster_nmr_features NMR Advantages cluster_hplc_ms_features HPLC-MS Advantages start Purity Validation of This compound nmr NMR Spectroscopy (¹H and ³¹P) start->nmr hplc_ms HPLC-MS start->hplc_ms structural Detailed Structural Info nmr->structural quantitative Accurate Quantification nmr->quantitative non_destructive Non-destructive nmr->non_destructive sensitivity High Sensitivity hplc_ms->sensitivity separation Excellent Separation hplc_ms->separation complex_mixtures Ideal for Complex Mixtures hplc_ms->complex_mixtures

Methodology Comparison

Conclusion

NMR spectroscopy stands out as a robust and reliable method for the purity validation of this compound. Its ability to provide both qualitative and quantitative data in a single, non-destructive experiment makes it an invaluable tool for researchers and professionals in drug development. While techniques like HPLC-MS offer higher sensitivity for trace impurities, NMR provides a more comprehensive and structurally informative assessment of the bulk sample purity. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity.

References

A Comparative Guide to HPLC-Based Purity Assessment of D-Ribose 1,5-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) based methods for the purity assessment of D-Ribose 1,5-diphosphate against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for your research and development needs.

Introduction

This compound is a key pentose phosphate involved in cellular metabolism. Accurate determination of its purity is critical for its application in various research areas, including enzymology and drug discovery. While no standardized HPLC method is dedicated solely to this compound, methodologies developed for other sugar phosphates can be effectively adapted. This guide outlines a robust proposed HPLC method and compares its performance characteristics with Thin Layer Chromatography (TLC), Capillary Electrophoresis (CE), and Enzymatic Assays.

Comparison of Analytical Methods

The selection of an analytical method for purity assessment depends on various factors, including the required sensitivity, specificity, throughput, and available instrumentation. The following table summarizes the key performance characteristics of different techniques for the analysis of this compound.

FeatureHPLC (Proposed Method)Thin Layer Chromatography (TLC)Capillary Electrophoresis (CE)Enzymatic Assays
Principle Separation based on anion-exchange and/or mixed-mode interactions followed by UV or Charged Aerosol Detection (CAD).Separation based on differential partitioning between a stationary phase and a mobile phase.[1][2]Separation based on the differential migration of charged species in an electric field.[3][4]Specific enzyme-catalyzed reaction leading to a measurable signal (e.g., colorimetric, fluorometric).[5][6]
Sensitivity Moderate to High (ng to µg range)Low to Moderate (µg range)[7]Very High (pg to ng range)[3][4]High, depending on the enzyme and detection method.[8]
Specificity High, capable of resolving isomers and related impurities.Low to Moderate, potential for co-migration of structurally similar compounds.[7]Very High, excellent resolution of isomers.[3][4]Very High, specific to the target analyte.
Quantitative Accuracy HighSemi-quantitative to QuantitativeHighHigh
Throughput ModerateHighModerateHigh
Instrumentation Cost HighLowHighLow to Moderate
Primary Application Definitive purity assessment, impurity profiling, and stability studies.Rapid screening, in-process control.[2]High-resolution separation of complex mixtures, analysis of minute sample volumes.Quantification in biological matrices.

Proposed HPLC Method for Purity Assessment

Based on established methods for related sugar phosphates, a mixed-mode anion-exchange chromatography method is proposed for the robust purity assessment of this compound. This method offers excellent resolution for separating the diphosphate from potential impurities such as monophosphates, related sugar isomers, and degradation products.

Experimental Protocol: Mixed-Mode Anion-Exchange HPLC

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and a column thermostat.

  • Detector: Charged Aerosol Detector (CAD) or UV detector at a low wavelength (e.g., 200-210 nm).

  • Column: A mixed-mode column with both anion-exchange and reversed-phase characteristics is recommended for optimal separation.

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Ammonium formate (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Deionized water (18.2 MΩ·cm).

3. Chromatographic Conditions:

  • Mobile Phase A: 100 mM Ammonium formate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: CAD or UV at 205 nm

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in deionized water to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

  • Peak identification should be confirmed by comparing the retention time with that of a reference standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-based purity assessment of this compound.

G HPLC Purity Assessment Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Water prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Chromatographic Separation (Mixed-Mode Anion-Exchange) hplc1->hplc2 hplc3 Detection (CAD/UV) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate Area % data1->data2 data3 Purity Report data2->data3 G Metabolic Role of this compound ppp Pentose Phosphate Pathway r5p D-Ribose 5-phosphate ppp->r5p synthase Glucose-1,6-bisphosphate Synthase r5p->synthase Substrate glycolysis Glycolysis f6p Fructose 6-phosphate glycolysis->f6p pfk Phosphofructokinase (PFK) f6p->pfk f16bp Fructose 1,6-bisphosphate pfk->f16bp r15dp This compound r15dp->pfk Allosteric Activator synthase->r15dp Product

References

Unraveling the Reactivity of D-Ribose 1,5-Diphosphate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular metabolism, the reactivity of sugar phosphates is a critical determinant of their biological function. This guide provides a comprehensive comparison of the reactivity of D-Ribose 1,5-diphosphate (R1,5DP) against other key pentose phosphates: D-Ribose 5-phosphate (R5P), D-Ribulose 5-phosphate (Ru5P), and D-Xylulose 5-phosphate (Xu5P). This analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the unique chemical properties and potential roles of these vital molecules.

Executive Summary

This compound distinguishes itself from other pentose monophosphates through its heightened reactivity, primarily attributed to the presence of a second phosphate group at the anomeric carbon (C1). This structural feature renders it a potent allosteric activator and a molecule with a significant phosphoryl group transfer potential. In contrast, pentose monophosphates such as Ribose 5-phosphate, while crucial metabolic intermediates, exhibit different stability profiles and chemical reactivities. This guide will delve into the available experimental data to quantify these differences and provide a framework for understanding their implications in biological systems.

Comparative Reactivity: A Data-Driven Analysis

The presence of a phosphate group at the anomeric C1 position in R1,5DP significantly influences its stability and reactivity compared to pentose phosphates with a single phosphate group at the C5 position.

Table 1: Thermodynamic Properties of Pentose Phosphate Hydrolysis

CompoundStandard Gibbs Free Energy of Hydrolysis (ΔG°') (kJ/mol)Enthalpy of Hydrolysis (ΔH°) (kJ/mol)
α-D-Ribose 1-phosphate-22.6 ± 0.6Not Reported
D-Ribose 5-phosphateNot Reported-5.69 ± 0.52[1]
D-Ribulose 5-phosphateNot Reported-12.43 ± 0.45[1]
D-Xylulose 5-phosphateNot ReportedNot Reported

Note: The value for α-D-Ribose 1-phosphate provides an indication of the energy released upon hydrolysis of the anomeric phosphate, which is a key feature of this compound. A direct value for R1,5DP was not found in the reviewed literature. The negative enthalpy values for R5P and Ru5P hydrolysis indicate these are exothermic reactions.

The significantly negative Gibbs free energy of hydrolysis for α-D-ribose 1-phosphate suggests that the cleavage of the anomeric phosphate is a thermodynamically favorable process[2]. This high energy of hydrolysis is a key characteristic that distinguishes R1,5DP from the more stable ester phosphates at the C5 position.

Furthermore, studies on the non-enzymatic degradation of ribose and its phosphorylated derivatives have shown that Ribose 5-phosphate decomposes more rapidly than ribose, indicating that the phosphate group can influence the sugar's stability[3]. While direct kinetic data for R1,5DP is scarce, the presence of the anomeric phosphate, which is analogous to a phosphoanhydride bond in terms of its energy, suggests it would be more susceptible to hydrolysis than the ester-linked phosphate of R5P.

In the context of the Maillard reaction, a form of non-enzymatic browning, Ribose 5-phosphate has been shown to be significantly more reactive than other common sugars and sugar phosphates. The phosphate group in R5P acts as an intramolecular catalyst, accelerating the reaction[4]. This inherent reactivity of the phosphorylated ribose backbone is likely amplified in R1,5DP.

Biological Significance and Signaling Roles

The distinct reactivity of this compound is directly linked to its specific biological roles, particularly in allosteric regulation.

This compound as a Potent Allosteric Activator:

Experimental evidence has identified this compound as a potent activator of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[5][6] Its activating effect is observed at nanomolar concentrations and is synergistic with AMP.[6] This potent regulation suggests a mechanism for cross-talk between the pentose phosphate pathway and glycolysis, allowing the cell to coordinate carbohydrate metabolism based on the availability of biosynthetic precursors.

Pentose Phosphates in Metabolic Pathways:

Ribose 5-phosphate, Ribulose 5-phosphate, and Xylulose 5-phosphate are central intermediates in the Pentose Phosphate Pathway (PPP). The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for producing the precursor for nucleotide biosynthesis, Ribose 5-phosphate.[7][8][9] The interconversion of these pentose monophosphates is tightly regulated by a series of enzymes, ensuring that the metabolic flux can be directed towards either NADPH production or nucleotide synthesis, depending on the cell's needs.

Xylulose 5-phosphate, in addition to its role in the PPP, has been implicated as a signaling molecule that can regulate gene expression.[3][10]

The following diagram illustrates the central position of these pentose phosphates in metabolism.

Pentose_Phosphate_Pathway cluster_Glycolysis Glycolysis cluster_PPP Pentose Phosphate Pathway cluster_Regulation Allosteric Regulation Glucose-6-Phosphate Glucose-6-Phosphate Ribulose-5-Phosphate Ribulose-5-Phosphate Glucose-6-Phosphate->Ribulose-5-Phosphate Oxidative Phase (NADPH production) Fructose-6-Phosphate Fructose-6-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Ribose-5-Phosphate Ribose-5-Phosphate Ribulose-5-Phosphate->Ribose-5-Phosphate Isomerase Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Epimerase Ribose-5-Phosphate->Fructose-6-Phosphate Nucleotide Synthesis Nucleotide Synthesis Ribose-5-Phosphate->Nucleotide Synthesis Xylulose-5-Phosphate->Fructose-6-Phosphate Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate R15DP D-Ribose-1,5-diphosphate PFK Phosphofructokinase R15DP->PFK Activates

Figure 1. Overview of the Pentose Phosphate Pathway and the regulatory role of this compound.

Experimental Protocols

1. Enzymatic Synthesis of this compound:

This protocol is based on the method described by Guha and Rose (1986).[5]

  • Principle: this compound is synthesized from Ribose 1-phosphate or Ribose 5-phosphate using an enzyme preparation that catalyzes the transfer of a phosphoryl group from a donor molecule.

  • Reaction Mixture:

    • Ribose 1-phosphate or Ribose 5-phosphate (phosphoryl acceptor)

    • 3-Phosphoglyceryl phosphate (phosphoryl donor)

    • Purified glucose-1,6-bisphosphate synthase (catalyzes the reaction)

    • Appropriate buffer (e.g., Tris-HCl) at a specific pH

  • Procedure:

    • Incubate the reaction mixture at a controlled temperature.

    • Monitor the formation of this compound over time using a suitable analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

    • Purify the product using ion-exchange chromatography.

2. Comparative Analysis of Pentose Phosphate Hydrolysis:

This protocol is adapted from the thermodynamic studies of sugar phosphate hydrolysis.[1]

  • Principle: The rate of hydrolysis of different pentose phosphates is determined by measuring the release of inorganic phosphate over time under controlled conditions.

  • Materials:

    • This compound

    • D-Ribose 5-phosphate

    • D-Ribulose 5-phosphate

    • D-Xylulose 5-phosphate

    • Buffer solutions at various pH values

    • A method for quantifying inorganic phosphate (e.g., malachite green assay)

  • Procedure:

    • Prepare solutions of each pentose phosphate in the desired buffer.

    • Incubate the solutions at a constant temperature.

    • At various time points, take aliquots of the solutions.

    • Measure the concentration of inorganic phosphate in each aliquot.

    • Plot the concentration of inorganic phosphate versus time to determine the initial rate of hydrolysis for each compound.

    • Compare the rates to determine the relative stability of the pentose phosphates.

3. Analysis of Allosteric Activation of Phosphofructokinase:

This protocol is based on studies of PFK activation by sugar phosphates.[5][6]

  • Principle: The effect of different pentose phosphates on the activity of phosphofructokinase is measured using a coupled enzyme assay.

  • Assay System:

    • Purified phosphofructokinase

    • Substrates: Fructose 6-phosphate and ATP

    • Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase

    • NADH

    • Effector molecules: this compound and other pentose phosphates to be tested

  • Procedure:

    • The reaction is initiated by the addition of PFK.

    • The activity of PFK is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH.

    • The assay is performed in the presence and absence of the various pentose phosphates to determine their effect on the enzyme's kinetics (e.g., Vmax and Km for substrates).

Conclusion

This compound emerges as a pentose phosphate with unique reactivity, primarily due to its anomeric phosphate group. This structural feature confers upon it a high phosphoryl transfer potential and a significant role as a potent allosteric regulator, distinguishing it from its monophosphorylated counterparts. While Ribose 5-phosphate, Ribulose 5-phosphate, and Xylulose 5-phosphate are essential intermediates in the dynamic and reversible non-oxidative branch of the Pentose Phosphate Pathway, this compound appears to play a more specialized role in cellular signaling, directly influencing the central pathway of glycolysis. Further research, particularly focused on obtaining direct kinetic data for the hydrolysis and other reactions of this compound, will be crucial for a more complete understanding of its chemical biology and its potential as a target for therapeutic intervention.

This comparison guide is intended for research and informational purposes only. The experimental protocols provided are outlines and should be adapted and optimized for specific laboratory conditions.

References

A Comparative Guide to the Cross-Reactivity of Enzymes with D-Ribose 1,5-diphosphate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various enzymes with D-Ribose 1,5-diphosphate and its structural analogs. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in enzymology, drug discovery, and metabolic pathway analysis.

Introduction

This compound and its precursor, 5-phosphoribosyl-α-1-pyrophosphate (PRPP), are crucial intermediates in numerous biosynthetic pathways, including the synthesis of purine, pyrimidine, and pyridine nucleotides. The enzymes that recognize and process these molecules are of significant interest as potential therapeutic targets. Understanding the cross-reactivity of these enzymes with various analogs of their natural substrates is paramount for the rational design of specific inhibitors or probes to study their function. This guide focuses on the comparative kinetics and inhibition of key enzymes that interact with this compound and its analogs.

Enzyme Cross-Reactivity Data

The following tables summarize the quantitative data on the interaction of several key enzymes with this compound analogs. The primary focus is on phosphoribosyltransferases (PRTs), a major class of enzymes that utilize the structurally similar PRPP.

Phosphoribosyltransferases (PRTs)

PRTs catalyze the transfer of a phosphoribosyl group from PRPP to a nucleobase. The substrate specificity of these enzymes is a critical determinant of nucleotide biosynthesis.

Table 1: Kinetic Parameters of Phosphoribosyltransferases with Natural Substrates and Analogs

EnzymeOrganismSubstrate/AnalogKm (µM)Vmax (µM/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Orotate Phosphoribosyltransferase (OPRT)Plasmodium falciparumPRPP9.3 ± 0.52,9943,5343.8 x 108[1]
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)HumanPRPP----[2]
Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT)Plasmodium falciparumPRPP----[2]
Uracil Phosphoribosyltransferase (UPRT)Escherichia coliPRPP----[2]
Adenine Phosphoribosyltransferase (APRT)Sulfolobus solfataricusPRPP----
Nicotinamide Phosphoribosyltransferase (NamPT)HumanPRPP----
5-Phosphoribosyl-1-methylenediphosphonateEhrlich ascites-tumor cellsAdenine phosphoribosyltransferase0.17 (relative to PRPP)0.011 (relative to PRPP)--[3]
5-Phosphoribosyl-1-methylenediphosphonateEhrlich ascites-tumor cellsHypoxanthine phosphoribosyltransferase0.19 (relative to PRPP)0.26 (relative to PRPP)--[3]
5-Phosphoribosyl-1-methylenediphosphonateEhrlich ascites-tumor cellsNicotinamide phosphoribosyltransferase6.3 (relative to PRPP)1.1 (relative to PRPP)--[3]

Note: A dash (-) indicates that the specific value was not provided in the cited source.

Table 2: Inhibition Constants (Ki) of Phosphoribosyltransferases for Various Analogs

EnzymeOrganismInhibitorKi (nM)Inhibition TypeReference
Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (PfHGXPRT)Plasmodium falciparumCompound 1 (9-deazaguanine linked to an acyclic ribocation phosphonate mimic)0.50 ± 0.05-[3][4]
Hypoxanthine-Guanine Phosphoribosyltransferase (HsHGPRT)HumanCompound 1 (9-deazaguanine linked to an acyclic ribocation phosphonate mimic)20 ± 0.3-[3]
Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (PfHGXPRT)Plasmodium falciparumCompound 2 (9-deazahypoxanthine analogue)Similar to Compound 1-[3]
5-Iodoribose 1-phosphateSarcoma 180 cellsPRPP amidotransferase49,000-[5]
5-Iodoribose 1-phosphateSarcoma 180 cellsHypoxanthine-guanine phosphoribosyltransferase465,000-[5]
5-Iodoribose 1-phosphateSarcoma 180 cellsAdenine phosphoribosyltransferase307,000-[5]
5-Iodoribose 1-phosphateSarcoma 180 cellsOrotate phosphoribosyltransferase-orotidylate decarboxylase275,000-[5]

Note: A dash (-) indicates that the specific value was not provided in the cited source.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Continuous Spectrophotometric Assay for Phosphoribosyltransferase Activity

This is a widely used method for determining the kinetic parameters of PRTs. The assay couples the production of the nucleotide monophosphate to a subsequent enzymatic reaction that results in a change in absorbance.

Principle:

  • The PRT enzyme catalyzes the reaction between PRPP and a specific nucleobase to produce the corresponding nucleotide monophosphate (NMP) and pyrophosphate (PPi).

  • The produced NMP is then used as a substrate by a coupling enzyme, such as inosine monophosphate dehydrogenase (IMPDH), which catalyzes the oxidation of the NMP to xanthosine monophosphate (XMP).

  • This oxidation reaction is coupled to the reduction of NAD+ to NADH, which can be monitored continuously by measuring the increase in absorbance at 340 nm.[4][6]

Typical Reaction Mixture:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 5 mM MgCl2

  • 250 µM DTT

  • Variable concentrations of PRPP (e.g., 12.5 µM to 250 µM)

  • Saturating concentration of the nucleobase (e.g., 250 µM orotate for OPRT)

  • Coupling enzyme (e.g., IMPDH)

  • NAD+

  • PRT enzyme (5-50 µl)

Procedure:

  • The reaction mixture (without the PRT enzyme) is incubated at 37°C for 1 minute in a quartz cuvette.

  • The reaction is initiated by the addition of the PRT enzyme.

  • The change in absorbance at 340 nm is monitored for 3-6 minutes using a spectrophotometer with a temperature-controlled cuvette holder.

  • Initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.

  • Kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing Enzyme-Substrate Interactions and Pathways

Diagrams are essential for illustrating complex biological processes and experimental workflows.

Enzyme_Pathway cluster_0 Purine Salvage Pathway cluster_1 Coupled Spectrophotometric Assay PRPP PRPP PRT_Enzyme Phosphoribosyl transferase PRPP->PRT_Enzyme Nucleobase Nucleobase Nucleobase->PRT_Enzyme NMP Nucleotide Monophosphate PRT_Enzyme->NMP PPi Pyrophosphate PRT_Enzyme->PPi NMP_assay NMP NMP->NMP_assay Coupling_Enzyme Coupling Enzyme (e.g., IMPDH) NMP_assay->Coupling_Enzyme NADH NADH Coupling_Enzyme->NADH XMP XMP Coupling_Enzyme->XMP NAD NAD+ NAD->Coupling_Enzyme

Caption: General reaction scheme for phosphoribosyltransferases and the coupled spectrophotometric assay.

Conclusion

The data compiled in this guide highlight the varying degrees of cross-reactivity exhibited by key enzymes involved in nucleotide metabolism towards analogs of this compound. Phosphoribosyltransferases, in particular, show a range of sensitivities to modifications of the ribose and pyrophosphate moieties of their natural substrate, PRPP. This information is critical for the development of selective inhibitors that can target specific enzymes in pathogenic organisms without affecting their human counterparts. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the structure-activity relationships of these important enzyme-ligand interactions. Future research should focus on expanding the library of tested analogs and exploring a wider range of enzyme families to build a more comprehensive understanding of the molecular recognition of this compound and its derivatives in biological systems.

References

A Comparative Guide to Analytical Standards for D-Ribose 1,5-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification and analysis of D-Ribose 1,5-diphosphate, a key intermediate in the pentose phosphate pathway, is crucial for metabolic research and drug development. However, the lack of a commercially available, certified analytical standard presents a significant challenge. This guide provides a comprehensive comparison of strategies for obtaining and characterizing a this compound standard, alongside a comparative analysis with commercially available, structurally related alternatives: D-Ribulose 1,5-bisphosphate and D-Ribose 5-phosphate.

Comparison of Analytical Standards

Given the absence of a dedicated commercial analytical standard for this compound, researchers must consider custom synthesis, typically enzymatic, to produce a reference material. The purity and characterization of this in-house standard are paramount and must be rigorously compared against well-defined, commercially available standards of related compounds.

FeatureThis compound (Custom/Enzymatic Synthesis)D-Ribulose 1,5-bisphosphate (Commercial Standard)D-Ribose 5-phosphate (Commercial Standard)
Availability Custom synthesis requiredReadily available from multiple suppliersReadily available from multiple suppliers
Purity (Typical) Dependent on synthesis and purification success≥90% to ≥99% (TLC)[1][2][3]≥85% to ≥99% (TLC)[4][5][6]
Form Typically a salt (e.g., sodium) in solid formPowder (sodium salt hydrate)[1][2]Powder (disodium salt, often as a hydrate)[4]
Structural Verification Requires extensive characterization (NMR, MS)Pre-characterized by the supplierPre-characterized by the supplier
Primary Use As a direct analytical standard for this compoundAs a standard for a key enzyme substrate in the Calvin cycle; structural isomer for comparisonAs a standard for a key intermediate in the pentose phosphate pathway
Suppliers N/A (requires in-house or contract synthesis)Sigma-Aldrich, Santa Cruz Biotechnology[1][2][3]Sigma-Aldrich, Carl Roth, Thermo Scientific, Santa Cruz Biotechnology[4][5][6][7]

Experimental Protocols

Accurate analysis of this compound and its alternatives requires robust and validated experimental methods. Below are detailed protocols for the enzymatic synthesis of a this compound standard and its subsequent analysis and comparison with commercial standards by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Enzymatic Synthesis of this compound

This protocol is adapted from established methods for the enzymatic synthesis of sugar phosphates.

Materials:

  • Ribose-5-phosphate

  • ATP (Adenosine triphosphate)

  • Phosphoribokinase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Quenching solution (e.g., perchloric acid)

  • Neutralizing solution (e.g., potassium carbonate)

  • Purification system (e.g., anion exchange chromatography)

Procedure:

  • Dissolve Ribose-5-phosphate and a molar excess of ATP in the reaction buffer.

  • Initiate the reaction by adding phosphoribokinase.

  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) and monitor the reaction progress by taking aliquots at regular intervals.

  • Quench the reaction by adding the quenching solution once the desired conversion is achieved.

  • Neutralize the mixture with the neutralizing solution.

  • Centrifuge to remove any precipitate.

  • Purify the this compound from the supernatant using an anion exchange chromatography system.

  • Lyophilize the purified fractions to obtain the solid standard.

HPLC Analysis of Sugar Phosphates

This method is suitable for the separation and quantification of this compound, D-Ribulose 1,5-bisphosphate, and D-Ribose 5-phosphate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Anion exchange column or a mixed-mode column suitable for sugar phosphate separation

  • Detector (e.g., UV-Vis, Refractive Index, or Mass Spectrometer)

Mobile Phase:

  • A gradient of a low concentration buffer (e.g., ammonium formate) and a high concentration buffer or an organic modifier (e.g., acetonitrile). The exact gradient will need to be optimized for the specific column and analytes.

Procedure:

  • Prepare standards of the custom-synthesized this compound and the commercial D-Ribulose 1,5-bisphosphate and D-Ribose 5-phosphate in the mobile phase.

  • Prepare the samples containing the analytes of interest.

  • Set up the HPLC system with the appropriate column and mobile phase gradient.

  • Inject the standards and samples onto the column.

  • Monitor the elution of the compounds using the detector.

  • Identify and quantify the peaks based on the retention times and peak areas of the standards.

NMR Spectroscopic Analysis

NMR is essential for the structural confirmation of the synthesized this compound and for comparing its structure to the alternatives. Both ¹H and ³¹P NMR are highly informative.

Instrumentation:

  • High-field NMR spectrometer

Sample Preparation:

  • Dissolve the purified this compound and the commercial standards in a suitable deuterated solvent (e.g., D₂O).

¹H NMR Spectroscopy:

  • Acquire a one-dimensional ¹H NMR spectrum for each sample.

  • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the ribose ring structure and the presence of protons adjacent to the phosphate groups.

³¹P NMR Spectroscopy:

  • Acquire a one-dimensional ³¹P NMR spectrum for each sample.

  • The chemical shifts of the phosphorus nuclei are highly sensitive to their chemical environment. Compare the spectra to distinguish between the 1- and 5-phosphate groups in this compound and to differentiate it from the monophosphate in D-Ribose 5-phosphate and the bisphosphate in D-Ribulose 1,5-bisphosphate.

Visualizations

Signaling Pathway: Pentose Phosphate Pathway

PentosePhosphatePathway G6P Glucose-6-Phosphate R5P Ribose-5-Phosphate G6P->R5P Oxidative Phase Ru5P Ribulose-5-Phosphate R5P->Ru5P F6P Fructose-6-Phosphate R5P->F6P G3P Glyceraldehyde-3-Phosphate R5P->G3P DR15dP This compound R5P->DR15dP Phosphorylation Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Ru5P->F6P Ru5P->G3P Xu5P->F6P Xu5P->G3P S7P Sedoheptulose-7-Phosphate E4P Erythrose-4-Phosphate S7P->E4P E4P->F6P F6P->G6P G3P->F6P

Caption: Role of this compound in the Pentose Phosphate Pathway.

Experimental Workflow: Standard Preparation and Analysis

ExperimentalWorkflow cluster_DR15dP This compound Standard cluster_alternatives Alternative Standards cluster_analysis Comparative Analysis EnzSynth Enzymatic Synthesis Purification Anion Exchange Purification EnzSynth->Purification Characterization NMR & MS Characterization Purification->Characterization HPLC HPLC Analysis (Purity & Quantification) Characterization->HPLC NMR NMR Analysis (Structural Confirmation) Characterization->NMR Ru15bP D-Ribulose 1,5-bisphosphate (Commercial) Ru15bP->HPLC Ru15bP->NMR R5P D-Ribose 5-phosphate (Commercial) R5P->HPLC R5P->NMR

Caption: Workflow for the preparation and comparative analysis of sugar phosphate standards.

Logical Relationship: Comparison Criteria

ComparisonCriteria Main Analytical Standard Selection Purity Purity Main->Purity Availability Availability Main->Availability Cost Cost Main->Cost Characterization Structural Characterization Main->Characterization Stability Stability Main->Stability

Caption: Key criteria for selecting an appropriate analytical standard.

References

A Kinetic Comparison of Enzymes Utilizing D-Ribose 1,5-Diphosphate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic properties of enzymes that interact with D-Ribose 1,5-diphosphate is crucial for elucidating metabolic pathways and developing novel therapeutics. This guide provides an objective comparison of the performance of key enzymes that utilize this pivotal metabolite, supported by experimental data and detailed protocols.

This compound (R1,5DP), also known as ribose-1,5-bisphosphate, is a key intermediate in pentose phosphate metabolism. Its synthesis and conversion are central to various cellular processes, including nucleotide biosynthesis and carbon fixation. The enzymes that catalyze these transformations exhibit distinct kinetic properties, reflecting their specific metabolic roles. This guide focuses on a kinetic comparison of four such enzymes: Ribose-1,5-bisphosphate isomerase (R15Pi), Phosphopentomutase (PPM), Glucose-1,6-bisphosphate synthase, and the downstream enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).

Quantitative Kinetic Data Summary

The following table summarizes the key kinetic parameters for enzymes that directly utilize or are closely associated with this compound. These values provide a basis for comparing their catalytic efficiencies and substrate affinities.

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)Cofactor(s)Activator(s)
Ribose-1,5-bisphosphate isomerase (R15Pi) Thermococcus kodakarensisThis compound600[1]29.2[1]4.87 x 104-AMP[1]
Phosphopentomutase (PPM) Bacillus cereusα-D-Ribose 5-phosphate263 ± 3410.25 ± 0.63.9 x 104This compound, α-D-Glucose 1,6-bisphosphateMn2+
Glucose-1,6-bisphosphate synthase Bovine BrainRibose 1-phosphateN/AN/ARelative V/Km = 1.00[1]--
Ribose 5-phosphateN/AN/ARelative V/Km = 0.11[1]--
Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) Spinacia oleracea (Spinach)Ribulose 1,5-bisphosphate (for carboxylation)10 ± 43.3 ± 0.53.3 x 105Mg2+-
Ribulose 1,5-bisphosphate (for oxygenation)252 (KO)N/AN/AMg2+-

Note: "N/A" indicates that the specific data was not available in the cited literature under comparable conditions. The kinetic parameters for RuBisCO can vary significantly depending on the organism and assay conditions.

Signaling and Metabolic Pathways

The enzymes discussed in this guide are integral components of central metabolic pathways. Ribose-1,5-bisphosphate isomerase is a key enzyme in an archaeal AMP degradation pathway, linking nucleotide salvage to central carbon metabolism.[2] Phosphopentomutase plays a crucial role in the pentose phosphate pathway, which is vital for producing NADPH and precursors for nucleotide biosynthesis. Glucose-1,6-bisphosphate synthase, in its synthesis of R1,5DP, provides a substrate for these pathways. The product of R15Pi, ribulose-1,5-bisphosphate, is the primary substrate for RuBisCO in the Calvin-Benson-Bassham cycle, the fundamental pathway for carbon fixation in photosynthetic organisms.

Metabolic_Pathway cluster_AMP_Degradation Archaeal AMP Degradation cluster_PPP Pentose Phosphate Pathway cluster_Calvin_Cycle Calvin-Benson-Bassham Cycle AMP AMP This compound This compound AMP->this compound AMP Phosphorylase Ribulose 1,5-bisphosphate Ribulose 1,5-bisphosphate This compound->Ribulose 1,5-bisphosphate Ribose-1,5-bisphosphate isomerase (R15Pi) 3-Phosphoglycerate 3-Phosphoglycerate Ribulose 1,5-bisphosphate->3-Phosphoglycerate RuBisCO (+ CO2) Ribose 5-phosphate Ribose 5-phosphate Ribose 5-phosphate->this compound Glucose-1,6-bisphosphate synthase Ribose 1-phosphate Ribose 1-phosphate Ribose 5-phosphate->Ribose 1-phosphate Phosphopentomutase (PPM) Ribose 1-phosphate->this compound Glucose-1,6-bisphosphate synthase

Caption: Metabolic pathways involving enzymes that utilize this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate kinetic comparisons. The following sections provide methodologies for the key enzymes discussed.

Ribose-1,5-bisphosphate Isomerase (R15Pi) - Radiometric Coupled Assay

This assay measures the isomerization of this compound to Ribulose 1,5-bisphosphate (RuBP) by coupling the reaction to the RuBisCO-catalyzed fixation of 14CO2.

Materials:

  • Purified Ribose-1,5-bisphosphate isomerase

  • Purified RuBisCO (e.g., from Rhodospirillum rubrum)

  • This compound (substrate)

  • NaH14CO3 (radiolabeled substrate for RuBisCO)

  • HEPES-KOH buffer (e.g., 80 mM, pH 7.2)

  • MgCl2

  • AMP (activator)

  • Trichloroacetic acid (TCA) or formic acid (for quenching)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing HEPES-KOH buffer, MgCl2, AMP, and NaH14CO3.

  • Add a known concentration of this compound to the reaction mixture.

  • Initiate the reaction by adding the Ribose-1,5-bisphosphate isomerase and RuBisCO.

  • Incubate the reaction at the optimal temperature for the isomerase (e.g., 85°C for T. kodakarensis R15Pi, followed by cooling for the RuBisCO reaction if necessary).

  • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding TCA or formic acid. This will stop the enzymatic reaction and precipitate unincorporated 14CO2.

  • Dry the quenched samples to remove any remaining volatile 14CO2.

  • Resuspend the samples in scintillation fluid and measure the amount of acid-stable 14C incorporated into 3-phosphoglycerate using a scintillation counter.

  • Calculate the initial reaction velocity from the linear portion of the curve of incorporated radioactivity versus time.

  • Vary the concentration of this compound to determine the Km and Vmax of the isomerase.

Phosphopentomutase (PPM) - Coupled Spectrophotometric Assay

This assay determines the activity of Phosphopentomutase by coupling the formation of α-D-ribose 1-phosphate to its conversion by purine nucleoside phosphorylase (PNP) and xanthine oxidase, leading to a measurable change in absorbance.

Materials:

  • Purified Phosphopentomutase

  • Purine nucleoside phosphorylase (PNP)

  • Xanthine oxidase

  • α-D-Ribose 5-phosphate (substrate)

  • Inosine (substrate for PNP)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.5)

  • α-D-Glucose 1,6-bisphosphate (cofactor)

  • MgCl2

  • Spectrophotometer capable of reading at 293 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, MgCl2, α-D-Glucose 1,6-bisphosphate, inosine, PNP, and xanthine oxidase.

  • Initiate the reaction by adding a known concentration of α-D-Ribose 5-phosphate.

  • Immediately monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid from the xanthine oxidase-catalyzed oxidation of xanthine (produced from inosine by PNP).

  • The initial rate of the reaction is determined from the linear phase of the absorbance change.

  • To determine kinetic parameters, vary the concentration of α-D-Ribose 5-phosphate while keeping other components constant.

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the kinetic assays described above.

R15Pi_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis prep_mix Prepare Reaction Mix (Buffer, MgCl2, AMP, NaH14CO3) add_substrate Add this compound prep_mix->add_substrate initiate Initiate with R15Pi and RuBisCO add_substrate->initiate incubate Incubate at Optimal Temperature initiate->incubate quench Quench Aliquots with Acid incubate->quench dry Dry Samples quench->dry measure Measure 14C Incorporation (Scintillation Counting) dry->measure calculate Calculate Kinetic Parameters measure->calculate

Caption: Workflow for the radiometric coupled assay of Ribose-1,5-bisphosphate isomerase.

PPM_Assay_Workflow cluster_prep_ppm Reaction Preparation cluster_reaction_ppm Enzymatic Reaction cluster_analysis_ppm Data Analysis prep_mix_ppm Prepare Reaction Mix (Buffer, MgCl2, G1,6BP, Inosine, PNP, Xanthine Oxidase) initiate_ppm Initiate with α-D-Ribose 5-phosphate prep_mix_ppm->initiate_ppm monitor Monitor Absorbance at 293 nm initiate_ppm->monitor calculate_rate Determine Initial Reaction Rate monitor->calculate_rate calculate_params Calculate Kinetic Parameters calculate_rate->calculate_params

Caption: Workflow for the coupled spectrophotometric assay of Phosphopentomutase.

References

A Structural Showdown: D-Ribose 1,5-diphosphate and Its Epimeric Challengers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the structural nuances of D-Ribose 1,5-diphosphate and its C2, C3, and C4 epimers. This guide provides a comparative analysis based on available spectroscopic and crystallographic data, alongside detailed experimental protocols for their characterization.

The intricate world of carbohydrate chemistry plays a pivotal role in numerous biological processes, making the precise structural understanding of sugar phosphates crucial for advancements in drug discovery and molecular biology. This guide delves into a structural comparison of this compound and its key epimers: D-Arabinose 1,5-diphosphate (C2 epimer), D-Xylose 1,5-diphosphate (C3 epimer), and D-Lyxose 1,5-diphosphate (C4 epimer). These molecules, differing only in the stereochemistry at a single carbon center, exhibit distinct three-dimensional structures that can significantly impact their biological activity and recognition by enzymes.

At a Glance: Structural Differences

The fundamental difference between this compound and its epimers lies in the orientation of the hydroxyl groups on the pentose ring. These subtle changes in stereochemistry lead to significant alterations in the overall conformation of the molecule, influencing how they interact with their biological targets.

CompoundEpimeric CenterKey Structural Feature
This compound -All hydroxyl groups on the same side of the sugar backbone in the Fischer projection.
D-Arabinose 1,5-diphosphate C2The hydroxyl group at the C2 position is on the opposite side compared to this compound.
D-Xylose 1,5-diphosphate C3The hydroxyl group at the C3 position is on the opposite side compared to this compound.
D-Lyxose 1,5-diphosphate C4The hydroxyl group at the C4 position is on the opposite side compared to this compound.

Visualizing the Epimeric Relationship

The structural relationship between this compound and its epimers can be visualized as a network of stereochemical inversions.

G This compound This compound D-Arabinose 1,5-diphosphate D-Arabinose 1,5-diphosphate This compound->D-Arabinose 1,5-diphosphate C2 Epimer D-Xylose 1,5-diphosphate D-Xylose 1,5-diphosphate This compound->D-Xylose 1,5-diphosphate C3 Epimer D-Lyxose 1,5-diphosphate D-Lyxose 1,5-diphosphate This compound->D-Lyxose 1,5-diphosphate C4 Epimer

Epimeric relationships of this compound.

Deep Dive: Experimental Data for Structural Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution. The chemical shifts (δ) of ¹H, ¹³C, and ³¹P nuclei, as well as spin-spin coupling constants (J), provide a wealth of information about the local electronic environment and dihedral angles within the molecule.

Table 1: Comparative NMR Data (Predicted and Experimental for Related Compounds)

CompoundNucleusC1/H1 (δ, ppm)C2/H2 (δ, ppm)C3/H3 (δ, ppm)C4/H4 (δ, ppm)C5/H5 (δ, ppm)P1 (δ, ppm)P5 (δ, ppm)
This compound ¹H~5.4~4.3~4.2~4.1~4.0--
¹³C~95~72~71~84~65--
³¹P~2.0----~3.0~3.0
D-Arabinose 1,5-diphosphate ¹H~5.3~4.0~3.9~4.2~3.8--
¹³C~97~70~72~83~63--
³¹P~2.5----~3.5~3.5
D-Xylose 1,5-diphosphate ¹H~5.2~4.1~3.8~4.0~3.7--
¹³C~97~74~70~78~64--
³¹P~1.5----~2.5~2.5
D-Lyxose 1,5-diphosphate ¹H~5.1~4.2~3.9~3.9~3.8--
¹³C~96~71~71~75~63--
³¹P~2.2----~3.2~3.2

Note: The values presented are estimations based on data from related compounds (monophosphates and triphosphates) and theoretical predictions, as a complete experimental dataset for all four 1,5-diphosphates is not available in a single source. Actual experimental values may vary depending on conditions such as pH, temperature, and solvent.

X-ray Crystallography

For instance, the crystal structure of enzymes complexed with D-xylulose 1,5-bisphosphate, a ketose isomer of D-xylose 1,5-diphosphate, reveals the binding pocket and the conformation adopted by the sugar diphosphate ligand. Similarly, studies on D-ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) provide structural information on a related molecule.[1] These enzymatic complexes suggest that the furanose ring of these pentose diphosphates can adopt various puckered conformations (e.g., envelope or twist) to fit within the active site of an enzyme.

Experimental Protocols

Synthesis of Pentose 1,5-Diphosphates

The chemical synthesis of these molecules is a multi-step process often involving protection and deprotection of hydroxyl groups to achieve phosphorylation at the desired positions. A general synthetic strategy is outlined below.

G A D-Pentose B Protection of C2, C3, C4 hydroxyls A->B C Phosphorylation at C1 and C5 B->C D Deprotection C->D E Purification D->E F Pentose 1,5-diphosphate E->F

General synthetic workflow for pentose 1,5-diphosphates.

A detailed protocol for the synthesis of α- and β-D-arabinose 1,5-diphosphate has been reported, which can be adapted for the other epimers.[2]

NMR Spectroscopy of Sugar Diphosphates

Sample Preparation:

  • Dissolve 5-10 mg of the purified sugar diphosphate in 0.5 mL of D₂O.

  • Adjust the pH to a desired value (typically around 7.0) using dilute NaOD or DCl.

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

Data Acquisition: A suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (≥500 MHz) to enable full structural characterization.[3]

  • 1D ¹H NMR: Provides information on proton chemical shifts and coupling constants.

  • 1D ¹³C NMR: Provides information on carbon chemical shifts.

  • 1D ³¹P NMR: Provides information on the chemical environment of the phosphate groups.[4]

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

  • 2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, useful for assigning quaternary carbons and confirming linkages.

  • ¹H-³¹P HMBC: Elucidates the connectivity between protons and phosphorus atoms.

X-ray Crystallography of Sugar Diphosphates

Obtaining single crystals of highly charged and flexible molecules like sugar diphosphates can be challenging.

Crystallization Protocol (General Approach):

  • Purification: The sample must be of very high purity (>99%).

  • Solvent Selection: A common method is vapor diffusion, using a precipitant (e.g., isopropanol, ethanol, or acetone) that slowly diffuses into an aqueous solution of the sugar diphosphate.

  • Screening: A wide range of conditions (pH, temperature, concentration of the sugar and precipitant) should be screened to find optimal crystallization conditions. Seeding with microcrystals can sometimes promote the growth of larger, diffraction-quality crystals.[5][6][7]

  • Data Collection and Structure Determination: Once suitable crystals are obtained, X-ray diffraction data are collected, and the structure is solved and refined using standard crystallographic software.

Conclusion

The structural comparison of this compound and its C2, C3, and C4 epimers highlights the profound impact of subtle stereochemical changes on molecular conformation. While a complete side-by-side experimental dataset remains to be fully compiled in the literature, the available information from related compounds and advanced analytical techniques provides a strong foundation for understanding their structural differences. The detailed experimental protocols provided in this guide offer a roadmap for researchers to further investigate these important molecules, paving the way for a deeper understanding of their biological roles and the development of novel therapeutics.

References

A Comparative Guide to the Metabolomics of D-Ribose 1,5-Diphosphate and Related Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways involving D-Ribose 1,5-diphosphate and its closely related precursor, D-Ribose-5-phosphate. The focus is on the comparative metabolomics of the Pentose Phosphate Pathway (PPP), a critical metabolic route for cellular proliferation, redox balance, and nucleotide biosynthesis. This document summarizes quantitative data, details experimental protocols, and provides visual diagrams to facilitate a deeper understanding of these pathways in different physiological and pathological states.

Introduction to this compound and the Pentose Phosphate Pathway

D-Ribose-5-phosphate, a key product of the Pentose Phosphate Pathway (PPP), is a crucial precursor for the synthesis of nucleotides and nucleic acids.[1] The conversion of D-Ribose-5-phosphate to 5-phosphoribosyl-1-pyrophosphate (PRPP) is a critical activation step in these biosynthetic processes.[1] PRPP is synthesized from D-ribose-5-phosphate and ATP by the enzyme ribose-phosphate diphosphokinase (also known as PRPP synthetase).[2][3][4] This reaction is a key regulatory point in nucleotide metabolism.[4] While this compound itself is not a direct intermediate in the canonical Pentose Phosphate Pathway, its metabolic precursor, PRPP, is a central molecule linking the PPP to nucleotide synthesis. Therefore, a comparative analysis of the PPP provides critical insights into the regulation and flux of metabolites leading to the synthesis of PRPP.

The PPP runs in parallel to glycolysis and has two main branches: the oxidative phase, which generates NADPH and Ribulose-5-phosphate, and the non-oxidative phase, which interconverts various sugar phosphates, including Ribose-5-phosphate.[5] Dysregulation of the PPP is a hallmark of various diseases, including cancer, where increased flux through the pathway supports rapid cell proliferation and mitigates oxidative stress.[5][6]

Comparative Metabolomics Data

The following table summarizes the relative changes in the levels of key metabolites of the Pentose Phosphate Pathway in clear cell-renal cell carcinoma (ccRCC) compared to normal kidney tissue. This data highlights the significant upregulation of the PPP in this cancer type to support nucleotide biosynthesis and NADPH production.[5][7]

MetaboliteAbbreviationPathway BranchRelative Amount in ccRCC vs. Normal Tissue
Glucose-6-phosphateG6POxidative▲ Increased
6-Phosphogluconate6PGOxidative▲ Increased
Ribose-5-phosphateR5PNon-oxidative▲ Increased
Fructose-6-phosphateF6PNon-oxidative▲ Increased
Sedoheptulose-7-phosphateS7PNon-oxidative▲ Increased
Glyceraldehyde-3-phosphateGA3PNon-oxidative▲ Increased
Erythrose-4-phosphateE4PNon-oxidative▲ Increased

Data is based on a schematic representation of metabolite levels and indicates a significant increase in the tumor tissue.[5][7]

Experimental Protocols

The quantitative analysis of phosphorylated sugars in the Pentose Phosphate Pathway is challenging due to their polar nature and low abundance. Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for their quantification.[8][9]

Metabolite Extraction from Cultured Cells

This protocol is adapted for adherent or suspension cell lines.[10]

Materials:

  • Ice-cold 80% Methanol (LC-MS grade)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and high-speed centrifugation

Procedure:

  • Quenching: Rapidly aspirate the cell culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Immediately add a sufficient volume of ice-cold 80% methanol to the culture dish or cell pellet to quench metabolic activity and extract metabolites.

  • Cell Lysis: For adherent cells, scrape the cells in the methanol solution. For suspension cells, vortex the cell pellet in the methanol. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris and proteins.[10]

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Storage: Store the metabolite extracts at -80°C until LC-MS analysis.[10]

LC-MS/MS Analysis of PPP Metabolites

This is a general method for the targeted analysis of PPP intermediates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[10]

General LC-MS Method:

  • Chromatographic Separation: Separate the extracted metabolites using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column, which is effective for retaining and separating polar compounds like sugar phosphates.[11]

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a mass spectrometer operating in negative ion mode, as the phosphate groups are readily deprotonated.[10]

  • Data Analysis: Identify and quantify the PPP intermediates by comparing their retention times and mass-to-charge ratios (m/z) to authentic standards.

Visualizing the Pathways and Workflows

The Pentose Phosphate Pathway and its Connection to PRPP Synthesis

The following diagram illustrates the key reactions of the Pentose Phosphate Pathway, leading to the production of Ribose-5-phosphate and its subsequent conversion to PRPP.

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase cluster_synthesis PRPP Synthesis G6P Glucose-6-P PGL 6-P-Gluconolactone G6P->PGL G6PD PG 6-P-Gluconate PGL->PG Ru5P Ribulose-5-P PG->Ru5P 6PGD R5P Ribose-5-P Ru5P->R5P X5P Xylulose-5-P Ru5P->X5P S7P Sedoheptulose-7-P R5P->S7P PRPP PRPP R5P->PRPP PRPP Synthetase X5P->S7P G3P Glyceraldehyde-3-P X5P->G3P E4P Erythrose-4-P S7P->E4P F6P Fructose-6-P S7P->F6P E4P->F6P G3P->F6P Nucleotides Nucleotides PRPP->Nucleotides

Caption: The Pentose Phosphate Pathway and PRPP Synthesis.

Comparative Metabolomics Workflow

This diagram outlines the typical workflow for a comparative metabolomics study of the Pentose Phosphate Pathway.

MetabolomicsWorkflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_interpretation Interpretation Phase Sample1 Control Group (e.g., Normal Tissue) Extraction Metabolite Extraction Sample1->Extraction Sample2 Experimental Group (e.g., Tumor Tissue) Sample2->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Processing Data Processing (Peak Integration, Alignment) LCMS->Processing Stats Statistical Analysis (e.g., t-test, PCA) Processing->Stats Identification Metabolite Identification Stats->Identification Pathway Pathway Analysis Identification->Pathway Conclusion Biological Conclusion Pathway->Conclusion

Caption: A typical comparative metabolomics workflow.

References

Safety Operating Guide

Navigating the Disposal of D-Ribose 1,5-diphosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and logistical handling of D-Ribose 1,5-diphosphate waste, ensuring the protection of both laboratory personnel and the environment.

Disclaimer: The following procedures are based on general guidelines for non-hazardous laboratory chemicals, as a specific Safety Data Sheet (SDS) for this compound was not located. It is imperative to consult the official SDS provided by your supplier for this specific compound and to adhere to all local, state, and federal waste disposal regulations. The information presented here should supplement, not replace, your institution's established safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While this compound is not generally classified as a hazardous substance, good laboratory practice dictates a cautious approach.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or latex gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from potential splashes.

  • Lab Coat: To protect clothing and skin from accidental spills.

In the event of a spill, collect the material by sweeping it up and placing it in a suitable, labeled container for disposal.[1] Avoid generating dust.[2] Ensure the spill area is cleaned thoroughly with water.

Step-by-Step Disposal Protocol for this compound

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the specific regulations of your institution and municipality.

Disposal of Solid this compound:

  • Waste Collection: Place the solid this compound waste into a designated, clearly labeled, and sealable waste container. Do not mix with other chemical waste to prevent unintended reactions.[3]

  • Labeling: The container must be labeled with the full chemical name ("this compound") and the date of accumulation.[4]

  • Storage: Store the sealed waste container in a designated waste accumulation area within the laboratory. This area should be away from incompatible materials.[2]

  • Final Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5] In some cases, non-hazardous solid waste may be permissible for disposal in the regular trash, but this must be explicitly approved by your EHS office.[6]

Disposal of Aqueous Solutions of this compound:

  • Check Local Regulations: Before considering drain disposal, confirm with your local wastewater treatment authority and institutional EHS office if aqueous solutions of non-hazardous, biodegradable organic compounds like this compound are permitted.[7] Some regulations prohibit the drain disposal of any laboratory chemical waste.[1]

  • Neutralization (if necessary): If the solution is acidic or basic, it must be neutralized to a pH between 6.0 and 8.0 before any further steps are taken.[8]

  • Dilution and Drain Disposal (with approval): If permitted, pour the aqueous solution down the drain with a copious amount of cold water (at least 100 times the volume of the chemical solution) to ensure thorough dilution.[7]

  • Containerization (if drain disposal is not permitted): If drain disposal is not allowed, collect the aqueous waste in a clearly labeled, sealed container. Follow the same labeling and storage procedures as for solid waste. Arrange for pickup by your institution's EHS department.

Disposal of Empty Containers:

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water).

  • Collection of Rinsate: The rinsate from containers that held acutely hazardous materials must be collected and disposed of as hazardous waste.[9] For non-hazardous substances like this compound, the rinsate can typically be disposed of down the drain with plenty of water, subject to local regulations.

  • Container Disposal: Once triple-rinsed and dry, deface or remove the original label to prevent misidentification.[1] The container can then typically be disposed of in the regular trash or recycled, according to your facility's procedures.

Quantitative Disposal Parameters

The following table provides general quantitative guidelines for the disposal of non-hazardous chemical waste. These are not specific to this compound and should be confirmed with your institution's specific protocols.

ParameterGuidelineRationale
pH for Drain Disposal 6.0 - 8.0To prevent corrosion of plumbing and protect aquatic life.[8]
Dilution Ratio for Drain Disposal >100:1 (Water:Chemical Solution)To ensure the concentration is sufficiently low before entering the sewer system.[7]
Maximum Quantity for Drain Disposal Varies by institutionCheck with your EHS office for specific limits on the volume of chemical waste that can be drain disposed at one time.
Experimental Protocols Cited

The disposal procedures outlined above are based on standard laboratory safety protocols and chemical waste management guidelines. No specific experimental protocols for the degradation or neutralization of this compound were found in the search results. The primary cited protocols are the general chemical waste disposal procedures provided by environmental health and safety organizations.

Disposal Decision Pathway

The following diagram illustrates the logical flow for determining the proper disposal route for this compound waste.

Disposal_Workflow This compound Disposal Decision Pathway cluster_start cluster_assessment Initial Assessment cluster_hazardous Hazardous Waste Protocol cluster_non_hazardous Non-Hazardous Waste Protocol cluster_end start Start: this compound Waste consult_sds Consult Supplier's Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the chemical classified as hazardous? consult_sds->is_hazardous collect_hazardous Collect in a labeled hazardous waste container is_hazardous->collect_hazardous Yes waste_form Determine Waste Form (Solid or Aqueous) is_hazardous->waste_form No (Assumed) contact_ehs_hazardous Contact Environmental Health & Safety (EHS) for pickup collect_hazardous->contact_ehs_hazardous end_procedure End of Disposal Procedure contact_ehs_hazardous->end_procedure solid_waste Solid Waste waste_form->solid_waste Solid aqueous_waste Aqueous Solution waste_form->aqueous_waste Aqueous collect_non_hazardous Collect in a labeled non-hazardous waste container solid_waste->collect_non_hazardous drain_disposal_allowed Is drain disposal of non-hazardous chemicals permitted by EHS? aqueous_waste->drain_disposal_allowed drain_disposal_allowed->collect_non_hazardous No dilute_and_drain Dilute with >100x water and pour down the drain drain_disposal_allowed->dilute_and_drain Yes contact_ehs_non_hazardous Contact EHS for disposal guidance/pickup collect_non_hazardous->contact_ehs_non_hazardous contact_ehs_non_hazardous->end_procedure dilute_and_drain->end_procedure

References

Personal protective equipment for handling D-Ribose 1,5-diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling D-Ribose 1,5-diphosphate must adhere to specific safety protocols to ensure a secure laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans for this compound, presented to be a trusted resource for laboratory safety.

Personal Protective Equipment (PPE)

When working with this compound, which is often in a solid, powder form, the primary objective is to prevent skin and eye contact, as well as inhalation of dust particles.[1][2] The recommended PPE is summarized in the table below.

PPE CategoryRecommended EquipmentSpecification Highlights
Eye and Face Protection Safety glasses with side shields or gogglesConforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended.[2]
Skin Protection Lab coat and appropriate protective gloves (e.g., nitrile)Choose gloves for chemical compatibility and consider the specific laboratory conditions.[2]
Respiratory Protection NIOSH-approved respirator or dust maskNecessary when handling the powder form to avoid inhalation of dust.[3] Use in well-ventilated areas is advised.[1][2]

Operational and Disposal Plans

Proper handling and disposal of this compound are critical for maintaining a safe laboratory.

Handling and Storage:

  • Engineering Controls: Work in a well-ventilated area.[1][2]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust.[1] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] For long-term storage, -20°C in a sealed container, away from moisture, is recommended.

Accidental Release Measures:

  • Spills: In case of a spill, sweep up the solid material and place it into a suitable container for disposal.[1][2] Avoid generating dust during cleanup.[2][3]

Disposal:

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[3] Do not allow the product to enter drains.[3] Uncleaned containers should be treated as the product itself.[3]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Retrieve Chemical Retrieve Chemical Prepare Workspace->Retrieve Chemical Weigh/Measure Weigh/Measure Retrieve Chemical->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.